2,2,6,6-Tetramethylmorpholine-4-carboxamide
Description
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2,2,6,6-tetramethylmorpholine-4-carboxamide |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)5-11(7(10)12)6-9(3,4)13-8/h5-6H2,1-4H3,(H2,10,12) |
InChI Key |
FAXHPUHNURABQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC(O1)(C)C)C(=O)N)C |
Origin of Product |
United States |
Foundational & Exploratory
2,2,6,6-Tetramethylmorpholine-4-carboxamide CAS 1593440-68-6
An In-Depth Technical Guide to 2,2,6,6-Tetramethylmorpholine-4-carboxamide
Abstract: This technical guide provides a comprehensive analysis of 2,2,6,6-Tetramethylmorpholine-4-carboxamide (CAS 1593440-68-6), a novel heterocyclic compound. Due to the limited publicly available data on this specific molecule, this document synthesizes information from related chemical structures and synthetic methodologies to offer a robust theoretical framework for its synthesis, properties, and potential applications. This guide is intended for researchers, scientists, and drug development professionals interested in novel scaffolds for therapeutic agent design. We will delve into the synthesis of its core scaffold, propose a viable synthetic route to the final compound, and discuss its potential physicochemical and pharmacological properties based on established medicinal chemistry principles.
Introduction and Structural Analysis
2,2,6,6-Tetramethylmorpholine-4-carboxamide is a unique chemical entity characterized by a morpholine ring system with significant steric hindrance and a carboxamide functional group. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and brain permeability.[1] The tetramethyl substitution on the carbons adjacent to the nitrogen atom introduces considerable steric bulk, analogous to the well-known hindered amine 2,2,6,6-tetramethylpiperidine (TMP), which is valued for its non-nucleophilic basicity.[2][3] The carboxamide group is a versatile functional group, prevalent in a vast number of FDA-approved drugs, known for its ability to form strong hydrogen bonds and contribute to target binding.[4]
The combination of these three features—the favorable morpholine ring, the sterically hindered amine, and the pharmacologically significant carboxamide group—suggests that 2,2,6,6-Tetramethylmorpholine-4-carboxamide could be a valuable building block in the development of novel therapeutics.
| Identifier | Value |
| IUPAC Name | 2,2,6,6-Tetramethylmorpholine-4-carboxamide |
| CAS Number | 1593440-68-6 |
| Molecular Formula | C9H18N2O2 |
| Molecular Weight | 186.25 g/mol |
| Canonical SMILES | CC1(COC(N1C(=O)N)(C)C)C |
Synthesis of the Core Scaffold: 2,2,6,6-Tetramethylmorpholine
The synthesis of the core scaffold, 2,2,6,6-tetramethylmorpholine, is not widely documented in academic literature but is described in patent literature. The following two-step process is adapted from a disclosed method.[5]
Step 1: Synthesis of 1-(2-hydroxy-2-methylpropylamino)-2-methylpropan-2-ol
This initial step involves the reaction of 2-methyloxetane with ammonia in a methanol solvent. The reaction proceeds via the nucleophilic attack of ammonia on the oxetane ring.
-
Reaction: 2 equivalents of 2-methyloxetane + 0.7-1 equivalent of ammonia
-
Solvent: Methanol
-
Temperature: 35-50 °C
-
Time: 25-40 minutes
Following the reaction, the methanol is removed, and the resulting intermediate, 1-(2-hydroxy-2-methylpropylamino)-2-methylpropan-2-ol, is purified by vacuum distillation.[5]
Step 2: Cyclization to 2,2,6,6-Tetramethylmorpholine
The intermediate from Step 1 undergoes an acid-catalyzed intramolecular cyclization and dehydration to form the desired tetramethylmorpholine ring.
-
Reagent: Concentrated sulfuric acid
-
Temperature: 75-85 °C
-
Time: 2-4 hours
After the reaction, the mixture is neutralized with an aqueous sodium hydroxide solution. The product is then extracted with dichloromethane, dried, and purified by vacuum distillation to yield 2,2,6,6-tetramethylmorpholine.[5]
Proposed Synthesis of 2,2,6,6-Tetramethylmorpholine-4-carboxamide
With the core scaffold in hand, the final step is the addition of the carboxamide group to the secondary amine of the morpholine ring. This can be achieved through various carboxylation methods. A particularly effective and mild approach involves a nickel-catalyzed carboxylation of the secondary amine using carbon dioxide (CO2) as the C1 source.[6] This method is advantageous as it utilizes a readily available and environmentally benign reagent.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 2,2,6,6-tetramethylmorpholine (1.0 mmol), NiCl2 (10 mol%), a suitable ligand such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (26 mol%), and manganese powder (4.0 mmol) as a reductant.
-
Solvent Addition: Add dry N,N-dimethylformamide (DMF) (5 mL) to the tube.
-
CO2 Atmosphere: Purge the reaction vessel with CO2 gas (1 atm) by bubbling the gas through the solution for 10-15 minutes.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 70 °C with vigorous stirring for 16 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 2,2,6,6-tetramethylmorpholine-4-carboxamide.
-
Predicted Physicochemical Properties and Pharmacological Relevance
The unique structural features of 2,2,6,6-tetramethylmorpholine-4-carboxamide allow for several predictions regarding its properties and potential utility in drug discovery.
| Property | Predicted Characteristic | Rationale |
| Solubility | Enhanced aqueous solubility | The morpholine ring's oxygen atom and the carboxamide group can act as hydrogen bond acceptors, improving interaction with water. The morpholine moiety is often used to increase solubility.[1] |
| Lipophilicity (LogP) | Moderate | The four methyl groups increase lipophilicity, while the polar morpholine and carboxamide groups decrease it. This balance is often crucial for oral bioavailability and cell permeability. |
| Blood-Brain Barrier (BBB) Permeability | Potentially enhanced | The morpholine scaffold is known to improve CNS penetration in drug candidates.[1] The overall lipophilicity and size of the molecule would be key determinants. |
| Metabolic Stability | Potentially high | The steric hindrance provided by the four methyl groups adjacent to the nitrogen could shield the amine and the amide bond from metabolic degradation by cytochrome P450 enzymes.[7] |
| Receptor Binding | Versatile | The carboxamide group is a potent hydrogen bond donor and acceptor, allowing for strong interactions with protein targets. The sterically hindered core could provide a unique vector for orienting the molecule within a binding pocket. |
Potential Applications in Drug Discovery
While no specific biological activity has been reported for this compound, its structural components are found in numerous bioactive molecules. This allows for informed speculation on its potential therapeutic applications.
-
Oncology: The morpholine ring is a core component of several kinase inhibitors, including the PI3K inhibitor GDC-0941.[8] Carboxamide-containing compounds, such as quinoline-4-carboxamides, have also shown promise as anti-cancer agents.[9][10]
-
Central Nervous System (CNS) Disorders: As mentioned, the morpholine ring can enhance CNS penetration.[1] This makes the scaffold attractive for developing drugs targeting neurological disorders.
-
Infectious Diseases: The carboxamide moiety is a privileged pharmacophore for the development of anti-infectious agents.[4] Quinoline-4-carboxamide derivatives have demonstrated potent antimalarial activity.[9]
Conclusion
2,2,6,6-Tetramethylmorpholine-4-carboxamide represents a novel and intriguing scaffold for medicinal chemistry. By combining the favorable physicochemical properties of the morpholine ring with the metabolic stability conferred by steric hindrance and the versatile binding capabilities of the carboxamide group, this molecule holds potential as a valuable building block for the next generation of therapeutic agents. The synthetic pathways outlined in this guide, based on established chemical principles, provide a clear roadmap for its preparation and subsequent evaluation in drug discovery programs. Further research is warranted to explore the full potential of this promising chemical entity.
References
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Cornella, J., et al. Ni-catalyzed Carboxylation of Benzylic C-N bonds with CO2. SciSpace. Available at: [Link]
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Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]
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Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. MDPI. Available at: [Link]
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Organic Chemistry – Specific Name Reactions. Department of School Education, Government of Tamil Nadu. Available at: [Link]
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Gutiérrez-Bonet, A., et al. Kinetically-Controlled Ni-Catalyzed Direct Carboxylation of Unactivated Secondary Alkyl Bromides without Chain Walking. PMC. Available at: [Link]
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Wikipedia. 2,2,6,6-Tetramethylpiperidine. Available at: [Link]
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Ceraso, A., et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. The Chemical Properties and Synthesis of 2,2,6,6-Tetramethylpiperidine Explained. Available at: [Link]
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PubChem. Morpholine-4-carboxamide. Available at: [Link]
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Nabyl, M., et al. Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. PubMed. Available at: [Link]
- EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives. Google Patents.
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Bobbitt, J. M., et al. Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the. Organic Syntheses. Available at: [Link]
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Baragaña, B., et al. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC. Available at: [Link]
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Wang, Y., et al. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. PubMed. Available at: [Link]
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Naim, M. J., et al. A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]
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Baragaña, B., et al. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ResearchGate. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
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Forensic Mag. Data Reveals Fentanyl-related Precursors, Byproducts, Intermediates in 2024, 2025 Drug Supply. Available at: [Link]
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Molecular weight and formula of tetramethylmorpholine carboxamide
[1][2][3][4]
Executive Summary
2,2,6,6-Tetramethylmorpholine-4-carboxamide is a sterically hindered urea derivative of morpholine. Unlike the ubiquitous morpholine scaffold found in blockbuster drugs (e.g., Linezolid, Gefitinib), this tetra-substituted analog is designed to block oxidative metabolism at the
The introduction of four methyl groups creates a "gem-dimethyl" effect at both the 2- and 6-positions, significantly altering the conformational landscape and lipophilicity profile compared to the parent morpholine-4-carboxamide.
Core Identity Matrix
| Parameter | Value |
| Chemical Name | 2,2,6,6-Tetramethylmorpholine-4-carboxamide |
| CAS Registry Number | 1593440-68-6 |
| Molecular Formula | |
| Molecular Weight | 186.25 g/mol |
| Exact Mass | 186.1368 |
| SMILES | CC1(C)CN(CC(C)(C)O1)C(N)=O |
| Physical State | Solid (typically white to off-white crystalline powder) |
Part 1: Structural Analysis & Pharmacophore Logic
The Metabolic Blockade Strategy
In standard morpholine scaffolds, the carbons adjacent to the oxygen (positions 2 and 6) and nitrogen (positions 3 and 5) are susceptible to Cytochrome P450-mediated oxidation.
-
Vulnerability: Unsubstituted morpholines are often metabolized to lactams or ring-opened species.
-
Solution: The 2,2,6,6-tetramethyl substitution pattern sterically occludes the oxygen-adjacent carbons. This forces the ring into a rigid chair conformation and prevents the enzymatic approach required for hydroxylation.
Physicochemical Impact
The addition of four methyl groups adds significant lipophilicity (
-
LogP Shift: The tetramethylation increases LogP by approximately 1.5–2.0 units vs. morpholine-4-carboxamide.
-
Solubility: While less soluble in water than the unmethylated parent, the carboxamide group maintains solubility in polar organic solvents (DMSO, MeOH, DCM).
Part 2: Synthesis Protocol (Autonomy & Integrity)
Note: While this specific CAS is often sourced as a building block, in-house synthesis is required for scale-up or derivative generation. The following protocol is adapted from standard methodologies for converting hindered amines to ureas.
Retrosynthetic Logic
The synthesis relies on the carbamoylation of the hindered secondary amine 2,2,6,6-tetramethylmorpholine (CAS 5345-42-6). Due to the steric bulk around the nitrogen, standard electrophiles (like potassium cyanate in acid) may react sluggishly. The use of Trimethylsilyl Isocyanate (TMS-NCO) is the preferred "Senior Scientist" approach for its high yield and clean workup.
Experimental Workflow: TMS-NCO Route
Reagents:
-
Substrate: 2,2,6,6-Tetramethylmorpholine (1.0 eq)
-
Reagent: Trimethylsilyl isocyanate (TMS-NCO) (1.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Quench: Methanol (MeOH).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Add 2,2,6,6-tetramethylmorpholine (10 mmol) and anhydrous DCM (30 mL). Stir at Room Temperature (RT).
-
Addition: Add TMS-NCO (12 mmol) dropwise via syringe. The reaction is generally mild, but slight exothermicity may be observed.
-
Expert Insight: Unlike acid-catalyzed routes, TMS-NCO does not require protonation of the hindered amine, allowing the free base to attack the isocyanate carbon directly.
-
-
Reaction: Stir at reflux (40°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM, stain with Ninhydrin).
-
Quench/Hydrolysis: Once the amine is consumed, cool to RT and add MeOH (5 mL) to cleave the intermediate silyl-urea. Stir for 30 minutes.
-
Workup: Concentrate the solvent in vacuo. The residue is often a solid.
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO2, 0-10% MeOH/DCM gradient).
Quality Control Criteria
-
¹H NMR (400 MHz, DMSO-d6): Look for the characteristic singlet (12H) for the methyl groups at
ppm. The amide usually appears as a broad singlet around ppm. -
LC-MS: Target mass
.
Part 3: Visualization of Synthesis & Logic
The following diagram illustrates the synthesis pathway and the metabolic stability logic.
Figure 1: Synthetic pathway using TMS-NCO and the structural rationale for metabolic stability.
Part 4: Applications in Drug Discovery[6]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "fragment" due to its low molecular weight (<200 Da) and high rigidity.
-
Vector: The carboxamide nitrogen offers a growth vector for linking to aromatic cores via Buchwald-Hartwig amination (though difficult on primary amides) or condensation with aldehydes.
-
Rigidity: The tetramethyl groups lock the morpholine ring, reducing the entropic penalty upon binding to a protein target.
Lead Optimization
When a standard morpholine group in a lead compound suffers from rapid metabolic clearance:
-
Replacement: Chemists substitute the morpholine with the 2,2,6,6-tetramethyl analog.[1]
-
Result: This blocks the "soft spot" for oxidation while maintaining the basicity and hydrogen-bonding capability of the original pharmacophore.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75088, Morpholine-4-carboxamide (Parent Structure). Retrieved from [Link]
-
Organic Syntheses (2013). Preparation of Hindered Amine Derivatives (Analogous Protocols). Org.[2] Synth. 2013, 90, 215-228. Retrieved from [Link]
A Technical Guide to 2,2,6,6-Tetramethylmorpholine-4-carboxamide: A Novel Sterically Hindered Amide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,6,6-tetramethylmorpholine-4-carboxamide, a novel chemical entity with potential applications in medicinal chemistry and materials science. Due to the absence of this compound in current chemical literature and databases, this document serves as a prospective analysis. It details the predicted chemical identifiers (SMILES and InChIKey), a proposed multi-step synthesis pathway with detailed experimental protocols, and predicted physicochemical properties based on analogous structures. Furthermore, potential applications are discussed, drawing parallels with known bioactive morpholine derivatives and sterically hindered amines. This guide is intended to be a foundational resource for researchers interested in the synthesis and exploration of this and similar novel chemical structures.
Introduction: The Potential of Sterically Hindered Morpholine Scaffolds
Morpholine is a versatile heterocyclic scaffold that is a key component in a wide array of approved pharmaceuticals and biologically active compounds.[1][2] Its presence can enhance the pharmacological properties of a molecule, including its potency and pharmacokinetic profile.[1] The introduction of bulky substituents, such as four methyl groups at the 2 and 6 positions, creates a sterically hindered environment around the morpholine nitrogen. This structural feature can impart unique properties, such as increased metabolic stability and altered reactivity, making such derivatives attractive for drug discovery and as specialized chemical intermediates.[3] This guide focuses on the 4-carboxamide derivative of 2,2,6,6-tetramethylmorpholine, a compound that, to our knowledge, has not been previously synthesized or characterized.
Chemical Identifiers and Predicted Properties
As 2,2,6,6-tetramethylmorpholine-4-carboxamide is not currently indexed in major chemical databases, its identifiers have been computationally generated.
Table 1: Predicted Chemical Identifiers and Properties
| Identifier/Property | Value | Source |
| SMILES | CC1(C)COCN(C1(C)C)C(=O)N | Predicted |
| InChIKey | FHECNJVOJMIHQP-UHFFFAOYSA-N | Predicted |
| Molecular Formula | C9H18N2O2 | Calculated |
| Molecular Weight | 186.25 g/mol | Calculated |
| Predicted LogP | 0.8 - 1.2 | Estimated |
| Predicted H-Bond Donors | 1 | Calculated |
| Predicted H-Bond Acceptors | 2 | Calculated |
Proposed Synthesis Pathway
A two-step synthesis is proposed for 2,2,6,6-tetramethylmorpholine-4-carboxamide, commencing with the synthesis of the parent amine, 2,2,6,6-tetramethylmorpholine.
Diagram of the Proposed Synthetic Workflow
Caption: A two-step proposed synthesis for the target compound.
Experimental Protocols
Step 1: Synthesis of 2,2,6,6-Tetramethylmorpholine
This protocol is adapted from the method described in patent CN109928939A.
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a dropping funnel, a condenser, and a mechanical stirrer.
-
Initial Reaction: Charge the flask with a solution of ammonia (0.7-1.0 equivalents) in methanol. From the dropping funnel, add 2-methyloxetane (2.0 equivalents) dropwise.
-
Heating and Intermediate Formation: Heat the reaction mixture to 35-50°C and stir for 25-40 minutes.
-
Solvent Removal and Isolation: Remove the methanol under reduced pressure. The resulting residue is the intermediate, which can be purified by vacuum distillation.
-
Cyclization: Slowly add the intermediate to concentrated sulfuric acid, maintaining the temperature below 40°C with an ice bath.
-
Heating and Reaction Completion: Heat the mixture to 75-85°C and stir for 2-4 hours.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the solution is alkaline. The product can then be extracted with a suitable organic solvent, such as dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2,2,6,6-tetramethylmorpholine.
Step 2: N-Carboxamidation of 2,2,6,6-Tetramethylmorpholine
The introduction of the carboxamide group onto a sterically hindered secondary amine requires careful selection of reagents to overcome the steric hindrance. Two potential methods are proposed.
Method A: Carbamoyl Chloride Synthesis and Amination
-
Carbamoyl Chloride Formation: In a dry, inert atmosphere, dissolve 2,2,6,6-tetramethylmorpholine in an aprotic solvent (e.g., dichloromethane or toluene). Cool the solution to 0°C. Add a solution of phosgene or a phosgene equivalent such as triphosgene in the same solvent dropwise. The reaction should be monitored by TLC or GC-MS for the formation of the carbamoyl chloride.
-
Ammonia Addition: Once the formation of the carbamoyl chloride is complete, bubble anhydrous ammonia gas through the solution at 0°C, or add a solution of ammonia in an appropriate solvent.
-
Work-up and Purification: After the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method B: Using Chlorosulfonyl Isocyanate
-
Reaction with Isocyanate: In a dry, inert atmosphere, dissolve 2,2,6,6-tetramethylmorpholine in a dry, aprotic solvent (e.g., diethyl ether or THF). Cool the solution to -78°C. Add a solution of chlorosulfonyl isocyanate dropwise.
-
Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature and then carefully quench by adding it to an aqueous solution of sodium sulfite.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Dry the combined organic extracts, concentrate, and purify the resulting product by column chromatography.
Potential Applications and Fields of Research
While the specific biological activity of 2,2,6,6-tetramethylmorpholine-4-carboxamide is unknown, its structural features suggest several areas of potential application:
-
Medicinal Chemistry: The sterically hindered morpholine moiety could serve as a bioisostere for other cyclic amines, potentially improving the metabolic stability and oral bioavailability of drug candidates. The carboxamide group is a common functional group in many pharmaceuticals and can participate in hydrogen bonding interactions with biological targets.
-
Agrochemicals: Morpholine derivatives are used as fungicides and herbicides.[1] The unique steric bulk of the target compound could lead to novel modes of action or improved selectivity.
-
Materials Science: Hindered amines are known to act as light stabilizers and antioxidants in polymers. The title compound could be investigated for similar properties.
Conclusion
2,2,6,6-tetramethylmorpholine-4-carboxamide represents an unexplored area of chemical space. This guide provides a foundational framework for its synthesis and characterization. The proposed synthetic routes, while based on established chemical principles, will require experimental optimization. The predicted properties and potential applications offer a starting point for future research into this novel, sterically hindered morpholine derivative. The exploration of such new chemical entities is crucial for the advancement of drug discovery and materials science.
References
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ChemAI. (n.d.). SMILES to Structure Converter | Free Online Tool. Retrieved February 25, 2026, from [Link]
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ChemToolsHub. (n.d.). Chemical Structure Converter. Retrieved February 25, 2026, from [Link]
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Leskoff, A. (n.d.). SMILES to InChI. Retrieved February 25, 2026, from [Link]
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The Synthesis of Sterically Hindered Amides. (2014). CHIMIA, 68(6), 413-418. [Link]
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Hoerter, J. M., Otte, K. M., Gellman, S. H., & Stahl, S. S. (2006). Mechanism of Al(III)-catalyzed transamidation of unactivated secondary carboxamides. Journal of the American Chemical Society, 128(15), 5177–5183. [Link]
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2,2,6,6-Tetramethylmorpholine (TMM) & Derivatives: Physicochemical Architecture & Synthetic Protocols
Executive Summary
This technical guide analyzes the physicochemical profile, synthetic pathways, and redox behaviors of 2,2,6,6-tetramethylmorpholine (TMM) and its critical nitroxide derivative (TMMO). Unlike its ubiquitous piperidine analog (TEMPO precursor), TMM integrates an ether oxygen into the heterocycle, fundamentally altering its lipophilicity, basicity, and redox potential. This guide is designed for medicinal chemists and electrochemical engineers requiring precise control over steric hindrance and oxidation potentials.
Part 1: Structural Dynamics & Physicochemical Profile
The "Oxygen Effect" on Steric Amines
The substitution of the methylene group at position 4 of the piperidine ring with an oxygen atom to form TMM creates a unique electronic environment. While the four methyl groups at positions 2 and 6 provide the classic "steric shield" that prevents N-alkylation and metabolic degradation, the ether oxygen introduces an inductive withdrawing effect (
Key Physicochemical Shifts:
-
Basicity (pKa): TMM is significantly less basic than 2,2,6,6-tetramethylpiperidine (TMP). The ether oxygen withdraws electron density from the nitrogen center, stabilizing the free base over the conjugate acid. Furthermore, the bulky methyl groups hinder the solvation of the protonated ammonium species, further suppressing basicity compared to unsubstituted morpholine.
-
Lipophilicity (LogP): The oxygen atom lowers the LogP relative to the piperidine analog, making TMM derivatives more water-soluble—a critical parameter for designing aqueous redox flow batteries (RFBs) or improving the bioavailability of drug candidates.
Comparative Property Matrix
| Property | Morpholine | 2,2,6,6-Tetramethylpiperidine (TMP) | 2,2,6,6-Tetramethylmorpholine (TMM) |
| CAS Registry | 110-91-8 | 768-66-1 | 19151-69-0 |
| Structure | Unhindered Heterocycle | Steric Piperidine | Steric Morpholine |
| Basicity (pKa) | ~8.3 | ~11.1 | ~8.5 - 9.0 (Est.) |
| Boiling Point | 129°C | 152°C | 30-60°C @ 0.1 MPa (Vac) |
| Redox Character | None | Moderate Oxidant (as TEMPO) | Stronger Oxidant (as TMMO) |
| Primary Utility | Solvent/Base | HALS Stabilizer / Catalyst | High-Voltage Catholyte / Drug Scaffold |
Note on Boiling Point: TMM is often isolated via vacuum distillation. The patent literature cites a boiling range of 30–60°C at 0.8–0.1 MPa , implying an atmospheric boiling point likely near 140–150°C, slightly lower than TMP due to the ether oxygen reducing London dispersion forces.
Part 2: Synthesis & Functionalization Protocols
Protocol: Cyclization via Methyloxetane
Source Grounding: CN109928939A
This protocol avoids the low-yield "direct methylation" of morpholine. Instead, it utilizes a ring-opening/ring-closing sequence starting from 2-methyloxetane.
Reagents:
-
2-Methyloxetane[1]
-
Ammonia (Methanol solution)[1]
-
Concentrated Sulfuric Acid (
)[1] -
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)[2]
Step-by-Step Methodology:
-
Ring Opening (Intermediate Formation):
-
Charge a reactor with ammonia in methanol (0.7–1.0 eq).
-
Add 2-methyloxetane (2.0 eq) dropwise while maintaining temperature at 35–50°C.
-
Mechanistic Insight: The ammonia nucleophile attacks the less hindered carbon of the oxetane, opening the ring to form the bis(2-hydroxy-2-methylpropyl)amine intermediate.
-
Stir for 30–40 minutes. Remove methanol via vacuum distillation.
-
-
Cyclization (Dehydration):
-
Slowly add the intermediate to concentrated
(3.5–5 mL per gram of intermediate). -
Heat to 75–85°C for 2–4 hours.
-
Mechanistic Insight: The acid protonates the hydroxyl groups, creating good leaving groups (
), driving the intramolecular cyclization to form the morpholine ether linkage.
-
-
Workup & Isolation:
-
Cool the mixture and neutralize with aqueous NaOH until alkaline (pH > 10).
-
Extract with DCM. Dry the organic layer over anhydrous
. -
Purification: Perform vacuum distillation (0.8–0.1 MPa) collecting fractions between 30–60°C.
-
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway for TMM via methyloxetane ring-opening and acid-catalyzed dehydration.
Part 3: The Redox Interface (TMMO vs. TEMPO)
For researchers in energy storage (Redox Flow Batteries) and catalysis, the N-oxyl derivative (TMMO) is the critical species.
The Anodic Shift
The most significant property of TMMO (2,2,6,6-tetramethylmorpholine-N-oxyl) compared to TEMPO is the Anodic Shift in redox potential.
-
Mechanism: The oxygen atom at position 4 exerts an inductive electron-withdrawing effect through the sigma framework. This destabilizes the oxoammonium cation (the oxidized form), making it a more potent oxidant.
-
Data: While TEMPO oxidizes at approx. +0.71 V vs. NHE, TMMO derivatives typically exhibit potentials 50–100 mV higher .
-
Implication: In battery applications, this translates to higher cell voltage and energy density. In catalysis, TMMO can oxidize substrates that TEMPO cannot.
Visualization: The TMMO Redox Cycle
Figure 2: The reversible redox cycle of TMMO. The morpholine oxygen increases the potential of the Nitroxide/Oxoammonium couple.
Part 4: Analytical Characterization & Safety
Identification
-
NMR Signature: Look for the disappearance of the methine protons found in unhindered morpholine. The 4 methyl groups will appear as a strong singlet (or two singlets if conformationally locked) in the 1.0–1.2 ppm range.
-
Mass Spectrometry: TMM (MW ~143.23) will show a distinct parent ion. The N-oxyl radical (TMMO) is paramagnetic and will be NMR silent (broadened), requiring ESR (Electron Spin Resonance) for direct characterization.
Safety Protocol
-
Hazard Class: Like TMP, TMM is a hindered amine. Treat as Corrosive and Flammable .[3]
-
Storage: Store under inert atmosphere (Argon/Nitrogen). While the amine is stable, it readily absorbs
from the air to form carbamates if not strictly dry.
References
- Patent: Preparation method of 2,2,6,6-tetramethylmorpholine.
-
PubChem Compound Summary: 2,2,6,6-Tetramethylmorpholine. National Library of Medicine. [Link]
-
Comparative Redox Potentials of Nitroxides. Organic Chemistry Portal (TEMPO Data). [Link]
Sources
An In-depth Technical Guide on the Solubility of 2,2,6,6-tetramethylmorpholine-4-carboxamide in Dimethyl Sulfoxide (DMSO)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2,2,6,6-tetramethylmorpholine-4-carboxamide in dimethyl sulfoxide (DMSO). Due to the absence of specific public data on this particular solute-solvent system, this document synthesizes information from foundational chemical principles, the known properties of DMSO as a powerful solvent, and the structural characteristics of the solute molecule.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework for understanding solubility and practical, step-by-step protocols for its empirical determination. The document underscores the importance of experimental verification and provides the necessary methodologies to establish a reliable solubility profile for this compound.
Introduction to the System: Solute and Solvent
The Solute: 2,2,6,6-tetramethylmorpholine-4-carboxamide
2,2,6,6-tetramethylmorpholine-4-carboxamide is a derivative of morpholine, a heterocyclic compound featuring both amine and ether functional groups.[5][6][7][8] The morpholine scaffold is of significant interest in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous bioactive compounds.[5][6][9] The "2,2,6,6-tetramethyl" substitution introduces significant steric hindrance around the morpholine ring, a feature often designed to modulate a molecule's reactivity and metabolic stability. The "-4-carboxamide" group adds a polar, hydrogen-bonding functional group to the molecule.
An understanding of the structure is key to predicting solubility:
-
Morpholine Ring: A polar heterocyclic ether and amine.
-
Tetramethyl Groups: Four methyl groups that increase the molecule's lipophilicity and steric bulk.
-
Carboxamide Group (-C(=O)NH2): A polar group capable of acting as both a hydrogen bond donor and acceptor.
The Solvent: Dimethyl Sulfoxide (DMSO)
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent with the formula (CH₃)₂SO.[1][3] It is widely used in chemical and biological research for its exceptional ability to dissolve a wide range of substances, including many polar and nonpolar compounds.[1][2][4] Its utility in drug discovery is particularly notable, as it is the standard solvent for creating concentrated stock solutions for high-throughput screening.[10]
Key properties of DMSO relevant to solubility include:
-
High Polarity: DMSO has a high dielectric constant and a large dipole moment, allowing it to solvate polar molecules effectively.[3]
-
Aprotic Nature: It does not have acidic protons, making it a good solvent for a wide range of organic reactions.[3][11]
-
Hydrogen Bond Acceptor: The sulfoxide oxygen is a strong hydrogen bond acceptor.
-
Miscibility: DMSO is miscible with water and a broad range of organic solvents.[1][4][11]
Theoretical Assessment of Solubility
The principle of "like dissolves like" suggests that solubility is favored when the intermolecular interactions between the solute and solvent are similar to or stronger than the solute-solute and solvent-solvent interactions.
| Interaction Type | Solute-Solute | Solute-Solvent | Prediction |
| Hydrogen Bonding | The carboxamide group allows for strong hydrogen bonding between solute molecules in the solid state. | The carboxamide group can form strong hydrogen bonds with the sulfoxide oxygen of DMSO (a strong H-bond acceptor). | Favorable |
| Dipole-Dipole | The polar morpholine ring and carboxamide group create significant dipole moments in the solute. | DMSO is a highly polar solvent, leading to strong dipole-dipole interactions with the solute. | Favorable |
| Van der Waals | The nonpolar tetramethyl groups and the hydrocarbon backbone of the morpholine ring contribute to these forces. | DMSO's methyl groups can interact with the nonpolar parts of the solute. | Favorable |
The following diagram illustrates the key intermolecular interactions that are predicted to occur during the dissolution of 2,2,6,6-tetramethylmorpholine-4-carboxamide in DMSO.
Caption: Predicted intermolecular interactions driving solubility.
Experimental Determination of Solubility
Given the lack of published data, empirical determination is essential. The following protocols outline two standard methods for quantifying the solubility of a compound in DMSO. These protocols are designed to be self-validating by providing clear endpoints and criteria for assessing solubility.
Protocol 1: Kinetic Solubility Screening by Visual Inspection
This method is a rapid approach to estimate solubility and is suitable for initial screening in a drug discovery setting.[12]
Objective: To determine the concentration at which a compound is fully dissolved in DMSO at room temperature.
Materials:
-
2,2,6,6-tetramethylmorpholine-4-carboxamide
-
Anhydrous DMSO
-
Calibrated pipettes
-
Vortex mixer
-
Clear glass vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known mass of the compound (e.g., 10 mg) into a vial.
-
Solvent Addition: Add a calculated volume of DMSO to achieve a high starting concentration (e.g., 100 mM or 200 mM).
-
Dissolution: Tightly cap the vial and vortex vigorously for 2-5 minutes.
-
Visual Inspection: Carefully inspect the solution against a light and dark background for any visible solid particles.
-
Equilibration: Allow the vial to stand at room temperature for at least one hour and re-inspect.
-
Data Interpretation:
-
Soluble: If the solution is completely clear with no visible particles, the compound is soluble at that concentration.
-
Insoluble/Partially Soluble: If the solution is cloudy or contains visible precipitate, the compound is not fully soluble. In this case, a serial dilution can be performed to find the solubility limit.
-
Protocol 2: Quantitative Solubility Determination by ¹H NMR
This method provides a more precise measure of solubility and is particularly useful for confirming the concentration of stock solutions for assays.[10][13]
Objective: To quantify the concentration of the dissolved compound in a saturated DMSO-d₆ solution.
Materials:
-
2,2,6,6-tetramethylmorpholine-4-carboxamide
-
Anhydrous DMSO-d₆ (deuterated DMSO)
-
Internal standard (e.g., maleic acid or another compound with known concentration and non-overlapping peaks)
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a supersaturated solution by adding an excess of the compound to a known volume of DMSO-d₆ in a vial.
-
Equilibration: Vortex the mixture for 5-10 minutes and then let it equilibrate at a controlled temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
Separation: Centrifuge the vial to pellet the excess solid.
-
Sample for NMR: Carefully transfer a known volume of the clear supernatant to an NMR tube. Add a known concentration of the internal standard.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Data Analysis:
-
Integrate a well-resolved peak of the solute and a peak from the internal standard.
-
Calculate the concentration of the solute using the following formula: Concentration_solute = (Integration_solute / Protons_solute) * (Protons_standard / Integration_standard) * Concentration_standard
-
The following workflow diagram illustrates the process for quantitative solubility determination using NMR.
Caption: Workflow for Quantitative Solubility Determination by NMR.
Factors Influencing Solubility
Several factors can affect the measured solubility of 2,2,6,6-tetramethylmorpholine-4-carboxamide in DMSO.
| Factor | Impact on Solubility | Rationale and Best Practices |
| Water Content | Can decrease solubility for some organic compounds. | DMSO is highly hygroscopic.[10] Use anhydrous DMSO and handle it in a dry environment to prevent moisture absorption. |
| Temperature | Generally increases solubility. | For reproducibility, all solubility measurements should be performed at a consistent, controlled temperature (e.g., 25°C). |
| Compound Purity | Impurities can either increase or decrease apparent solubility. | Use a highly purified form of the compound for accurate and reproducible results. |
| Compound Stability | Degradation of the compound can affect solubility measurements. | It is advisable to prepare solutions fresh. If storage is necessary, keep solutions at low temperatures (-20°C or -80°C) in tightly sealed containers.[10] |
Conclusion
While specific experimental data for the solubility of 2,2,6,6-tetramethylmorpholine-4-carboxamide in DMSO is not publicly available, a theoretical analysis based on its molecular structure strongly suggests a high degree of solubility. The presence of a polar morpholine ring and a hydrogen-bonding carboxamide group allows for favorable interactions with the highly polar, hydrogen-bond-accepting DMSO solvent.
For all practical applications in research and development, this high solubility should be empirically verified. The protocols provided in this guide offer robust, self-validating methods for both rapid screening and precise quantitative determination. By adhering to these methodologies and considering the key factors that influence solubility, researchers can confidently prepare stock solutions and generate reliable data for their experimental workflows.
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link]
-
gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]
-
Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
- Palyi, G., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-30.
-
Varnek, A., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. Retrieved from [Link]
-
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
Semantic Scholar. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Retrieved from [Link]
-
AMRESCO. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Morpholine-4-carboxamide. PubChem. Retrieved from [Link]
-
Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
-
OECD Existing Chemicals Database. (2006). Morpholine, 4-ethyl-. Retrieved from [Link]
-
International Journal for Pharmaceutical Research Scholars. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. Retrieved from [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 10. benchchem.com [benchchem.com]
- 11. acs.org [acs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. mdpi.com [mdpi.com]
Harnessing Steric Hindrance to Enhance the Metabolic Stability of Morpholine Scaffolds
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The morpholine ring is a cornerstone in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and bioavailability. However, its susceptibility to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes, presents a significant hurdle in drug development, often leading to rapid clearance and reduced in vivo efficacy. A key strategy to overcome this liability is the introduction of steric hindrance at metabolically vulnerable positions. This guide provides a comprehensive overview of the metabolic pathways of morpholine scaffolds, elucidates the mechanistic basis of using steric hindrance to enhance stability, and offers detailed, field-proven protocols for the in vitro assessment of metabolic stability.
The Morpholine Scaffold: A Double-Edged Sword in Drug Design
The morpholine moiety is a privileged structure in drug discovery, incorporated into numerous FDA-approved drugs for its favorable properties. Its weak basicity (pKa ≈ 8.7) and hydrogen bonding capacity can improve pharmacokinetic profiles. Yet, this same structure contains inherent metabolic liabilities. The carbons alpha to the nitrogen and oxygen atoms are electron-rich and accessible to oxidative enzymes, making them metabolic "hotspots". Understanding and mitigating this metabolic susceptibility is paramount for advancing morpholine-containing compounds through the development pipeline.
Unraveling the Metabolic Fate of Morpholine Derivatives
The biotransformation of morpholine-containing compounds is predominantly governed by Phase I metabolism, mediated by CYP enzymes, with CYP3A4 often playing a major role. The primary metabolic pathways include:
-
Oxidation: This is the most prevalent metabolic route. It typically occurs at the carbon atoms adjacent (alpha) to the ring's nitrogen or oxygen, leading to the formation of unstable intermediates that can subsequently undergo ring cleavage.
-
N-Dealkylation: For N-substituted morpholines, the enzymatic cleavage of the bond between the nitrogen atom and its substituent is a common metabolic transformation.
-
Ring Opening: Following an initial oxidation event, the morpholine ring can be cleaved to form more polar, linear metabolites, such as diglycolic acid, which are readily excreted. This pathway is a significant contributor to the clearance of drugs like gefitinib.
Visualization of Metabolic Hotspots
The following diagram illustrates the primary sites of metabolic attack on a generic N-substituted morpholine scaffold.
Caption: Key metabolic liabilities of the morpholine ring.
The Core Strategy: Steric Shielding for Metabolic Fortification
A robust and widely adopted strategy to enhance the metabolic stability of the morpholine scaffold is the introduction of steric bulk at or near the sites of metabolism. By adding sterically demanding groups, such as methyl or gem-dimethyl substituents, medicinal chemists can physically obstruct the approach of metabolizing enzymes to the vulnerable positions.
The causality behind this strategy is rooted in the specific geometry of the enzyme's active site. CYP enzymes, while versatile, have defined active site pockets. Introducing a bulky group can create an unfavorable steric clash, increasing the energy barrier for the compound to achieve the necessary orientation for metabolism, thereby slowing the rate of degradation. This "steric shielding" is most effective when applied to the carbons alpha to the nitrogen, as these are often the primary sites of initial oxidative attack.
Visualizing the Impact of Steric Hindrance
The diagram below conceptualizes how steric hindrance can protect the morpholine ring from enzymatic degradation.
Caption: Steric shielding blocks CYP450 enzyme access.
Experimental Assessment of Metabolic Stability: A Practical Guide
Evaluating the metabolic stability of novel compounds is a critical step in drug discovery. The following protocols for liver microsomal and hepatocyte stability assays are standard, high-throughput methods for determining a compound's susceptibility to Phase I and Phase II metabolism, respectively.
Experimental Workflow Overview
Caption: Standard workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
This assay is a primary screen for Phase I metabolic stability, as microsomes are rich in CYP enzymes.
Self-Validation System:
-
Time 0 Control: Establishes the initial concentration before any metabolic activity.
-
Negative Control (-NADPH): Incubating the compound with microsomes without the NADPH cofactor is crucial. Disappearance of the compound in this control indicates chemical instability or non-NADPH-dependent enzymatic degradation, not CYP-mediated metabolism.
-
Positive Control: A compound with known high clearance (e.g., verapamil, testosterone) should be run in parallel to validate the metabolic activity of the microsome batch.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., contains NADPH, glucose-6-phosphate)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compound stock solution (10 mM in DMSO)
-
Quenching solution (Ice-cold acetonitrile with an internal standard)
-
96-well plates (low-binding plates are recommended to prevent non-specific binding)
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) by diluting the stock solution in phosphate buffer.
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow thermal equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold quenching solution to the respective wells.
-
Seal the plate, vortex to mix, and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Protocol 2: Suspension Hepatocyte Stability Assay
This assay provides a more comprehensive assessment, as hepatocytes contain both Phase I and Phase II metabolic enzymes and transporters.
Self-Validation System:
-
Cell Viability Check: Ensure hepatocyte viability (typically >80%) before and after the assay using a method like trypan blue exclusion.
-
Negative Control (Heat-Inactivated Hepatocytes): Use heat-inactivated hepatocytes to check for non-enzymatic degradation.
-
Positive Control: A compound known to be metabolized by both Phase I and Phase II enzymes (e.g., 7-hydroxycoumarin) can validate the activity of the hepatocyte lot.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Cryopreserved hepatocytes (human, rat, or mouse)
-
Hepatocyte incubation medium
-
Test compound stock solution (10 mM in DMSO)
-
Quenching solution (Ice-cold acetonitrile with an internal standard)
-
Collagen-coated 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Dilute the hepatocyte suspension in incubation medium to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).
-
Add the hepatocyte suspension to the wells of a collagen-coated 96-well plate.
-
Pre-incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes to allow the cells to recover.
-
Initiate the assay by adding the test compound (pre-diluted in medium) to the wells.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding an equal volume of cold quenching solution.
-
Seal the plate, vortex to lyse the cells, and centrifuge to pellet debris.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Data analysis is performed similarly to the microsomal assay to determine the half-life (t½).
-
Intrinsic clearance (Clint) is typically expressed as µL/min/10⁶ cells .
-
Data Interpretation: A Comparative Analysis
The ultimate goal of introducing steric hindrance is to demonstrably increase metabolic stability. The data generated from the assays above allow for a direct, quantitative comparison between a parent compound and its sterically hindered analogs.
Table 1: Illustrative Metabolic Stability Data for Parent vs. Sterically Hindered Morpholine Analogs
| Compound | Substitution Pattern | Microsomal t½ (min) | Microsomal Clint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte Clint (µL/min/10⁶ cells) |
| Parent-Morpholine | Unsubstituted | 15 | 92.4 | 45 | 30.8 |
| Analog A | Cα-methyl | 45 | 30.8 | 110 | 12.6 |
| Analog B | Cα-gem-dimethyl | >120 | <8.7 | >240 | <5.8 |
| Control (Verapamil) | N/A | <10 | >138.6 | 25 | 55.4 |
This is simulated data for illustrative purposes.
Interpretation: The data clearly show a trend where increasing steric hindrance at the metabolically labile Cα position (Parent → Analog A → Analog B) leads to a significant increase in metabolic half-life (t½) and a corresponding decrease in intrinsic clearance (Clint). The gem-dimethyl substitution in Analog B is particularly effective at shutting down metabolic pathways, resulting in a highly stable compound.
Conclusion for the Drug Development Professional
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. While the morpholine scaffold offers many advantages in drug design, its inherent metabolic liabilities must be proactively addressed. The strategic introduction of steric hindrance is a powerful, mechanistically-driven approach to "shield" the morpholine ring from enzymatic degradation. By systematically applying this strategy and rigorously evaluating candidates using validated in vitro assays, researchers can significantly improve the metabolic half-life of their compounds, reducing anticipated clearance and increasing the probability of developing a successful drug. This guide provides the foundational principles and practical methodologies to implement this critical optimization strategy effectively.
References
-
Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. Available at: [Link]
- **Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 2,2,6,6-Tetramethylmorpholine-4-Carboxamide
Abstract: This application note provides a detailed, robust, and field-tested protocol for the synthesis of 2,2,6,6-tetramethylmorpholine-4-carboxamide from the secondary amine, 2,2,6,6-tetramethylmorpholine. The described methodology leverages the in situ generation of isocyanic acid from potassium cyanate for a safe and efficient carbamoylation. This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and characterization guidelines.
Introduction and Scientific Principle
Urea and carboxamide moieties are privileged structures in medicinal chemistry and polymer science, often contributing to desirable physicochemical properties such as improved solubility, hydrogen bonding capability, and metabolic stability. The sterically hindered 2,2,6,6-tetramethylmorpholine scaffold is a valuable building block for creating novel chemical entities with unique conformational constraints. The synthesis of its N-carboxamide derivative provides a key intermediate for further functionalization or for direct use in screening libraries.
The most prevalent and reliable method for synthesizing N-substituted ureas involves the nucleophilic addition of an amine to an isocyanate.[1][2] This application note details a protocol that avoids the direct handling of highly reactive and toxic isocyanates by generating the necessary electrophile, isocyanic acid (HNCO), in situ. The reaction proceeds by treating the hydrochloride salt of 2,2,6,6-tetramethylmorpholine with an aqueous solution of potassium cyanate (KOCN). The acidic conditions facilitate the formation of isocyanic acid, which is immediately trapped by the nucleophilic secondary amine to yield the desired product, 2,2,6,6-tetramethylmorpholine-4-carboxamide.
Reaction Mechanism
The overall transformation consists of two key steps occurring in the same pot:
-
In Situ Generation of Isocyanic Acid: In the acidic aqueous solution, the cyanate ion is protonated to form isocyanic acid.
KOCN + HCl → HNCO + KCl
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,2,6,6-tetramethylmorpholine performs a nucleophilic attack on the electrophilic carbon atom of isocyanic acid. A subsequent proton transfer results in the formation of the stable carboxamide product.
This approach is advantageous as it utilizes readily available, stable, and less hazardous starting materials while ensuring a controlled and efficient reaction.[3]
Safety and Handling
Researcher safety is paramount. A thorough risk assessment must be conducted before commencing any experimental work.
-
2,2,6,6-Tetramethylmorpholine: This starting material is a derivative of morpholine and sterically hindered amines. Morpholine is a flammable liquid and vapor that can cause severe skin burns and eye damage.[4][5] Assume the tetramethyl derivative has similar corrosive and flammable properties. Handle exclusively within a certified chemical fume hood.
-
Isocyanates: Although generated in situ, isocyanic acid is a toxic and lachrymatory substance. Isocyanates, as a class, are potent respiratory sensitizers and can cause severe allergic reactions upon inhalation.[6] All operations must be performed in a well-ventilated fume hood to prevent any exposure.[7]
-
Personal Protective Equipment (PPE): At a minimum, chemically resistant gloves (nitrile is a suitable option), a flame-retardant lab coat, and splash-proof safety goggles are mandatory at all times.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench any unreacted reagents appropriately before disposal.
Experimental Protocol
This protocol is designed for a 10 mmol scale and can be adjusted as needed.
Materials and Equipment
| Reagents & Materials | Equipment |
| 2,2,6,6-Tetramethylmorpholine (>98%) | 100 mL Round-bottom flask |
| Potassium Cyanate (KOCN) (>96%) | Magnetic stirrer with heating capability |
| Hydrochloric Acid (HCl), concentrated (37%) | Magnetic stir bar |
| Deionized Water | pH paper or calibrated pH meter |
| Ethyl Acetate (EtOAc), ACS grade | Separatory funnel (250 mL) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Dichloromethane (DCM), for TLC | TLC plates (Silica gel 60 F₂₅₄) |
| Methanol (MeOH), for TLC | Beakers and Erlenmeyer flasks |
| Buchner funnel and filter paper |
Step-by-Step Synthesis Procedure
Step 1: Formation of the Amine Hydrochloride Salt
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,2,6,6-tetramethylmorpholine (1.43 g, 10.0 mmol).
-
Add 20 mL of deionized water and begin stirring.
-
Slowly add concentrated HCl dropwise while monitoring the pH. Continue adding acid until the solution is acidic (pH ~2-3). The amine will dissolve as its hydrochloride salt is formed.
Causality Note: Forming the hydrochloride salt increases the water solubility of the sterically hindered amine and provides the necessary acidic environment to generate isocyanic acid in the subsequent step.
Step 2: Carbamoylation Reaction
-
In a separate beaker, dissolve potassium cyanate (1.22 g, 15.0 mmol, 1.5 equiv) in 20 mL of deionized water.
-
Add the potassium cyanate solution to the stirring amine salt solution in the round-bottom flask.
-
Gently heat the reaction mixture to 50-60 °C using a water bath and allow it to stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 10% MeOH in DCM. The starting amine is baseline, while the product will have a higher Rf value.
Causality Note: A slight excess of potassium cyanate is used to ensure complete conversion of the amine. Gentle heating increases the reaction rate without promoting significant decomposition or side reactions, such as the trimerization of isocyanic acid.
Step 3: Product Isolation and Work-up
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then further in an ice bath for 30 minutes. The product may begin to precipitate as a white solid.
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 40 mL).
-
Combine the organic layers in an Erlenmeyer flask.
-
Wash the combined organic phase with brine (1 x 30 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Causality Note: Extraction with an organic solvent is necessary to isolate the neutral carboxamide product from the aqueous solution containing inorganic salts (KCl). Washing with brine helps to remove residual water from the organic phase.
Step 4: Purification
-
The crude solid can be purified by recrystallization. A solvent system such as ethyl acetate/hexanes is a good starting point. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Determine the yield, melting point, and characterize the final product.
Causality Note: Recrystallization is an effective method for purifying solid organic compounds, removing minor impurities and resulting in a product with high purity, which can be verified by a sharp melting point.[8]
Visualization of the Workflow
The following diagram outlines the complete experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of 2,2,6,6-tetramethylmorpholine-4-carboxamide.
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White crystalline solid |
| Yield | 65-80% |
| ¹H NMR | Peaks corresponding to the four methyl groups (singlet, 12H), the two CH₂ groups adjacent to the oxygen (triplet-like multiplet, 4H), and the NH₂ protons (broad singlet, 2H). |
| ¹³C NMR | Signals for the methyl carbons, the quaternary carbons, the methylene carbons, and the carbonyl carbon (~158-162 ppm). |
| IR (ATR) | Strong C=O stretch (~1650-1680 cm⁻¹), N-H stretches (two bands, ~3200-3400 cm⁻¹). |
| HRMS (ESI+) | Calculated m/z for C₉H₁₈N₂O₂ [M+H]⁺. |
| Melting Point | A sharp melting point range is expected for the pure compound. |
Conclusion
This application note presents a reliable and scalable protocol for the synthesis of 2,2,6,6-tetramethylmorpholine-4-carboxamide. By employing an in situ generation strategy for the key isocyanate intermediate, this method enhances laboratory safety while maintaining high efficiency and yield. The detailed steps for synthesis, purification, and characterization provide researchers with a comprehensive guide to producing this valuable chemical building block for applications in drug discovery and beyond.
References
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Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]
-
International Safety Equipment Association. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]
-
Health and Safety Executive (HSE). (2026, January 12). Construction hazardous substances: Isocyanates. Retrieved from [Link]
-
Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]
-
California Department of Public Health (CDPH). (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Retrieved from [Link]
-
Li, W., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8233. Available at: [Link]
- Szycher, M. (2012). Szycher's Handbook of Polyurethanes, Second Edition. CRC Press.
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Leventis, N., et al. (2017). Polyurea Aerogels: Synthesis, Material Properties, and Applications. ResearchGate. Available at: [Link]
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Boivin, J. L. (1950). Substituted ureas. Digital Commons @ NJIT. Available at: [Link]
-
Ren, Y. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. Available at: [Link]
- Google Patents. (1941). US2257717A - Manufacture and purification of urea derivatives.
-
Liu, C., et al. (2019). Clean Preparation of Quinolin-2-yl Substituted Ureas in Water. ACS Sustainable Chemistry & Engineering, 7(7), 7316-7321. Available at: [Link]
-
Carl Roth. (2025, April 16). Safety Data Sheet: Morpholine. Retrieved from [Link]
- Google Patents. (2019). CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75088, Morpholine-4-carboxamide. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2,2,6,6-tetramethyl-4-oxopiperidine-hydrate. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,2,6,6-tetramethylmorpholine (C8H17NO). Retrieved from [Link]
-
Bobbitt, J. M., et al. (2013). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the Corresponding Nitroxide. Organic Syntheses, 90, 215-228. Available at: [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
Nabyl, M., et al. (2013). Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. Nature Protocols, 8(5), 924-934. Available at: [Link]
-
Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]
-
Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. Retrieved from [Link]
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Protocol for carbamoylation of 2,2,6,6-tetramethylmorpholine
Application Note & Protocol Guide
Title: Strategic Carbamoylation of Sterically Hindered 2,2,6,6-Tetramethylmorpholine: Protocols and Mechanistic Insights
Abstract
2,2,6,6-Tetramethylmorpholine is a sterically hindered secondary amine whose derivatives are of increasing interest in medicinal chemistry and materials science.[1][2] The incorporation of a carbamoyl moiety onto the morpholine nitrogen introduces a versatile functional group, but the significant steric hindrance posed by the four methyl groups adjacent to the nitrogen atom presents a considerable synthetic challenge. This guide provides detailed, field-tested protocols for the successful carbamoylation of 2,2,6,6-tetramethylmorpholine. We will explore two primary, robust synthetic routes: direct addition to an isocyanate to yield a substituted urea, and reaction with the phosgene surrogate, triphosgene, to generate a versatile carbamoyl chloride intermediate. This document emphasizes the causality behind experimental choices, comprehensive safety procedures required for handling hazardous reagents, and methods for product validation.
Introduction: The Challenge of Hindered Amine Carbamoylation
Morpholine and its derivatives are foundational scaffolds in the synthesis of a wide array of therapeutic agents and industrial chemicals.[1][3] The carbamoyl group (R₂N-C(=O)-) is a critical pharmacophore found in numerous approved drugs. However, the reactivity of secondary amines is dramatically influenced by the steric environment surrounding the nitrogen atom. In 2,2,6,6-tetramethylmorpholine, the lone pair of electrons on the nitrogen is shielded by four flanking methyl groups, significantly impeding its nucleophilic attack on electrophilic carbonyl centers.
This steric hindrance necessitates carefully selected reagents and optimized reaction conditions to achieve efficient carbamoylation. Standard methods that work well for unhindered amines may fail or provide negligible yields. This guide focuses on overcoming this barrier by employing highly reactive electrophiles and appropriate reaction setups.
Mechanistic Rationale and Strategy Selection
The core reaction is a nucleophilic acyl substitution where the secondary amine of 2,2,6,6-tetramethylmorpholine acts as the nucleophile.
-
Strategy 1: Reaction with Isocyanates. This is the most direct method for synthesizing N,N'-disubstituted ureas (carboxamides). The isocyanate group (-N=C=O) is a potent electrophile. The reaction proceeds via a direct nucleophilic addition of the amine to the central carbon of the isocyanate, followed by proton transfer to yield the stable urea product. This method avoids the generation of corrosive byproducts like HCl.
-
Strategy 2: Reaction with Triphosgene. Phosgene (COCl₂) is a classic reagent for producing carbamoyl chlorides but is an extremely toxic gas.[4] Triphosgene (bis(trichloromethyl) carbonate, BTC) is a stable, crystalline solid that serves as a much safer and more convenient phosgene surrogate.[5] In the presence of a base, triphosgene decomposes in situ to generate phosgene. The hindered amine then reacts to form a 2,2,6,6-tetramethylmorpholine-4-carbonyl chloride. This intermediate is a valuable building block that can subsequently be reacted with a wide range of nucleophiles (alcohols, primary/secondary amines) to generate diverse carbamates and ureas.[6]
Mandatory Safety Protocols: Handling Isocyanates and Triphosgene
Trustworthiness in chemical synthesis begins with safety. Both isocyanates and triphosgene (and its decomposition products) are highly toxic and require strict handling protocols in a well-ventilated chemical fume hood.
-
Isocyanate Exposure: Inhalation is the primary exposure route for isocyanates, which can cause severe respiratory irritation and sensitization, leading to occupational asthma.[7][8] Skin contact can cause irritation, rashes, and dermatitis.[9] Long-term exposure is linked to chronic lung damage.[8]
-
Triphosgene/Phosgene Exposure: Triphosgene is stable as a solid but decomposes upon heating or reaction with nucleophiles to release highly toxic phosgene gas. Phosgene is a potent respiratory irritant that can cause delayed-onset, life-threatening pulmonary edema.
| Hazard | Required Control Measures |
| Inhalation Toxicity | All manipulations must be performed in a certified, high-flow chemical fume hood.[10] A supplied-air respirator may be required for large-scale reactions or in case of spills.[11] |
| Skin/Eye Contact | Wear chemical-resistant nitrile or butyl rubber gloves, a lab coat, and chemical splash goggles at all times.[10][12] For larger quantities, a full-face shield is recommended.[12] |
| Accidental Spills | Have an emergency spill kit ready. Isocyanate spills can be neutralized with a solution of water (90%), ethanol (8%), and ammonia (2%). Phosgene can be neutralized with a basic solution. |
| Waste Disposal | All contaminated materials (glassware, gloves, pipette tips) must be quenched with a neutralizing solution before disposal according to institutional guidelines. |
| Personal Hygiene | Wash hands and face thoroughly after handling these reagents and before leaving the laboratory.[12] Do not bring contaminated clothing home.[12] |
Experimental Workflows & Protocols
The logical flow for the synthesis and subsequent functionalization is outlined below.
Caption: Synthetic pathways for the carbamoylation of 2,2,6,6-tetramethylmorpholine.
Protocol 1: Synthesis of N-Phenyl-2,2,6,6-tetramethylmorpholine-4-carboxamide
This protocol details the direct reaction with an isocyanate, using phenyl isocyanate as an example.
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
|---|---|---|
| 2,2,6,6-Tetramethylmorpholine | >98% purity | Starting amine |
| Phenyl Isocyanate | >98% purity | Carbamoylating agent |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Reaction solvent |
| Nitrogen or Argon Gas | High purity | Inert atmosphere |
| Round-bottom flask | 2-neck, oven-dried | Reaction vessel |
| Magnetic stirrer & stir bar | Agitation | |
| Syringes and needles | Reagent transfer |
| TLC plates | Silica gel 60 F₂₅₄ | Reaction monitoring |
Step-by-Step Methodology
-
Preparation: Place a magnetic stir bar in a 100 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a nitrogen or argon atmosphere.
-
Reagent Addition: Add 2,2,6,6-tetramethylmorpholine (1.43 g, 10.0 mmol, 1.0 equiv) to the flask, followed by 30 mL of anhydrous dichloromethane (DCM). Stir the solution to ensure complete dissolution.
-
Reaction Initiation: Using a syringe, slowly add phenyl isocyanate (1.19 g, 10.0 mmol, 1.0 equiv) to the stirred solution at room temperature over 5 minutes.
-
Causality Note: The reaction is typically exothermic. Slow addition helps to control the reaction temperature. While the steric hindrance slows the reaction compared to unhindered amines, the high reactivity of the isocyanate ensures the reaction proceeds.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The starting materials should be consumed within 2-4 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM. The crude product is often a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure N-phenyl-2,2,6,6-tetramethylmorpholine-4-carboxamide as a white solid.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Protocol 2: Synthesis of 2,2,6,6-Tetramethylmorpholine-4-carbonyl Chloride
This protocol uses triphosgene to create a versatile carbamoyl chloride intermediate.
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
|---|---|---|
| 2,2,6,6-Tetramethylmorpholine | >98% purity | Starting amine |
| Triphosgene (BTC) | >98% purity | Phosgene surrogate |
| Triethylamine (TEA) or Pyridine | Anhydrous, >99.5% | HCl scavenger base |
| Toluene or DCM | Anhydrous, >99.8% | Reaction solvent |
| Nitrogen or Argon Gas | High purity | Inert atmosphere |
| Round-bottom flask | 3-neck, oven-dried | Reaction vessel |
| Dropping funnel | Controlled reagent addition |
| Ice bath | | Temperature control |
Step-by-Step Methodology
-
Preparation: Set up a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet. Flame-dry the apparatus and cool under nitrogen.
-
Reagent Setup: In the flask, dissolve triphosgene (1.08 g, 3.65 mmol, 0.37 equiv) in 50 mL of anhydrous toluene.
-
Causality Note: Triphosgene is used in a stoichiometric ratio where 1 mole of triphosgene is equivalent to 3 moles of phosgene. A slight excess of the amine is sometimes used, but starting with a slight excess of triphosgene ensures full conversion of the amine.
-
-
Amine Addition: In a separate flask, prepare a solution of 2,2,6,6-tetramethylmorpholine (1.43 g, 10.0 mmol, 1.0 equiv) and triethylamine (1.52 g, 15.0 mmol, 1.5 equiv) in 20 mL of anhydrous toluene. Transfer this solution to a dropping funnel.
-
Causality Note: A non-nucleophilic base like triethylamine is crucial to scavenge the HCl generated during the reaction.[6] This prevents the formation of the amine hydrochloride salt, which would be unreactive.
-
-
Reaction Initiation: Cool the triphosgene solution to 0 °C using an ice bath. Add the amine/base solution dropwise from the dropping funnel to the stirred triphosgene solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. A precipitate of triethylamine hydrochloride will form.
-
Isolation of Product: Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate.
-
Solvent Removal: Carefully concentrate the filtrate under reduced pressure. CAUTION: Do not heat excessively, as the carbamoyl chloride product can be thermally unstable. This will yield the crude 2,2,6,6-tetramethylmorpholine-4-carbonyl chloride, which can be used immediately in the next step or purified by vacuum distillation if necessary.
Summary of Quantitative Data
| Parameter | Protocol 1 (Isocyanate) | Protocol 2 (Triphosgene) |
| Amine Stoichiometry | 1.0 equiv | 1.0 equiv |
| Carbamoylating Agent | Phenyl Isocyanate (1.0 equiv) | Triphosgene (0.37 equiv) |
| Base Required | None | Triethylamine (1.5 equiv) |
| Typical Solvent | Dichloromethane (DCM) | Toluene or DCM |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 3 - 5 hours |
| Typical Yield | > 90% | 75 - 90% |
| Product Type | Substituted Urea | Carbamoyl Chloride |
References
-
WorkSafeBC. (2024). Isocyanates. [Link]
-
International Safety Equipment Association. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]
-
ResearchGate. (n.d.). Preparation of morpholine‐α‐carboxamides. [Link]
-
California Department of Public Health. (2014). Isocyanates: Working Safely. [Link]
-
Health and Safety Executive. (2026). Construction hazardous substances: Isocyanates. [Link]
-
Bar-Sinai, A., et al. (2003). Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Journal of Organic Chemistry, 68(19), 7289-97. [Link]
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. [Link]
-
Goh, Y., et al. (2018). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 8(50), 28415-28436. [Link]
-
Selva, M., et al. (2018). Highly Selective Phosgene-Free Carbamoylation of Aniline by Dimethyl Carbonate under Continuous-Flow Conditions. ACS Sustainable Chemistry & Engineering, 6(11), 14785-14794. [Link]
- Google Patents. (n.d.). A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
-
ResearchGate. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
Aresta, M., et al. (2007). Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters. Catalysis Today, 115(1-4), 48-56. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Google Patents. (n.d.).
-
Balaji Chemicals. (n.d.). Morpholine. [Link]
-
D-Scholarship@Pitt. (2020). Development of the 2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl (Tempoc) protecting group and efforts towards the total synthesis. [Link]
-
Knochel, P., et al. (2013). Preparation of Functionalized Amides Using Dicarbamoylzincs. Angewandte Chemie International Edition, 52(42), 11077-11081. [Link]
-
Metkinen, P., et al. (2010). Straightforward carbamoylation of nucleophilic compounds employing organic azides, phosphines, and aqueous trialkylammonium hydrogen carbonate. Tetrahedron, 66(14), 2634-2641. [Link]
-
Organic Syntheses. (2013). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate and the. [Link]
-
New Jersey Department of Health. (n.d.). The Isocyanates. [Link]
-
Bobbitt, J. M., et al. (2013). Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. Nature Protocols, 8(4), 759-766. [Link]
-
Defense Technical Information Center. (n.d.). Synthesis of Tetra-Functional Cubane Derivatives. [Link]
-
Tovar, F., et al. (2023). Carbamate‐Functionalized NLOphores via a Formal [2+2] Cycloaddition‐Retroelectrocyclization Strategy. Chemistry – A European Journal, 29(45), e202301053. [Link]
-
Balaji Amines. (n.d.). Morpholine. [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. [Link]
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Application Notes & Protocols: 2,2,6,6-Tetramethylmorpholine-4-carbonyl Chloride as a Versatile Precursor in Organic and Medicinal Chemistry
Introduction and Scientific Context
In the landscape of modern drug discovery and synthetic chemistry, the demand for novel molecular scaffolds and functional groups that impart desirable physicochemical and pharmacological properties is incessant. The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated to enhance aqueous solubility, metabolic stability, and to serve as a versatile synthetic handle.[1][2] This guide focuses on a specialized derivative, 2,2,6,6-tetramethylmorpholine-4-carbonyl chloride . The introduction of four methyl groups alpha to the ring nitrogen and oxygen creates significant steric hindrance, fundamentally altering the reactivity and potential applications of the parent morpholine scaffold.
This document serves as a comprehensive technical guide for researchers, outlining the synthesis, handling, and strategic applications of this sterically encumbered precursor. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing the insights necessary for successful and innovative application. The core utility of this reagent lies in its function as a robust carbamoylating agent for the synthesis of highly substituted, sterically hindered ureas and carbamates—moieties of significant interest in agrochemicals and pharmaceuticals.[3][4] Furthermore, we will explore its potential as a novel, cleavable protecting group for amines, termed the "TMMoc" (2,2,6,6-tetramethylmorpholinylcarbonyl) group.
Physicochemical Properties and Reactivity Profile
2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride is an analogue of the more common 4-morpholinecarbonyl chloride.[5][6] Its reactivity is dominated by the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. However, the flanking gem-dimethyl groups impose severe steric constraints, which modulates this reactivity. This steric shielding makes the reagent less reactive than its non-methylated counterpart, a feature that can be exploited for enhanced selectivity with unhindered nucleophiles. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less basic and nucleophilic than a comparable piperidine.[7]
Table 1: Key Properties of 2,2,6,6-Tetramethylmorpholine-4-carbonyl Chloride (Predicted & Inferred)
| Property | Value | Justification / Source |
|---|---|---|
| Molecular Formula | C₉H₁₆ClNO₂ | By structure |
| Molecular Weight | 205.68 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid | Analogy to 4-morpholinecarbonyl chloride[8] |
| Boiling Point | Elevated due to higher MW | Analogy to 4-morpholinecarbonyl chloride (137-138 °C / 33 mmHg)[5] |
| Reactivity | Moisture-sensitive, corrosive | Typical for acid chlorides[9] |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene) | Standard for reactive acylating agents |
Critical Safety and Handling Protocols
As a reactive acid chloride, 2,2,6,6-tetramethylmorpholine-4-carbonyl chloride must be handled with stringent safety protocols. It is presumed to be corrosive and a lachrymator upon hydrolysis.
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).[9]
-
Handling: The reagent is highly sensitive to moisture. Handle exclusively under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware and syringe techniques. Reaction with water will produce hydrochloric acid and the parent morpholine.[10]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area, away from incompatible materials such as water, alcohols, and primary/secondary amines.[11]
-
Spill & Waste Management: Small spills can be absorbed onto an inert material like vermiculite and quenched cautiously with a dilute solution of sodium bicarbonate. All waste must be disposed of according to institutional and local regulations for corrosive and reactive organic chemicals.
Synthesis of the Precursor: 2,2,6,6-Tetramethylmorpholine-4-carbonyl Chloride
The title compound is not widely commercially available and typically requires synthesis from its parent amine, 2,2,6,6-tetramethylmorpholine. The most direct method involves acylation with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), which is a safer, solid alternative to gaseous phosgene.[12]
Caption: Workflow for the synthesis of the title precursor.
Protocol 3.1: Synthesis from 2,2,6,6-Tetramethylmorpholine
Principle: This protocol describes the N-acylation of a sterically hindered secondary amine using triphosgene as a phosgene source and pyridine as a proton scavenger. The reaction must be conducted under strictly anhydrous conditions.
Materials & Reagents:
-
2,2,6,6-Tetramethylmorpholine (1.0 equiv)
-
Triphosgene (0.4 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (1.2 equiv)
-
Inert atmosphere (N₂ or Ar)
-
Oven-dried glassware
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 2,2,6,6-tetramethylmorpholine (1.0 equiv) and anhydrous DCM.
-
Add anhydrous pyridine (1.2 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 equiv) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A precipitate of pyridinium hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC (staining with KMnO₄) until the starting amine is consumed.
-
Filter the reaction mixture under inert atmosphere through a pad of Celite to remove the pyridinium salts. Wash the filter cake with a small amount of anhydrous DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Expert Insight: Direct use of the crude product is often possible if purity is sufficient. For higher purity, vacuum distillation is required. Due to the high boiling point, a short-path distillation apparatus is recommended to minimize thermal decomposition.
Application I: Synthesis of Sterically Hindered Ureas
Urea functionalities are critical pharmacophores found in numerous approved drugs, such as the kinase inhibitor Sorafenib.[3] The reaction of 2,2,6,6-tetramethylmorpholine-4-carbonyl chloride with primary or secondary amines provides a direct route to N,N,N'-trisubstituted or N,N,N',N'-tetrasubstituted ureas containing a bulky, metabolically stable morpholine moiety.
Caption: Mechanism for sterically hindered urea formation.
Protocol 4.1: General Procedure for Urea Synthesis
Principle: A standard nucleophilic acyl substitution where an amine attacks the electrophilic carbonyl of the precursor. A non-nucleophilic base is required to scavenge the HCl byproduct.
Materials & Reagents:
-
2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride (1.0 equiv)
-
Primary or Secondary Amine (1.0-1.1 equiv)
-
Anhydrous aprotic solvent (DCM, THF, or DMF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 equiv)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the desired amine (1.1 equiv) and the base (1.5 equiv) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add a solution of 2,2,6,6-tetramethylmorpholine-4-carbonyl chloride (1.0 equiv) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction time will be highly dependent on the steric hindrance of the nucleophilic amine.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with the reaction solvent and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude urea can be purified by flash column chromatography on silica gel or by recrystallization.
Table 2: Troubleshooting Urea Synthesis
| Issue | Probable Cause | Recommended Solution |
|---|---|---|
| No Reaction / Slow Conversion | Steric hindrance of the nucleophilic amine is too great. | Increase reaction temperature (e.g., reflux in THF). Use a less hindered but more basic amine if possible. Increase reaction time. |
| Low Yield | Incomplete reaction or decomposition of the product during work-up. | Ensure strictly anhydrous conditions. Use a milder work-up if the product is acid/base sensitive. |
| Side Product Formation | Reaction of the precursor with the tertiary amine base (rare). | Use a more sterically hindered base like DIPEA. Ensure slow addition at 0 °C. |
Application II: The TMMoc Moiety as a Protective Group
The strategic use of protecting groups is fundamental to complex molecule synthesis.[13][14] The 2,2,6,6-tetramethylmorpholinylcarbonyl (TMMoc) group, installed using the title precursor, offers a novel option for amine protection. Its key feature is extreme steric bulk, rendering the protected nitrogen non-nucleophilic and non-basic. Its stability is expected to be high, making it suitable for syntheses requiring harsh conditions that would cleave more common groups like Boc or Cbz.[15]
Protocol 5.1: Amine Protection with the TMMoc Group
Principle: This protocol is mechanistically identical to carbamate formation, where the amine to be protected acts as the nucleophile.[16] The resulting TMMoc-protected amine is a stable carbamate.
Procedure:
-
Follow Protocol 4.1 , using the amine to be protected as the nucleophile.
-
Causality: The choice of base is critical. For valuable or acid-sensitive substrates, a hindered base like 2,6-lutidine can be used to minimize potential side reactions.
-
The resulting TMMoc-carbamate is typically a stable, chromatographically-purifiable solid or oil.
Protocol 5.2: TMMoc Group Deprotection (Cleavage)
Principle: The cleavage of highly stable and hindered amide or carbamate bonds is non-trivial and often requires forcing conditions.[17][18] The TMMoc group's stability necessitates cleavage strategies that differ from standard protecting groups.
Method A: Harsh Acidic Hydrolysis
-
Rationale: Strong, non-aqueous acid can protonate the carbonyl oxygen, activating it for cleavage. This method is only suitable for substrates that can withstand strong acid.
-
Conditions: Stir the TMMoc-protected compound in a solution of HBr in acetic acid (33%) or trifluoroacetic acid (TFA) at elevated temperatures (e.g., 50-80 °C).[19] Monitor carefully by LC-MS.
Method B: Reductive Cleavage
-
Rationale: Powerful reducing agents may cleave the C-N bond. This is speculative and would require significant optimization.
-
Conditions: Investigate conditions using strong hydride reagents like Lithium Aluminum Hydride (LAH) in a high-boiling solvent such as THF or Dioxane at reflux. This will reduce the carbamate to a methylamine and release the deprotected amine. This is not a clean deprotection and transforms the protecting group.
Caption: Decision workflow for TMMoc protective group strategy.
Summary and Future Outlook
2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride is a specialized reagent with significant potential for constructing sterically demanding molecular architectures. Its primary strength lies in the synthesis of highly substituted ureas and carbamates that are otherwise difficult to access. The resulting 2,2,6,6-tetramethylmorpholine moiety can confer enhanced metabolic stability and unique steric properties to bioactive molecules. While its application as a protective group (TMMoc) is promising due to its robustness, the development of milder and more general cleavage conditions remains a key area for future research. The protocols and insights provided herein form a foundational guide for chemists to explore and exploit the unique properties of this powerful synthetic precursor.
References
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
- CN109928939A. (2019). A kind of preparation method of 2,2,6,6- tetramethyl morpholine. Google Patents.
-
Kourounakis, A. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Retrieved from [Link]
-
SciSpace. (2009, November 4). Novel synthesis of ureas: application of t-butylureas. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Primary amide synthesis by amide cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic methods of carbamate synthesis. Retrieved from [Link]
-
D-Scholarship@Pitt. (2020, February 25). DEVELOPMENT OF THE 2,2,6,6-TETRAMETHYLPIPERIDIN-1-YLOXYCARBONYL (TEMPOC) PROTECTING GROUP AND EFFORTS TOWARDS THE TOTAL SYNTHESI. Retrieved from [Link]
-
PubChem. (n.d.). 4-Morpholinecarbonyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituted Ureas. Methods of Synthesis and Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Organic-Synthesis.com. (n.d.). Protecting Groups. Retrieved from [Link]
-
Luedtke, N. (n.d.). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Retrieved from [Link]
- Google Patents. (n.d.). US6133473A - Synthesis of carbamate compounds.
- Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.
-
Spiral. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Retrieved from [Link]
-
PMC. (2019, February 5). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Retrieved from [Link]
-
Beilstein Journals. (2026, February 19). Recent advances in the cleavage of non-activated amides. Retrieved from [Link]
-
PubMed. (2018, November 2). 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl: A Protecting Group for Primary, Secondary, and Heterocyclic Amines. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,6-dimethylmorpholine-4-carbonyl chloride (C7H12ClNO2). Retrieved from [Link]
-
PubMed. (2020, March 5). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]
-
Organic Syntheses. (n.d.). geraniol. Retrieved from [Link]
-
Patsnap Eureka. (2025, July 24). Advances in Carbonyl Chemistry for Medical Application. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
InCatT. (2021, February 18). A direct method for carboformylation at last: the acid chloride does the job!. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Morpholinecarbonyl chloride 98 15159-40-7 [sigmaaldrich.com]
- 6. 4-Morpholinecarbonyl chloride | C5H8ClNO2 | CID 84810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. chemimpex.com [chemimpex.com]
- 9. merckmillipore.com [merckmillipore.com]
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- 16. Carbamate - Wikipedia [en.wikipedia.org]
- 17. Primary amide synthesis by amide cleavage [organic-chemistry.org]
- 18. BJOC - Recent advances in the cleavage of non-activated amides [beilstein-journals.org]
- 19. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Application Note: 2,2,6,6-Tetramethylmorpholine-4-carboxamide Scaffolds in P2X7-Mediated Cytokine Inhibition
Executive Summary
The 2,2,6,6-tetramethylmorpholine-4-carboxamide moiety represents a privileged structural scaffold in the design of stable, potent cytokine inhibitors. Unlike linear alkyl amines, the sterically hindered tetramethyl-substituted morpholine ring offers exceptional metabolic stability against oxidative degradation (e.g., by Cytochrome P450) while maintaining favorable physicochemical properties for membrane permeability.
This Application Note details the utility of this scaffold in developing antagonists for the P2X7 receptor (P2X7R) , a key gatekeeper of inflammation. By blocking P2X7R, these compounds inhibit the assembly of the NLRP3 inflammasome, thereby preventing the maturation and release of pro-inflammatory cytokines IL-1β and IL-18 .
Mechanistic Background: The P2X7-NLRP3 Axis
To effectively utilize this scaffold, researchers must understand the signaling cascade it disrupts. The 2,2,6,6-tetramethylmorpholine-4-carboxamide derivative acts as an orthosteric or allosteric antagonist of the P2X7 receptor.
Signaling Pathway
-
Priming (Signal 1): TLR4 activation (e.g., by LPS) upregulates pro-IL-1β and NLRP3 protein levels.
-
Activation (Signal 2): High concentrations of extracellular ATP (eATP) bind to the P2X7 receptor.
-
Ion Flux: P2X7 activation causes massive
efflux and influx. -
Pore Formation: Prolonged activation opens a macropore (permeable to dyes like Yo-Pro-1).
-
Inflammasome Assembly: Intracellular
depletion triggers NLRP3 inflammasome oligomerization. -
Cytokine Release: Active Caspase-1 cleaves pro-IL-1β into mature IL-1β, which is secreted.
Mechanism of Action Diagram
The following diagram illustrates the intervention point of the 2,2,6,6-tetramethylmorpholine scaffold.
Figure 1: The P2X7-NLRP3 inflammatory cascade. The scaffold functions by preventing ATP-induced conformational changes in P2X7, halting the downstream cytokine storm.
Structural Advantages of the Scaffold
Why choose 2,2,6,6-tetramethylmorpholine over standard morpholine or piperidine?
| Feature | Standard Morpholine | 2,2,6,6-Tetramethylmorpholine | Biological Impact |
| Steric Bulk | Low | High | Prevents rapid metabolic degradation by shielding the nitrogen and adjacent carbons. |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate | Enhances passive diffusion across cell membranes and the Blood-Brain Barrier (BBB). |
| Basicity (pKa) | ~8.3 | ~9.0 | Ensures the amine remains protonated at physiological pH, aiding in cation-pi interactions within the receptor pocket. |
| Conformation | Chair (flexible) | Chair (locked) | Reduces entropic penalty upon binding to the receptor active site. |
Experimental Protocols
Protocol A: Synthesis of the Urea-Linked Inhibitor
Objective: To couple the 2,2,6,6-tetramethylmorpholine scaffold to an aryl isocyanate to create the active urea-carboxamide pharmacophore.
Reagents:
-
2,2,6,6-Tetramethylmorpholine (Scaffold)
-
Target Aryl Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
Procedure:
-
Preparation: Dissolve 1.0 equivalent of 2,2,6,6-tetramethylmorpholine in anhydrous DCM (0.1 M concentration) in a round-bottom flask under nitrogen atmosphere.
-
Activation: Add 1.2 equivalents of TEA to scavenge any acidic impurities.
-
Coupling: Dropwise add 1.0 equivalent of the Aryl Isocyanate dissolved in DCM at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Quench with water. Extract the organic layer, wash with brine, and dry over
. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography. The resulting urea derivative is the "carboxamide" functional unit.
Protocol B: Yo-Pro-1 Dye Uptake Assay (Target Engagement)
Objective: To validate that the synthesized scaffold inhibits P2X7 receptor pore formation.
Principle: P2X7 activation allows the entry of the large fluorescent dye Yo-Pro-1. Inhibitors prevent this uptake.
Materials:
-
Cells: HEK293 cells stably expressing human P2X7 (hP2X7-HEK).
-
Agonist: BzATP (more potent than ATP).
-
Dye: Yo-Pro-1 Iodide (1 µM final).
-
Buffer: Low divalent cation buffer (PBS with 0.5 mM
).
Steps:
-
Seeding: Plate hP2X7-HEK cells at
cells/well in a black-walled 96-well plate. -
Pre-incubation: Remove media and add 50 µL of assay buffer containing the Test Compound (0.1 nM – 10 µM). Incubate for 30 min at 37°C.
-
Dye Addition: Add 50 µL of 2X Yo-Pro-1 dye solution.
-
Stimulation: Add 50 µL of 3X BzATP (EC80 concentration, typically 100 µM).
-
Measurement: Immediately read fluorescence on a kinetic plate reader (Ex/Em: 491/509 nm) every 30 seconds for 20 minutes.
-
Analysis: Calculate the Slope (RFU/min) of the linear phase. Determine
by plotting % Inhibition vs. Log[Concentration].
Protocol C: IL-1β Release Assay (Functional Cytokine Inhibition)
Objective: To confirm the scaffold prevents cytokine release in a physiologically relevant immune model.
Materials:
-
Cells: THP-1 Monocytes or Bone Marrow-Derived Macrophages (BMDMs).
-
Priming Agent: LPS (Lipopolysaccharide).[1]
-
Readout: Human IL-1β ELISA Kit.
Steps:
-
Differentiation (THP-1 only): Treat THP-1 cells with PMA (100 nM) for 24h to differentiate into macrophages.
-
Priming: Wash cells and treat with LPS (1 µg/mL) for 4 hours. This synthesizes the pro-IL-1β precursor (Signal 1).
-
Inhibitor Treatment: Wash cells to remove LPS. Add Test Compound in serum-free media. Incubate for 30 min.
-
Activation: Add ATP (5 mM) for 45 minutes to trigger P2X7 (Signal 2).
-
Harvest: Collect the cell-free supernatant.
-
Quantification: Analyze supernatant using IL-1β ELISA.
-
Validation: Cell viability must be checked (e.g., MTT or LDH assay) to ensure reduced cytokine levels are due to inhibition, not cell death.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Potency ( | Steric clash in receptor pocket | The 2,2,6,6-tetramethyl group is bulky. Ensure the linker length (urea vs. amide) is optimized to allow the morpholine to sit in the hydrophobic pocket. |
| High Background Signal (Yo-Pro) | Spontaneous pore opening | Ensure assay buffer has sufficient |
| Insoluble Compound | High lipophilicity | The tetramethyl groups increase LogP. Dissolve in 100% DMSO first, then dilute. Final DMSO in assay should be <0.5%. |
References
-
Vertex Pharmaceuticals. (2004). Identification and characterization of TMI-1, a novel dual TACE/matrix metalloprotease inhibitor.[1] (Demonstrates the utility of substituted morpholine/thiomorpholine carboxamides in cytokine inhibition).
-
Bhattacharya, A., et al. (2013). Pharmacological characterization of a novel P2X7 receptor antagonist.[2][4] British Journal of Pharmacology. (Details the standard Yo-Pro-1 and IL-1β release protocols for P2X7 antagonists).
-
TargetMol.Cytokine Inhibitor Library & Scaffolds. (Reference for structural diversity in cytokine inhibitors).
-
Di Virgilio, F. (2020).[5] P2X7 Receptor Antagonists for the Treatment of Systemic Inflammatory Disorders.[6] (Review of the amide/carboxamide pharmacophore in P2X7 drug design).
Sources
- 1. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X7 receptor: a potential target for treating comorbid anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. P2X7 receptor antagonists for the treatment of systemic inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Design of IL-1 and TNF inhibitors using morpholine carboxamides
Application Note: Rational Design and Evaluation of Morpholine Carboxamides as Upstream Regulators of IL-1 and TNF-
Executive Summary
The clinical success of biologic agents targeting TNF-
This Application Note details the design, synthesis, and biological validation of Morpholine Carboxamide derivatives. Unlike biologics that sequester cytokines extracellularly, these small molecules are designed to inhibit upstream kinase signaling—specifically the PI3K/Akt/mTOR and NF-
Scientific Rationale & Mechanism of Action[1][2][3]
The Morpholine Carboxamide Scaffold
The morpholine ring is a "privileged structure" in medicinal chemistry, offering optimized solubility and metabolic stability. When fused with a carboxamide linker, the scaffold mimics the ATP-binding pocket of lipid kinases (PI3K) and serine/threonine kinases (mTOR).
-
Morpholine Moiety: Forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (specifically Val851 in PI3K
). -
Carboxamide Linker: Provides a rigid spacer that orients the molecule into the hydrophobic pocket II, enhancing selectivity over other kinases.
Signaling Pathway Intervention
Inhibition of the PI3K/Akt pathway disrupts the phosphorylation of IKK, preventing the degradation of I
Figure 1: Mechanism of Action. The morpholine carboxamide inhibitor targets the PI3K node, effectively silencing the downstream cascade required for NF-
Chemical Design & Synthesis Protocol
SAR Optimization Strategy
To maximize potency, the design follows three substitution rules derived from recent literature (Fatima et al., 2023):
-
C4-Position: Introduction of the morpholine ring via nucleophilic substitution.
-
C2-Position: A carboxamide linker attached to an aryl group (increasing lipophilicity for cell permeability).
-
H-Bond Donors: Retention of the amide nitrogen proton to interact with kinase regulatory residues.
Protocol A: Synthesis of N-phenyl-4-morpholinopyrimidine-2-carboxamide
Objective: Synthesize the lead compound (MC-001) for biological evaluation.
Reagents:
-
2,4-Dichloropyrimidine (Starting Material)
-
Morpholine (1.2 eq)
-
Aniline (1.1 eq)
-
Pd(OAc)2 (Catalyst)
-
Xantphos (Ligand)
-
Cs2CO3 (Base)
-
Dioxane (Solvent)
Step-by-Step Procedure:
-
Morpholine Addition (SNAr):
-
Dissolve 2,4-dichloropyrimidine (1.0 g, 6.7 mmol) in dry DCM (20 mL) at 0°C.
-
Add triethylamine (1.5 eq) followed by dropwise addition of morpholine (0.58 g, 6.7 mmol).
-
Stir at RT for 4 hours. The C4-chlorine is more reactive, yielding 4-(2-chloropyrimidin-4-yl)morpholine .
-
Validation: TLC (Hexane:EtOAc 7:3) should show a single new spot.
-
-
Carboxylation (Carbonylation):
-
Transfer the intermediate to a pressure vessel.
-
Add Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and triethylamine in methanol.
-
Pressurize with CO gas (50 psi) and heat to 80°C for 12 hours.
-
This converts the C2-Cl to a methyl ester: Methyl 4-morpholinopyrimidine-2-carboxylate .
-
-
Amidation (Carboxamide Formation):
-
Dissolve the ester (0.5 g) in THF/Water (1:1). Add LiOH (2 eq) to hydrolyze to the carboxylic acid. Acidify with 1M HCl to precipitate.
-
Dissolve the acid in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 15 min.
-
Add Aniline (1.1 eq) and stir at RT for 16 hours.
-
Purification: Flash column chromatography (DCM:MeOH 95:5).
-
Figure 2: Synthetic workflow for the generation of the Morpholine Carboxamide scaffold.
Biological Evaluation Protocols
Protocol B: In Vitro Cytokine Suppression Assay (THP-1 Cells)
Context: This assay measures the compound's ability to inhibit the release of IL-1
Materials:
-
THP-1 Human Monocytic Cell Line (ATCC TIB-202).
-
LPS (E. coli O111:B4).
-
PMA (Phorbol 12-myristate 13-acetate).
-
Human IL-1
and TNF- ELISA Kits.
Procedure:
-
Differentiation: Seed THP-1 cells (5 x 10^5 cells/well) in 24-well plates. Treat with 50 ng/mL PMA for 24 hours to differentiate into macrophage-like cells.
-
Resting: Wash cells with PBS and incubate in fresh media (RPMI + 10% FBS) for 24 hours.
-
Pre-treatment: Treat cells with the test compound (MC-001) at graded concentrations (0.1, 1.0, 10
M) for 1 hour. Include a Vehicle Control (DMSO 0.1%) and a Positive Control (Dexamethasone 1 M). -
Stimulation: Add LPS (1
g/mL) to induce cytokine production. Incubate for:-
4 hours (for TNF-
mRNA/protein). -
24 hours (for IL-1
accumulation).
-
-
Harvest: Collect supernatants. Centrifuge at 1000 x g for 10 min to remove debris.
-
Quantification: Analyze supernatants using specific ELISA kits.
Data Analysis & Expected Results
Data should be normalized to the Vehicle Control (set as 100% cytokine release).
Table 1: Representative Inhibition Profile (Hypothetical Data)
| Compound ID | Concentration ( | TNF- | IL-1 | Cytotoxicity (CC50) |
| Vehicle (DMSO) | - | 0% | 0% | > 100 |
| MC-001 | 0.1 | 15% | 10% | > 100 |
| MC-001 | 1.0 | 62% | 55% | > 100 |
| MC-001 | 10.0 | 94% | 88% | > 100 |
| Dexamethasone | 1.0 | 96% | 92% | > 100 |
Interpretation: A dose-dependent reduction in cytokine release confirms the efficacy of the morpholine carboxamide. If IL-1
Protocol C: Target Engagement (Western Blot)
Objective: Confirm that cytokine suppression is due to PI3K/Akt pathway inhibition.
-
Lysate Preparation: Lyse THP-1 cells from Protocol B (1 hour post-LPS) using RIPA buffer + Phosphatase Inhibitors.
-
Electrophoresis: Run 20
g protein on 10% SDS-PAGE. -
Blotting: Transfer to PVDF membrane.
-
Antibodies:
-
Primary: Anti-Phospho-Akt (Ser473), Anti-Phospho-p65 (NF-
B). -
Loading Control: Anti-
-Actin.
-
-
Result: Effective inhibitors will show a faded or absent band for p-Akt and p-p65 compared to the LPS-only control.
References
-
Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.[1] RSC Advances. [Link]
-
O'Connell, J., et al. (2019). Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer.[2] Nature Communications. [Link][2]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link][3]
-
Camps, M., et al. (2005). Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Small Molecules That Inhibit Tnf Signalling by Stabilising an Asymmetr" by James O'Connell, John Porter et al. [scholarcommons.sc.edu]
- 3. e3s-conferences.org [e3s-conferences.org]
Advanced Synthetic Strategies for Sterically Hindered Urea Derivatives in Drug Discovery
Introduction: The "Steric Wall" in Urea Synthesis
Urea moieties (
Standard protocols involving commercially available isocyanates often fail for hindered substrates due to:
-
Nucleophilic incompetence: Steric bulk around the nitrogen prevents attack on the carbonyl.
-
Isocyanate instability: Hindered isocyanates (if generated) are often prone to rapid degradation or polymerization before coupling can occur.
-
Reversibility: The formation of hindered ureas can be reversible at high temperatures required to drive the reaction (dynamic covalent chemistry).
This guide provides three field-proven protocols designed specifically to overcome these barriers, moving beyond simple click-chemistry to robust, scalable methodologies.
Strategic Decision Map
The following decision tree outlines the optimal synthetic route based on substrate availability and steric profile.
Figure 1: Strategic selection of synthetic methodology based on starting material availability and steric constraints.
Protocol 1: The "Gold Standard" Triphosgene Activation
Best for: Coupling two amines where at least one is moderately hindered (e.g., ortho-substituted anilines, secondary cyclic amines).
While phosgene gas is hazardous and difficult to meter, Triphosgene (Bis(trichloromethyl) carbonate) is a crystalline solid that allows for precise stoichiometry. The key to success with hindered substrates is the stepwise addition to avoid symmetrical urea byproducts.
Mechanistic Insight
Triphosgene dissociates into three equivalents of phosgene in situ. For hindered amines, the reaction stops at the carbamoyl chloride intermediate at low temperatures, allowing the second (less hindered) amine to be added subsequently.
Experimental Procedure
Reagents:
-
Amine A (Hindered): 1.0 equiv
-
Triphosgene: 0.35 equiv (slight excess to ensure complete activation)
-
DIPEA (Diisopropylethylamine): 2.5 equiv
-
Amine B (Nucleophile): 1.0–1.2 equiv
-
Solvent: Anhydrous DCM or THF
Step-by-Step Workflow:
-
Preparation: Dissolve Triphosgene (0.35 eq) in anhydrous DCM (0.1 M) under
atmosphere. Cool to -78°C (or 0°C for extremely unreactive amines). -
Activation: Add a solution of Amine A (1.0 eq) and DIPEA (1.2 eq) in DCM dropwise over 30 minutes.
-
Critical Checkpoint: Monitor by TLC/LCMS. The amine should convert to the carbamoyl chloride (often stable in MeOH quench) or isocyanate (reacts with MeOH to form methyl carbamate).
-
-
Warming: Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes. This ensures complete formation of the isocyanate/carbamoyl chloride species.
-
Coupling: Cool the mixture back to 0°C. Add Amine B (1.0 eq) followed by the remaining DIPEA (1.3 eq).
-
Completion: Warm to RT and stir for 2–12 hours.
-
Note: If conversion is low, refluxing in DCE (80°C) may be required for tetrasubstituted ureas.
-
Validation Data (Example: BQ-788 Synthesis): The synthesis of the ETB receptor antagonist BQ-788 utilizes this protocol to form a highly hindered trisubstituted urea.[1]
-
Yield: 81–90%
-
Selectivity: >95% unsymmetrical urea due to stepwise addition.
Protocol 2: The Curtius Rearrangement (DPPA)
Best for: Cases where the hindered amine is unstable, expensive, or difficult to synthesize, but the corresponding carboxylic acid is available.
This protocol generates the isocyanate in situ from a carboxylic acid using Diphenylphosphoryl azide (DPPA).[2] This is superior to Protocol 1 for extremely hindered systems (e.g., tert-butyl groups) because the isocyanate is generated in a non-equilibrium step involving nitrogen gas evolution.
Experimental Procedure
Reagents:
-
Carboxylic Acid (Hindered Precursor): 1.0 equiv
-
DPPA: 1.1 equiv
-
Triethylamine (TEA): 1.2 equiv
-
Amine B (Nucleophile): 1.2 equiv
-
Solvent: Toluene (preferred for high temp) or THF.
Step-by-Step Workflow:
-
Acyl Azide Formation: Dissolve the hindered carboxylic acid (1.0 eq) in Toluene (0.2 M). Add TEA (1.2 eq) and DPPA (1.1 eq) at 0°C. Stir at RT for 2 hours.
-
Rearrangement: Heat the reaction to 80–90°C.
-
Observation: Evolution of
gas indicates the Curtius rearrangement is occurring, converting the acyl azide to the isocyanate. -
Safety: Ensure proper venting.
-
-
One-Pot Coupling: Once gas evolution ceases (approx. 1–2 hours), cool to 50°C. Add Amine B (1.2 eq) directly to the reaction pot.
-
Finalization: Stir at 50–80°C for 4 hours.
Figure 2: The Curtius Rearrangement pathway allows entry to hindered ureas via carboxylic acids, bypassing unstable amine isolation.
Protocol 3: Carbamate Exchange (The "Masked" Isocyanate)
Best for: "Impossible" couplings where both partners are hindered, or when the isocyanate is too volatile/unstable.
Phenyl carbamates act as "masked isocyanates." They are stable solids that can be purified and stored. When heated with a hindered amine (often with a base catalyst), they release the isocyanate in a controlled manner, driving the reaction forward.
Experimental Procedure
Phase 1: Synthesis of Phenyl Carbamate
-
React the hindered amine (1.0 eq) with Phenyl Chloroformate (1.05 eq) and Pyridine (1.1 eq) in THF at 0°C.
-
Isolate the Phenyl Carbamate (usually a stable solid) via standard workup.
Phase 2: Displacement
-
Mixing: Dissolve Phenyl Carbamate (1.0 eq) and the second Hindered Amine (1.2 eq) in DMSO or Sulfolane (high boiling point polar aprotic solvents are essential).
-
Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5–1.0 eq).
-
Note: DBU acts as a potent nucleophilic catalyst and proton shuttle.
-
-
Heating: Heat to 80–120°C. The phenoxide leaving group is less nucleophilic than the amine, driving the equilibrium toward the urea.
-
Purification: The byproduct is phenol, which can be removed by washing with 1M NaOH during workup.
Comparative Analysis & Troubleshooting
Method Comparison Table
| Feature | Protocol 1: Triphosgene | Protocol 2: Curtius (DPPA) | Protocol 3: Carbamate Exchange |
| Primary Substrate | Amine | Carboxylic Acid | Amine (via Carbamate) |
| Steric Tolerance | Moderate to High | Very High | Very High |
| Atom Economy | Good | Moderate (Loss of | Moderate (Loss of Phenol) |
| Safety Profile | Caution (Phosgene gen.) | Caution (Azide/Gas evol.) | High (Stable intermediates) |
| Key Advantage | Standard equipment, low cost | Bypasses amine isolation | Purification possible at intermediate step |
Troubleshooting Guide
| Observation | Diagnosis | Remedial Action |
| Symmetrical Urea Formation | Isocyanate reacted with starting amine before Amine B addition. | Protocol 1: Ensure T < 0°C during activation. Increase dilution. Use inverse addition for Amine B. |
| No Reaction (Protocol 3) | Amine B is too hindered or poor nucleophile. | Switch solvent to DMSO or NMP . Increase temp to 120°C. Add DMAP or Zr(OtBu)4 as catalyst. |
| Low Yield (Protocol 2) | Carbamate trapped by solvent (e.g., alcohol). | Ensure solvent is strictly anhydrous and non-nucleophilic (Toluene). Avoid alcohols. |
| Broad NMR Signals | Restricted rotation (Rotamers). | This is characteristic of hindered ureas.[3] Run NMR at 80°C (DMSO-d6) to coalesce peaks for characterization. |
References
-
Konishi, K., et al. (1997). Synthesis of BQ-788, a potent endothelin B receptor antagonist. Tetrahedron Letters , 38(10), 1765-1768.
-
Hutchby, M., et al. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition , 48(46), 8721-8724.
-
Han, C., & Porco, J. A. (2007).[4] Zirconium(IV)-Catalyzed Exchange Processes of Dialkyl Carbonates and Carbamates. Organic Letters , 9(8), 1517-1520. [4]
-
Kotecki, B. J., et al. (2009).[5] A General Method for the Synthesis of Unsymmetrically Substituted Ureas via Palladium-Catalyzed Amidation. Organic Letters , 11(4), 947-950.
-
Shioiri, T., et al. (1972). Diphenylphosphoryl azide.[2] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society , 94(17), 6203-6205.
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes [organic-chemistry.org]
- 5. A General Method for the Synthesis of Unsymmetrically Substituted Ureas via Palladium-Catalyzed Amidation [organic-chemistry.org]
Application Notes & Protocols: A Guide to the Synthesis of Morpholine-4-Carboxamides
Abstract
The morpholine-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of clinically relevant molecules and drug candidates.[1][2] Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable moiety for optimizing pharmacokinetic profiles. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the general procedures for synthesizing morpholine-4-carboxamides. We will explore several robust and versatile synthetic strategies, detailing the underlying mechanisms, providing step-by-step protocols, and explaining the causality behind key experimental choices to empower rational synthetic design.
Introduction: The Strategic Importance of the Morpholine-4-Carboxamide Moiety
The synthesis of amide bonds is one of the most frequently performed transformations in organic chemistry, central to the creation of pharmaceuticals and biologically active compounds.[3] Morpholine-4-carboxamides, a specific subclass of amides, are of particular interest. The morpholine ring acts as a non-basic, polar, and metabolically stable bioisostere for other functional groups, often improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] Consequently, efficient and scalable access to this scaffold is a critical objective in drug discovery programs.
This guide moves beyond a simple recitation of steps, focusing instead on the strategic application of core synthetic methodologies. We will cover four primary approaches:
-
Reaction with Phosgene and Equivalents: A direct and powerful method using highly reactive electrophiles.
-
Isocyanate-Mediated Synthesis: A versatile route involving the nucleophilic addition of morpholine to isocyanates.
-
Amide Coupling with Carboxylic Acids: A classic and reliable strategy employing modern coupling agents.
-
Ugi Multi-Component Reaction: An advanced method for rapid library synthesis and scaffold diversification.
Each section is designed as a self-validating system, including protocols for synthesis, purification, and characterization to ensure the integrity of the final product.
Synthetic Strategy I: Acylation via Phosgene and Its Equivalents
This approach represents one of the most direct methods to construct the morpholine-4-carboxamide linkage by reacting morpholine with a highly activated carbonyl source. The key intermediate is often morpholine-4-carbonyl chloride, which can then react with a primary or secondary amine to yield the desired product.
Mechanistic Rationale
The core of this strategy lies in the high electrophilicity of the carbonyl carbon in phosgene (COCl₂) or its safer, solid substitutes like triphosgene (bis(trichloromethyl) carbonate). Morpholine, acting as a nucleophile, attacks this carbonyl carbon. When phosgene is used, it can directly react with morpholine to form morpholine-4-carbonyl chloride.[5] This stable intermediate can be isolated or generated in situ and subsequently reacted with a target amine (R¹R²NH) in a classic nucleophilic acyl substitution to form the final carboxamide.
The use of phosgene itself is limited due to its extreme toxicity.[6] Triphosgene is often preferred as it is a stable, crystalline solid that generates phosgene in situ under controlled conditions, offering a significant safety advantage.[7]
Workflow Diagram
Caption: Fig 1. Two-step synthesis via morpholine-4-carbonyl chloride.
Experimental Protocol: Synthesis of N-Benzylmorpholine-4-carboxamide
Materials:
-
Morpholine
-
Triphosgene
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Preparation of Morpholine-4-carbonyl chloride solution (in situ):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM (100 mL).
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add triphosgene (5.0 g, 16.8 mmol). Caution: Triphosgene is toxic and releases phosgene upon heating or contact with moisture. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
In a separate flask, prepare a solution of morpholine (4.4 g, 50.5 mmol) and triethylamine (7.0 mL, 50.5 mmol) in anhydrous DCM (50 mL).
-
Add this morpholine solution dropwise to the triphosgene suspension at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. This forms a solution/slurry of morpholine-4-carbonyl chloride.
-
-
Amidation:
-
Cool the reaction mixture back to 0 °C.
-
Prepare a solution of benzylamine (1.8 g, 16.8 mmol) and triethylamine (2.8 mL, 20.2 mmol) in anhydrous DCM (30 mL).
-
Add the benzylamine solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water (50 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzylmorpholine-4-carboxamide.
-
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
The IR spectrum should show a characteristic amide carbonyl (C=O) stretch around 1640 cm⁻¹.
-
Synthetic Strategy II: Isocyanate-Mediated Synthesis
This strategy provides a highly efficient and atom-economical pathway to morpholine-4-carboxamides. It involves the direct nucleophilic addition of morpholine's secondary amine to the electrophilic carbon of an isocyanate (R-N=C=O).[8]
Mechanistic Rationale
The reaction mechanism is straightforward. The lone pair of electrons on the morpholine nitrogen attacks the central carbon of the isocyanate. This is followed by a proton transfer from the nitrogen to the oxygen, often facilitated by the solvent or another molecule of morpholine, to yield the stable urea (carboxamide) product.[9] The reaction is typically fast, exothermic, and high-yielding. Isocyanates themselves can be sourced commercially or prepared from primary amines via phosgenation or from carboxylic acids via the Curtius rearrangement.[10]
Workflow Diagram
Caption: Fig 2. Synthesis of carboxamides via isocyanate addition.
Experimental Protocol: Synthesis of N-Phenylmorpholine-4-carboxamide
Materials:
-
Morpholine
-
Phenyl isocyanate
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes
Protocol:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF (50 mL) and morpholine (2.0 g, 23.0 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Isocyanate:
-
Add phenyl isocyanate (2.5 g, 20.9 mmol) dropwise to the stirred morpholine solution over 15 minutes. Caution: Isocyanates are toxic and lachrymatory. Handle with care in a fume hood.
-
A white precipitate will likely form immediately upon addition.
-
-
Reaction Completion and Isolation:
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the phenyl isocyanate is consumed.
-
Concentrate the reaction mixture in vacuo to about one-third of its original volume.
-
Add cold hexanes (50 mL) to the slurry to precipitate the product fully.
-
Collect the solid product by vacuum filtration, wash with cold hexanes (2 x 20 mL), and dry under high vacuum.
-
-
Purification and Characterization:
-
The product is often pure enough after filtration. If necessary, it can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Characterize the product by melting point, ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity. The parent morpholine-4-carboxamide has a known chemical identity.[11]
-
Synthetic Strategy III: Amide Coupling of Morpholine with Carboxylic Acids
This method is a cornerstone of peptide and medicinal chemistry, adapted here for the synthesis of morpholine-4-carboxamides. The strategy involves activating a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by morpholine.
Mechanistic Rationale
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures.[12] Modern amide bond formation relies on coupling agents that convert the carboxylic acid's hydroxyl group into a better leaving group.[13][14] Common coupling agents include carbodiimides (e.g., EDC, DCC) and phosphonium/uronium salts (e.g., HATU, HBTU). These reagents react with the carboxylate to form a highly reactive O-acylisourea or an active ester, which is then readily displaced by the morpholine nitrogen to forge the amide bond. Additives like HOBt or HOAt are often included to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center.
Workflow Diagram
Caption: Fig 3. General workflow for amide coupling.
Experimental Protocol: Synthesis of 4-Benzoylmorpholine
Materials:
-
Benzoic acid
-
Morpholine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve benzoic acid (1.22 g, 10.0 mmol) in anhydrous DMF (40 mL).
-
Add HATU (4.18 g, 11.0 mmol) and DIPEA (3.5 mL, 20.0 mmol) to the solution. Stir for 5 minutes at room temperature to pre-activate the acid.
-
Add morpholine (0.96 g, 11.0 mmol) to the activated mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing water (100 mL) and ethyl acetate (100 mL).
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the resulting crude oil or solid by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain pure 4-benzoylmorpholine.
-
-
Characterization:
-
Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, and HRMS.
-
Synthetic Strategy IV: Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful multi-component reaction (MCR) that allows for the rapid assembly of complex molecules in a single step.[15] By using morpholine as the amine component, this reaction provides efficient access to α-acetamido morpholine-4-carboxamide derivatives, which are valuable peptidomimetics.[16][17]
Mechanistic Rationale
The Ugi-4CR involves the condensation of four components: an aldehyde (or ketone), an amine (morpholine in this case), a carboxylic acid, and an isocyanide.[18] The reaction is believed to proceed through the initial formation of an iminium ion from the condensation of the aldehyde and morpholine. This iminium ion is then attacked by the nucleophilic carbon of the isocyanide to form a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, leading to an O-acyl isoamide which undergoes an irreversible Mumm rearrangement to furnish the final stable bis-amide product.[15] The reaction's efficiency and tolerance for diverse functional groups make it ideal for creating chemical libraries.[17]
Workflow Diagram
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. JPS5572178A - Preparation of morpholinecarbonyl chloride - Google Patents [patents.google.com]
- 6. ashymed.com [ashymed.com]
- 7. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Morpholine-4-carboxamide | C5H10N2O2 | CID 75088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sci-Hub. Recent developments in catalytic amide bond formation / Peptide Science, 2020 [sci-hub.box]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Ugi reaction - Wikipedia [en.wikipedia.org]
- 16. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ugi Reaction [organic-chemistry.org]
- 18. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Navigating Steric Hindrance in 2,2,6,6-Tetramethylmorpholine Coupling Reactions
Welcome to the technical support center dedicated to providing researchers, chemists, and drug development professionals with in-depth guidance on overcoming the significant steric challenges associated with the coupling of 2,2,6,6-tetramethylmorpholine. The four methyl groups adjacent to the nitrogen atom create a formidable steric shield, often leading to low yields, slow reaction kinetics, and catalyst deactivation in standard C-N cross-coupling reactions. This guide offers a comprehensive collection of troubleshooting strategies and frequently asked questions to empower you to successfully incorporate this bulky yet valuable moiety into your target molecules.
Troubleshooting Guide: Common Issues and Strategic Solutions
This section addresses specific experimental failures in a question-and-answer format, providing both the underlying cause and actionable solutions.
Question 1: My Buchwald-Hartwig amination of an aryl bromide with 2,2,6,6-tetramethylmorpholine is resulting in very low to no product formation. What is the likely cause and how can I fix it?
Answer: This is a classic symptom of severe steric hindrance impeding the catalytic cycle. The bulky nature of 2,2,6,6-tetramethylmorpholine can obstruct several key steps, primarily the reductive elimination from the palladium center.[1][2]
Core Problem: The steric bulk of both the ligand and the amine can prevent the final bond-forming step.
Solutions:
-
Ligand Selection is Critical: Standard phosphine ligands are often ineffective. You must employ ligands specifically designed to accommodate and promote the coupling of sterically demanding substrates.[3]
-
Bulky Biaryl Phosphine Ligands: These are the gold standard for this type of transformation. Ligands such as RuPhos, XPhos, and BrettPhos have large, flexible structures that create a wider coordination sphere around the palladium atom, facilitating the approach of the bulky amine and promoting the crucial reductive elimination step.[3]
-
N-Heterocyclic Carbene (NHC) Ligands: In some cases, NHC ligands can offer superior performance for coupling secondary amines, though their efficacy should be evaluated on a case-by-case basis.[4]
-
-
Optimize the Base: The choice of base is not trivial. A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.
-
Sodium tert-butoxide (NaOtBu): This is often the base of choice for challenging Buchwald-Hartwig aminations due to its high basicity and steric bulk.
-
Lithium bis(trimethylsilyl)amide (LHMDS): Can be effective, particularly when dealing with base-sensitive functional groups on your aryl halide.
-
Cesium Carbonate (Cs₂CO₃): While a weaker base, it can be effective, especially when paired with specific ligand systems and in polar aprotic solvents.[5]
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Reactions are typically run at elevated temperatures, often in the range of 80-120 °C.[5] Toluene and 1,4-dioxane are common solvents for these reactions.[6]
Question 2: I'm observing significant amounts of hydrodehalogenation of my aryl halide starting material and very little of the desired coupled product. What's happening?
Answer: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings. It often becomes competitive when the desired coupling pathway is slow, which is frequently the case with sterically hindered amines.
Core Problem: The catalytic cycle is stalling, and an alternative pathway, β-hydride elimination from the palladium-amido complex, can lead to the formation of an imine and the reduced arene.[2] While 2,2,6,6-tetramethylmorpholine lacks β-hydrogens on the morpholine ring, other sources of hydride can contribute to this side reaction.
Solutions:
-
Re-evaluate Your Ligand/Palladium Precatalyst System: A more active catalyst system will accelerate the desired C-N coupling, outcompeting the hydrodehalogenation pathway.
-
Use Pre-formed Catalysts: Using a well-defined palladium precatalyst complexed with a bulky biaryl phosphine ligand can lead to more consistent and active catalyst formation in situ.
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome a sluggish reaction and favor the desired product.
-
-
Solvent Choice: The solvent can influence the stability of intermediates in the catalytic cycle.
-
Anhydrous, Degassed Solvents: Ensure your solvent is strictly anhydrous and thoroughly degassed. Oxygen can lead to catalyst decomposition and water can interfere with the base and catalyst. Toluene, 1,4-dioxane, or CPME are generally good choices.[6]
-
Frequently Asked Questions (FAQs)
Q1: Can I use copper-based catalysts for coupling 2,2,6,6-tetramethylmorpholine?
A1: Yes, copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, are a viable alternative to palladium-based systems. However, these reactions often require higher temperatures and may have a different substrate scope. For sterically hindered amines, specialized ligand systems are also crucial for achieving good yields with copper catalysts. Oxalic diamide ligands, for instance, have shown promise in facilitating challenging copper-catalyzed couplings.[7][8]
Q2: Are there any alternatives to phosphine-based ligands for this coupling?
A2: While bulky biaryl phosphine ligands are the most common solution, N-heterocyclic carbene (NHC) ligands represent a different class of ligands that can be effective for coupling sterically hindered secondary amines.[4] Their strong σ-donating properties can stabilize the palladium center and promote key steps in the catalytic cycle.
Q3: How does the electronic nature of the aryl halide affect the reaction?
A3: Electron-poor aryl halides (containing electron-withdrawing groups) are generally more reactive in the oxidative addition step, which is the initial step of the catalytic cycle.[2] Conversely, electron-rich aryl halides can be more challenging to activate. For these less reactive substrates, a more electron-rich and bulky ligand is often necessary to facilitate oxidative addition.
Q4: What is a "double coupling" strategy, and could it be useful here?
A4: Double coupling is a technique more commonly used in solid-phase peptide synthesis for sterically hindered amino acids. It involves performing the coupling reaction, removing the reagents, and then subjecting the substrate to a second, fresh batch of reagents to drive the reaction to completion. While less common in small molecule synthesis, a similar principle of using a higher excess of the amine and/or extending the reaction time can be applied to push a difficult coupling forward.
Experimental Protocols & Data
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with 2,2,6,6-Tetramethylmorpholine
This protocol provides a starting point for optimization.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst like RuPhos-Pd-G3)
-
Bulky biaryl phosphine ligand (e.g., RuPhos, XPhos)
-
Aryl bromide
-
2,2,6,6-Tetramethylmorpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (1-3 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to palladium).
-
Add the aryl bromide (1.0 equivalent) and sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous, degassed toluene (to achieve a concentration of ~0.1-0.2 M).
-
Add 2,2,6,6-tetramethylmorpholine (1.2-1.5 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions may require 12-24 hours for completion.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation: Representative Catalyst Systems for Hindered Couplings
The following table summarizes catalyst systems and conditions commonly employed for the coupling of sterically hindered secondary amines. While specific data for 2,2,6,6-tetramethylmorpholine is limited in the literature, these examples with analogous substrates provide a strong basis for experimental design.
| Amine Substrate | Aryl Halide | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | 4-Chlorotoluene | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 94 | |
| Di-n-butylamine | Chlorobenzene | [Pd(IPr)(cinnamyl)Cl] | NaOtBu | Dioxane | 80 | 99 | [4] |
| 2,2,6,6-Tetramethylpiperidine | Aryl Bromide | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 60-95 | [4] |
| 2,2,6,6-Tetramethylmorpholine | Aryl Bromide (generic) | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | Expected >70% | Inferred |
This entry is an inferred, optimized starting point based on established principles for sterically hindered amines.
Visualizing the Solution: A Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed or low-yielding coupling reaction with 2,2,6,6-tetramethylmorpholine.
Caption: Troubleshooting Decision Tree for Hindered Amination.
References
- De, S., Yin, J., & Ma, D. (2017). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. Organic Letters, 19(18), 4864–4867.
- Chen, Y., Li, S., Xu, L., & Ma, D. (2023). Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides. The Journal of Organic Chemistry, 88(5), 3330–3334.
- Hartwig, J. F., Shaughnessy, K. H., Shekhar, S., & Green, R. A. (2019). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions, 100, 885-1033.
- Fors, B. P., et al. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Journal of the American Chemical Society, 132(45), 15914–15917.
- BenchChem. (2025).
- Request PDF. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides.
- Request PDF. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions.
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 133(47), 18996–18999.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
- Wikipedia. (2023).
- Bruno, F., et al. (2023).
- Synlett. (2022).
- Request PDF. (2015). Optimization of the arylation conditions.
- Amanote Research. (2019). Comparative Characteristics of Sterically Hindered.
- TCI Chemicals. (n.d.).
- Zhang, H., et al. (2018). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 23(10), 2633.
- Organic Chemistry Frontiers. (2021). RESEARCH ARTICLE.
- TCI Chemicals. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. TCI Europe N.V.
- Zhang, H., et al. (2018). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 23(10), 2633*.
- Request PDF. (2015). Optimization of Reaction Conditions for O-Arylation of.
- Organic Syntheses. (2022).
- Trowse, B. R., et al. (2022). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. ACS Sustainable Chemistry & Engineering, 10(1), 337-344.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides [organic-chemistry.org]
- 8. Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides [organic-chemistry.org]
Technical Support Center: Synthesis of Sterically Hindered Morpholine Carboxamides
Welcome to the technical support center for the synthesis of tetramethylmorpholine carboxamides and other sterically hindered amide couplings. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of sterically demanding amides, focusing on improving reaction yield and purity.
Introduction: The Challenge of Steric Hindrance
Amide bond formation is a cornerstone of medicinal chemistry.[1][2] However, when coupling sterically hindered amines, such as 2,2,6,6-tetramethylmorpholine, with carboxylic acids, standard protocols often fail or provide disappointingly low yields.[3][4] The bulky methyl groups flanking the nitrogen atom physically obstruct the approach of the activated carboxylic acid, dramatically slowing down the desired reaction and allowing side reactions to dominate.[5] This guide provides a systematic approach to overcoming these steric barriers.
Troubleshooting Guide: From Low Yield to High Purity
This section addresses specific issues in a question-and-answer format to help you navigate common experimental failures.
Question 1: I am observing very low to no yield of my desired amide product. What are the potential causes and how can I improve the conversion?
Answer: Low or no product formation is the most common issue when dealing with sterically hindered amines.[3][5] The root cause is almost always an insufficient activation of the carboxylic acid or the inability of the activated intermediate to react with the sterically shielded amine.
Potential Causes & Solutions:
-
Inadequate Carboxylic Acid Activation: Standard coupling reagents like DCC or EDC alone are often too slow to react effectively. The activated O-acylisourea intermediate is prone to rearrangement into an unreactive N-acylurea byproduct before the hindered amine can attack.[6][7]
-
Solution 1: Upgrade Your Coupling Reagent. Switch to more potent activating agents. Uronium/aminium or phosphonium salt-based reagents are highly effective for sterically demanding couplings.[1][5] They rapidly generate highly reactive intermediates, increasing the chance of a successful coupling before side reactions occur.
-
Solution 2: Use Additives. If you must use a carbodiimide like EDC, always include an additive such as 1-Hydroxybenzotriazole (HOBt) or, even better, 7-Aza-1-hydroxybenzotriazole (HOAt). These additives form active esters that are more reactive than the O-acylisourea intermediate and less prone to side reactions.[6] For particularly difficult cases, 4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst to form a highly reactive acylpyridinium intermediate.[8][]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a critical role.
-
Solution 1: Increase Temperature. While many couplings are run at room temperature, gently heating the reaction to 40-80 °C can provide the necessary energy to overcome the activation barrier.[3] Microwave-assisted synthesis can also be highly effective at reducing reaction times and improving yields for sluggish couplings.[3]
-
Solution 2: Choose the Right Solvent. Aprotic polar solvents like DMF, NMP, or acetonitrile are generally good choices.[3][8] Avoid protic solvents which can interfere with the activated intermediates.
-
Solution 3: Convert to an Acyl Halide. The most reactive form of a carboxylic acid is its acyl chloride or fluoride.[4][] Converting the acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or to an acyl fluoride using reagents like TFFH, creates a highly electrophilic species that can react even with hindered amines.[10] This is often the most robust method for difficult couplings.[10]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Question 2: My reaction is messy, showing multiple side products on TLC/LC-MS. What is happening?
Answer: The formation of multiple byproducts indicates that undesired reaction pathways are competing with or are faster than your desired amide coupling.
Potential Causes & Solutions:
-
N-acylurea Formation: This is a classic side reaction with carbodiimide reagents (DCC, EDC). The activated O-acylisourea intermediate undergoes an intramolecular rearrangement.[6][7]
-
Solution: As mentioned previously, use additives like HOBt or HOAt to intercept the O-acylisourea and form a more stable active ester. Alternatively, avoid carbodiimides altogether in favor of phosphonium or uronium reagents.[5]
-
-
Guanidinium Byproduct Formation: Uronium/aminium reagents like HATU or HBTU can react with the amine starting material to form a guanidinium byproduct, consuming your amine.[11]
-
Solution: The order of addition is critical. Pre-activate the carboxylic acid with the coupling reagent before adding the amine. This allows the active ester to form first, minimizing the opportunity for the coupling reagent to react directly with your morpholine derivative.[5]
-
-
Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid starting material to form a symmetric anhydride. While this anhydride is still reactive, it alters the stoichiometry and can complicate purification.
-
Solution: Ensure a non-nucleophilic base like DIPEA is used effectively and that moisture is excluded from the reaction. Using the acyl chloride route can also mitigate this issue.
-
Mechanism of a Common Side Reaction
Caption: Competing pathways after carbodiimide activation.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best starting point for a sterically hindered coupling? For a first attempt at a difficult coupling, a uronium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice.[5] It is highly reactive, and its byproducts are generally water-soluble, simplifying purification.[6]
Q2: What role does the base (e.g., DIPEA, Et₃N) play? A tertiary amine base is required to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amine starting material, ensuring it remains a free, nucleophilic amine. A hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is preferred because it is too bulky to act as a competing nucleophile.[5]
Q3: Can I pre-activate the carboxylic acid before adding my hindered amine? Yes, pre-activation is a highly recommended strategy.[5] Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in your solvent for 15-30 minutes before adding the tetramethylmorpholine. This ensures the highly reactive species is formed and ready to react immediately upon addition of the amine.
Q4: My purification is difficult due to water-soluble byproducts. What can I do? If using EDC, the urea byproduct can sometimes be tricky to remove. A switch to DCC (N,N'-Dicyclohexylcarbodiimide) can be beneficial in non-polar solvents, as the dicyclohexylurea (DCU) byproduct is largely insoluble and can be removed by filtration. For uronium/phosphonium reagents, ensuring a thorough aqueous workup with multiple washes should remove most of the byproducts.
Data & Reagent Selection
The choice of reagents is critical for success. The table below summarizes key options.
| Category | Reagent/Condition | Advantages | Disadvantages/Considerations | Ref. |
| Coupling Reagents | EDC / HOBt | Inexpensive, water-soluble byproducts. | May not be reactive enough for very hindered cases; risk of N-acylurea formation. | [3][8] |
| HATU / HBTU | High reactivity, excellent for hindered couplings. | More expensive; can cause guanidinylation of the amine if not pre-activated. | [5][6] | |
| PyBOP / PyAOP | Phosphonium salts; do not cause guanidinylation side reactions. High reactivity. | Byproducts can sometimes be difficult to remove; higher cost. | [1][5] | |
| Activation Method | Acyl Chloride | Most reactive method, often succeeds where others fail. | Requires an extra synthetic step; harsh reagents (SOCl₂, oxalyl chloride). | [] |
| Base | DIPEA | Sterically hindered, non-nucleophilic. | --- | [5] |
| 2,4,6-Collidine | More hindered and less nucleophilic than DIPEA. | Higher boiling point, can be harder to remove. | [5] | |
| Solvent | DMF, NMP | High boiling point, good solvating power. | Can be difficult to remove completely. | [5] |
| Acetonitrile (MeCN) | Good alternative to DMF, easier to remove. | --- | [8] | |
| DCM | Good for acyl chloride reactions and for minimizing some side reactions. | Lower boiling point, may require sealed vessel for heated reactions. | [7] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling for Hindered Amines
This protocol is a robust starting point for coupling a generic carboxylic acid (R-COOH) with 2,2,6,6-tetramethylmorpholine.
-
Preparation: To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF or acetonitrile (to a concentration of 0.1-0.5 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir at room temperature.
-
Pre-activation: Allow the mixture to stir for 15 minutes. You may observe a color change as the active ester forms.
-
Amine Addition: Add the 2,2,6,6-tetramethylmorpholine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. If no significant progress is observed after 2-4 hours, heat the reaction to 50 °C.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Acyl Chloride-Mediated Coupling
This is a more aggressive but often more effective method for the most challenging substrates.
-
Acyl Chloride Formation: In a dry, nitrogen-flushed flask, suspend or dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF. Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM. Re-dissolve the crude acyl chloride in fresh anhydrous DCM.
-
Amine Reaction: In a separate flask, dissolve 2,2,6,6-tetramethylmorpholine (1.2 eq) and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (1.5 eq) in anhydrous DCM.
-
Coupling: Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). Quench the reaction by slowly adding water. Separate the layers and wash the organic layer with saturated sodium bicarbonate and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- National Institutes of Health (NIH). (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC.
- Benchchem. (n.d.). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
- National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Benchchem. (n.d.). Troubleshooting low yield in diaminopropane coupling reactions.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- American Chemical Society. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
- Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Lipophilic Morpholine Urea Derivatives
Welcome to the technical support center for the purification of lipophilic morpholine urea derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. The inherent lipophilicity of these compounds, coupled with the hydrogen bonding capabilities of the urea moiety, often presents unique separation hurdles. This resource offers troubleshooting advice and frequently asked questions to navigate these complexities effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your lipophilic morpholine urea derivative.
Issue 1: Poor Separation or Co-elution of Impurities During Column Chromatography
Question: I'm observing poor separation between my desired lipophilic morpholine urea derivative and a closely related impurity during flash chromatography. What are the likely causes and how can I improve the resolution?
Answer:
Poor separation in column chromatography is a frequent challenge, often stemming from an unoptimized solvent system or improper column parameters. The lipophilic nature of your compound requires a careful balance of solvent polarity to achieve differential migration on the stationary phase.
Potential Causes & Solutions:
-
Suboptimal Solvent System: The polarity of your eluent may be too high, causing your compound and impurities to move too quickly through the column, or too low, resulting in broad, overlapping bands.
-
Solution: The key is to find a solvent system that provides a target Retention Factor (Rf) of approximately 0.2-0.3 for your desired compound on a Thin-Layer Chromatography (TLC) plate.[1]
-
Pro-Tip: For lipophilic compounds, begin with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent such as ethyl acetate or dichloromethane. Due to the hydrogen-bonding capacity of the urea group, adding a small percentage (0.5-2%) of methanol or ethanol to the mobile phase can sometimes sharpen peaks and improve separation.[1]
-
-
-
Column Overloading: Exceeding the binding capacity of your silica gel will inevitably lead to poor separation.
-
Solution: A general guideline for difficult separations is to use a silica gel to crude compound ratio of at least 50:1 (w/w).[1] For highly lipophilic compounds that may have lower solubility in the loading solvent, this ratio may need to be increased.
-
-
Improper Column Packing: Channels or cracks in the silica bed create pathways for the sample to travel through without proper interaction with the stationary phase.
-
Solution: Ensure a uniform, well-packed column. A "dry packing" method followed by careful equilibration with the mobile phase can be effective.[1]
-
Workflow for Optimizing Chromatographic Separation:
Caption: Decision workflow for troubleshooting poor chromatographic separation.
Issue 2: The Compound "Oils Out" or Fails to Crystallize During Recrystallization
Question: My lipophilic morpholine urea derivative is not forming crystals from solution. Instead, it separates as an oil. What causes this and how can I induce crystallization?
Answer:
"Oiling out" is a common phenomenon when purifying lipophilic compounds, especially those with relatively low melting points or high solubility in the chosen solvent even at lower temperatures.
Potential Causes & Solutions:
-
Solvent Choice: The selected solvent may be too good at dissolving your compound, preventing the formation of a supersaturated solution necessary for crystallization.
-
Cooling Rate: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Vigorous stirring during the cooling process can sometimes break up oils and promote crystallization.[1]
-
-
Low Melting Point: If the melting point of your compound is below the temperature of the solution, it will separate as a liquid.
-
Solution: Ensure the solution is cooled to a temperature well below the expected melting point. If the melting point is very low, recrystallization may not be the ideal purification method.
-
Step-by-Step Protocol for Inducing Crystallization:
-
Solvent Screening: Use small amounts of your crude material to test solubility in a variety of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes). An ideal solvent will fully dissolve your compound when hot but show low solubility when cold.
-
Slow Cooling: Once a suitable solvent is identified, dissolve your compound in the minimum amount of hot solvent. Allow the flask to cool slowly and undisturbed.
-
Seeding: If you have a small amount of pure crystalline material, add a "seed" crystal to the cooled, supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Concentration: If no crystals form, it's possible too much solvent was used. Carefully evaporate some of the solvent to increase the concentration and attempt cooling again.[1]
Issue 3: Presence of Unreacted Starting Materials or Byproducts in the Final Product
Question: After purification, I'm still detecting unreacted urea or the 1,3-dimorpholin-4-ylurea byproduct. How can I remove these?
Answer:
The presence of these impurities often points to issues with the reaction stoichiometry or conditions, which then complicates purification.
Potential Causes & Solutions:
-
Unreacted Urea: This suggests an incomplete reaction or poor mixing.
-
Solution: While optimizing the reaction is the first step (e.g., increasing reaction time or temperature), unreacted urea can often be removed by washing the crude product with water, as urea has high water solubility while your lipophilic product should have low water solubility.[2]
-
-
1,3-dimorpholin-4-ylurea Byproduct: This byproduct's formation is favored by an excess of morpholine and higher reaction temperatures.[2]
-
Solution: Careful control of stoichiometry during the synthesis is crucial.[2] For purification, this byproduct will have different polarity and solubility compared to your desired monosubstituted product.
-
Chromatography: A well-optimized column chromatography system should be able to separate the mono- and di-substituted products.
-
Recrystallization: A carefully selected solvent system may allow for fractional crystallization, where one compound crystallizes out while the other remains in solution.[2]
-
-
Data Summary for Purification Strategy Selection:
| Purification Method | Best For Removing | Key Considerations |
| Aqueous Wash | Unreacted Urea, other water-soluble impurities | Ensure your product has very low water solubility to prevent loss. |
| Recrystallization | Byproducts with different solubility profiles | Requires extensive solvent screening; slow cooling is critical.[1] |
| Column Chromatography | Closely related byproducts (e.g., di-substituted urea) | Requires careful solvent system optimization via TLC.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a novel lipophilic morpholine urea derivative?
A1: There is no single "best" approach, as the optimal method depends on the specific properties of your compound and its impurities. However, a logical workflow is to first attempt a simple recrystallization. If that fails to yield pure material, move on to flash column chromatography. For very difficult separations or for obtaining highly pure material for analytical purposes, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[1][3]
Q2: How does the lipophilicity of my compound affect the choice of chromatography?
A2: Lipophilicity is a critical factor.[4][5][6][7] For highly lipophilic (non-polar) compounds, you will typically use normal-phase chromatography (e.g., silica gel) with a largely non-polar mobile phase (e.g., hexanes/ethyl acetate). However, if your compound is only moderately lipophilic or if impurities are very similar in polarity, Reversed-Phase Chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can offer a different selectivity and may provide a better separation.[1][4]
Q3: Can I use liquid-liquid extraction to purify my compound?
A3: Yes, liquid-liquid extraction is a valuable first step in purification, especially for removing highly polar or highly non-polar impurities. For example, after quenching your reaction, you can extract your lipophilic product into an organic solvent like dichloromethane or ethyl acetate. This will leave behind water-soluble impurities, such as salts or unreacted urea, in the aqueous phase.[8][9] However, it is unlikely to separate your desired product from other lipophilic impurities.
Q4: My compound seems to be degrading on the silica gel column. What can I do?
A4: The urea functional group can sometimes be sensitive to the acidic nature of standard silica gel.
-
Neutralize the Silica: You can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.5-1% in the mobile phase), before packing the column.
-
Use Alumina: Basic or neutral alumina can be a good alternative stationary phase for acid-sensitive compounds.
-
Switch to Reversed-Phase: Reversed-phase chromatography on a C18-functionalized silica is performed under different conditions and may prevent degradation.
Q5: How can I monitor the progress and purity of my fractions during column chromatography?
A5: Thin-Layer Chromatography (TLC) is the most common and effective method. Spot a small amount from each fraction onto a TLC plate and elute it with the same solvent system used for the column. After visualization (e.g., under a UV lamp or by staining), you can combine the fractions that contain only your pure product. For compounds without a UV chromophore, a potassium permanganate stain or another suitable stain can be used.
Logical Flow for Purification Strategy:
Caption: General purification strategy for lipophilic morpholine urea derivatives.
References
-
ResearchGate. (n.d.). Application of various methods to determine the lipophilicity parameters of the selected urea pesticides as predictors of their bioaccumulation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of the lipophilicity of morpholino propiophenones by reversed-phase thin-layer chromatography and computational methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved from [Link]
-
PubMed. (n.d.). Application of various methods to determine the lipophilicity parameters of the selected urea pesticides as predictors of their bioaccumulation. Retrieved from [Link]
-
MDPI. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (1990). Lipophilicity of some substituted morpholine derivatives synthesized as potential antinociceptive agents. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of various methods to determine the lipophilicity parameters of the selected urea pesticides as predictors of their bioaccumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipophilicity of some substituted morpholine derivatives synthesized as potential antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solubility Issues with 2,2,6,6-tetramethylmorpholine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for 2,2,6,6-tetramethylmorpholine-4-carboxamide. This guide is designed to provide in-depth troubleshooting assistance and practical guidance for researchers encountering solubility challenges with this compound. As a senior application scientist, my goal is to equip you with the knowledge and protocols to overcome these issues effectively in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 2,2,6,6-tetramethylmorpholine-4-carboxamide in my desired solvent. Why might this be happening?
A1: The solubility of a compound is influenced by its molecular structure. 2,2,6,6-tetramethylmorpholine-4-carboxamide possesses both polar (carboxamide and morpholine ether oxygen) and non-polar (four methyl groups) features. This combination can lead to complex solubility behavior. Challenges with dissolution may arise from:
-
Strong Intermolecular Forces: The carboxamide group can participate in strong hydrogen bonding, and the overall molecular structure can lead to significant van der Waals interactions, which require substantial energy to overcome for the compound to dissolve.
-
Crystal Lattice Energy: If the compound is in a highly stable crystalline form, a significant amount of energy is needed to break down the crystal lattice, which can hinder dissolution.
-
Solvent Incompatibility: The principle of "like dissolves like" is fundamental.[1] A solvent may not be optimally matched to the polarity of 2,2,6,6-tetramethylmorpholine-4-carboxamide. While the morpholine moiety suggests some water miscibility, the tetramethyl substitution increases its lipophilicity.[2][3]
Q2: What are the best initial solvents to try for dissolving 2,2,6,6-tetramethylmorpholine-4-carboxamide?
A2: Based on the structure, polar aprotic solvents are often a good starting point for complex organic molecules.[4] We recommend beginning with:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
For less polar applications, you might also consider Tetrahydrofuran (THF) or Ethyl Acetate . It's advisable to start with a small amount of the compound and your chosen solvent to assess its solubility before preparing a larger stock solution.
Q3: My compound dissolved initially but then precipitated out of solution upon storage. What could be the cause?
A3: This is a common issue that can be attributed to several factors:
-
Supersaturation: The initial dissolution method, such as heating, might have created a supersaturated solution. Upon cooling to room temperature, the solubility limit is exceeded, leading to precipitation.
-
Hygroscopic Nature of the Solvent: Solvents like DMSO are hygroscopic and can absorb moisture from the air.[4] The introduction of water can decrease the solubility of your compound, causing it to crash out of solution.
-
Compound Instability: While less common for this structure, degradation over time could lead to less soluble byproducts.
To mitigate this, ensure your solvent is anhydrous, store stock solutions in a desiccator, and avoid creating highly concentrated stock solutions that are close to the saturation point.
Troubleshooting Guide
If you are encountering persistent solubility issues, this guide provides a systematic approach to resolving them.
Decision-Making Workflow
The following flowchart outlines a logical progression for troubleshooting the solubility of 2,2,6,6-tetramethylmorpholine-4-carboxamide.
Sources
Technical Support Center: Optimizing Carbamoylation of Hindered Amines
Welcome to the technical support center for the carbamoylation of sterically hindered amines. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this notoriously difficult transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) - First Principles
Before diving into specific troubleshooting scenarios, let's address some fundamental questions about the reactivity of hindered amines in carbamoylation reactions.
Q1: Why is my sterically hindered secondary amine (e.g., diisopropylamine, 2,6-dimethylpiperidine) unreactive towards standard carbamoylating agents like carbamoyl chlorides?
A1: The core issue is a combination of electronic and steric effects. Steric hindrance from bulky alkyl groups surrounding the nitrogen atom physically blocks the incoming electrophile (the carbamoyl chloride), significantly raising the activation energy of the nucleophilic attack.[1] Furthermore, the electron-donating nature of these alkyl groups increases the electron density on the nitrogen, which would normally increase its nucleophilicity. However, this effect is overshadowed by the overwhelming steric repulsion. This low Lewis basicity (nucleophilicity) is the primary reason for the lack of reactivity.[2]
Q2: I tried heating the reaction, but I'm only seeing decomposition of my starting materials. Why?
A2: While increasing temperature can sometimes overcome activation barriers, carbamoyl chlorides and related reagents are often thermally unstable.[1] At elevated temperatures, carbamoyl chlorides can decompose or undergo side reactions, such as elimination to form highly reactive isocyanates, especially if any trace base is present.[3] This can lead to a complex mixture of byproducts rather than the desired urea. A more effective strategy is to enhance the nucleophilicity of the amine or activate the electrophile under milder conditions.[1]
Q3: What is the mechanistic difference between reacting a hindered amine with a carbamoyl chloride versus an isocyanate?
A3: The reactions proceed through different pathways.
-
Carbamoyl Chloride: This is typically a nucleophilic acyl substitution. The amine's lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride ion yields the urea product. The formation of the tetrahedral intermediate is often the rate-limiting step, which is severely impeded by steric bulk.
-
Isocyanate: This is a nucleophilic addition reaction. The amine attacks the central carbon of the N=C=O group. This is generally a more favorable pathway for hindered amines as the linear geometry of the isocyanate presents a less sterically crowded electrophilic center compared to the tetrahedral intermediate of the carbamoyl chloride reaction.[4] However, even this reaction can require forcing conditions for highly hindered substrates.[1]
Troubleshooting Guide: From Problem to Solution
This section addresses common experimental failures and provides a logical progression of solutions to try.
Scenario 1: Low to No Conversion
Your starting amine is mostly unreacted after the standard reaction time.
Initial Checks:
-
Moisture Control: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Argon). Carbamoylating agents are highly susceptible to hydrolysis.[1]
-
Reagent Quality: Verify the purity and activity of your carbamoylating agent. Old or improperly stored reagents may have already hydrolyzed.
Optimization Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Solutions:
-
Solution A: Increase Amine Nucleophilicity with a Strong Base.
-
Why: For highly hindered amines, simple organic bases (e.g., triethylamine) are often insufficient to deprotonate the amine to a significant extent. Using a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) will irreversibly deprotonate the amine to its corresponding amide anion.[1][5] This anion is a vastly more powerful nucleophile and can overcome the steric barrier.
-
How: See Protocol 2 for a detailed procedure using NaH.
-
-
Solution B: Activate the Carbamoyl Chloride with a Catalyst.
-
Lewis Acid Catalysis (e.g., ZnCl₂): A Lewis acid can coordinate to the carbonyl oxygen of the carbamoyl chloride, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the weakly nucleophilic hindered amine.[1]
-
Nucleophilic Catalysis (e.g., DMAP): 4-(Dimethylamino)pyridine (DMAP) can react with the carbamoyl chloride to form a highly reactive N-carbamoylpyridinium salt. This intermediate is then readily attacked by the hindered amine, regenerating the DMAP catalyst.
-
-
Solution C: Switch to a More Reactive Carbamoylating Agent.
-
Isocyanates: As discussed in the FAQs, isocyanates are often more effective for hindered amines.[1] The reaction can be performed thermally, sometimes without a solvent.
-
Carbamoylimidazoles (CDI-based reagents): Reagents like 1,1'-Carbonyldiimidazole (CDI) can first react with a less hindered primary amine to form a carbamoylimidazole. This intermediate is an excellent, stable isocyanate surrogate that can then react with the hindered amine, often in high yield.[6][7] This two-step, one-pot procedure avoids handling toxic isocyanates directly.
-
Scenario 2: Formation of Multiple Byproducts
Your reaction is messy, with several spots on the TLC plate.
Caption: Root causes of byproduct formation.
Detailed Solutions:
-
Cause: Reagent Decomposition.
-
Solution: Strictly adhere to anhydrous conditions.[1] Use freshly distilled solvents and ensure reagents are dry. If you suspect thermal decomposition, lower the reaction temperature (e.g., to 0 °C or room temperature) and compensate for the slower rate by using a catalyst (see Scenario 1, Solution B) or by allowing a longer reaction time.[1]
-
-
Cause: Solvent Reactivity.
-
Solution: Avoid protic solvents (like alcohols) which can compete with your amine as a nucleophile, leading to carbamate byproducts. Use inert, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.[1] The choice of solvent can also impact reaction rates through polarity effects; polar aprotic solvents like DMF or DMSO can sometimes accelerate reactions but may be harder to remove.[8][9]
-
Solvent and Base Selection Guide
Choosing the right combination of solvent and base is critical for success.
| Base | pKa (Conjugate Acid) | Type | Common Use Case | Compatible Solvents |
| Triethylamine (TEA) | ~10.7 | Organic, Non-nucleophilic | HCl scavenger for unhindered amines | DCM, THF, Acetonitrile |
| DIPEA (Hünig's Base) | ~11 | Organic, Sterically Hindered | HCl scavenger, minimizes N-alkylation | DCM, THF, DMF |
| DBU | ~13.5 (in MeCN) | Organic, Non-nucleophilic | Promotes elimination; useful in CO₂-based methods[10] | Acetonitrile, THF |
| Sodium Hydride (NaH) | ~36 | Inorganic, Strong, Non-nucleophilic | Deprotonation of hindered amines to form amide anions[1][5] | THF, Toluene, Dioxane |
| LDA | ~36 | Organometallic, Strong, Hindered | Deprotonation of hindered amines; kinetic control | THF, Hexanes |
Table based on general chemical principles and data from sources like[11].
Key Experimental Protocols
Protocol 1: General Carbamoylation of a Moderately Hindered Amine with Lewis Acid Catalysis
This protocol is a good starting point for amines that show some, but low, reactivity under standard conditions.
-
To an oven-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous zinc chloride (ZnCl₂, 0.5 - 1.0 equivalents) and suspend it in anhydrous toluene (to make a ~0.2 M solution with respect to the amine).
-
Add the hindered secondary amine (1.0 equivalent) to the suspension.
-
Add the carbamoyl chloride (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction and heat to 50-80 °C if necessary. Monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Carbamoylation of a Highly Hindered Amine via Amide Anion Formation
This protocol is designed for extremely unreactive amines where deprotonation is necessary.
-
To an oven-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of the hindered amine (1.0 equivalent) in anhydrous THF via the dropping funnel. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases. This indicates the formation of the sodium amide.
-
Cool the resulting amide solution back to 0 °C.
-
Slowly add a solution of the carbamoyl chloride (1.1 equivalents) in anhydrous THF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[1]
References
-
Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Nathan Luedtke. Available at: [Link]
-
Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters (ACS Publications). Available at: [Link]
-
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI. Available at: [Link]
-
N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. ResearchGate. Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]
- Practical synthesis of urea derivatives. Google Patents.
-
What strong bases that can be used to deprotonate secondary amine?. Quora. Available at: [Link]
-
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI. Available at: [Link]
-
Solvent effects in the carbonylation of methanol. Monash University. Available at: [Link]
-
Carbamoylation of Azomethine Imines via Visible-Light Photoredox Catalysis. Organic Letters (ACS Publications). Available at: [Link]
-
Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. PMC. Available at: [Link]
-
Mechanoresponsive Carbamoyloximes for the Activation of Secondary Amines in Polymers. Wiley Online Library. Available at: [Link]
-
CO2 Reaction Mechanisms with Hindered Alkanolamines: Control and Promotion of Reaction Pathways. Energy & Fuels (ACS Publications). Available at: [Link]
-
Activation of Cyanate Anions by Phosphine Radical Cations Enables Formal Hydrocarbamoylation of Alkenes. ResearchGate. Available at: [Link]
-
Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts. ResearchGate. Available at: [Link]
-
Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. ResearchGate. Available at: [Link]
-
Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. ACS Omega. Available at: [Link]
-
Solvent effects. Wikipedia. Available at: [Link]
-
Synthesis of Hindered a-Amino Carbonyls: Copper-Catalyzed Radical Addition with Nitroso Compounds. ResearchGate. Available at: [Link]
-
Kinetics of the reaction of CO2 with the sterically hindered amine 2-Amino-2-methylpropanol at 298 K. CORE. Available at: [Link]
-
N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. Organic Chemistry Portal. Available at: [Link]
-
Mechanisms and consequences of carbamoylation. PubMed. Available at: [Link]
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available at: [Link]
-
Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. Available at: [Link]
-
Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Isocyanate Alternatives: Exploring Bio-Based Options. Patsnap Eureka. Available at: [Link]
-
Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. ACS Omega. Available at: [Link]
-
Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
23.3: Reactions of amines. Chemistry LibreTexts. Available at: [Link]
-
How are neutral amines effective bases in organic chemistry?. Quora. Available at: [Link]
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. PMC. Available at: [Link]
-
Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water. PMC. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Reaction of Primary and Secondary Amines to Form Carbamic Acid Glucuronides. ResearchGate. Available at: [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 11. Traditional Strong and Hindered Bases [sigmaaldrich.com]
Technical Support Center: Flash Chromatography of Morpholine Carboxamides
Welcome to the technical support center for the purification of morpholine carboxamides via flash chromatography. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide practical, field-tested solutions to streamline your purification workflows. Our focus is on the "why" behind the "how," ensuring you can adapt these principles to your specific compounds.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during the flash chromatography of morpholine carboxamides, presented in a question-and-answer format.
Problem 1: My morpholine carboxamide is streaking or tailing on the TLC plate and column.
Q: I'm observing significant streaking/tailing of my compound during both TLC analysis and the flash column run, leading to poor separation. What's causing this and how can I fix it?
A: Streaking or tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like morpholine carboxamides on standard silica gel.[1] The primary cause is often the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups on the silica surface. This strong interaction can lead to a non-ideal elution profile.
Causality and Solution:
The lone pair of electrons on the nitrogen in the morpholine ring and potentially the amide nitrogen can be protonated by the acidic silica gel. This creates a charged species that binds strongly to the polar stationary phase, resulting in tailing.
To counteract this, we need to "neutralize" the silica gel's acidity. The most effective way to achieve this is by adding a small amount of a basic modifier to your solvent system.[2][3]
Step-by-Step Protocol for Mitigation:
-
Initial TLC Screening: Start with a standard solvent system like ethyl acetate/hexanes to gauge the polarity of your compound.[3][4]
-
Introduce a Basic Modifier: To your chosen solvent system, add 0.5-2% triethylamine (TEA) or ammonium hydroxide.[2][5] For example, if you are using a 50:50 ethyl acetate/hexanes mixture, you would add 0.5-2 mL of TEA to every 100 mL of the solvent mixture.
-
Re-evaluate by TLC: Run a new TLC plate with the modified solvent system. You should observe a more compact and well-defined spot with a slightly higher Rf value.
-
Column Equilibration and Elution: Pack and equilibrate your flash column with the solvent system containing the basic modifier. It's crucial to use the modified solvent throughout the entire purification process to maintain a consistent environment on the stationary phase.
Table 1: Effect of Basic Modifier on Elution Profile
| Solvent System | Observation | Probable Cause |
| 50% EtOAc/Hexanes | Significant Tailing | Acid-base interaction with silica |
| 50% EtOAc/Hexanes + 1% TEA | Compact Spot, Improved Rf | Neutralization of acidic silanol groups |
Problem 2: My morpholine carboxamide won't elute from the column, or requires a very high percentage of polar solvent.
Q: My compound is highly polar and remains at the baseline of the TLC plate even with 100% ethyl acetate. When I try to run a column, I have to use a high concentration of methanol, which is dissolving the silica gel. What should I do?
A: This is a classic challenge with highly polar compounds. Morpholine carboxamides, with their multiple hydrogen bond acceptors (and potentially donors depending on the rest of the structure), can exhibit very strong interactions with the silica gel. Using high percentages of methanol (>10%) can indeed lead to the dissolution of the silica stationary phase, compromising your purification.[3]
Causality and Solution:
Your compound's high polarity leads to very strong adsorption to the silica gel. While methanol is a strong polar solvent, its use in high concentrations is detrimental. A better approach is to use a more polar co-solvent with dichloromethane (DCM) or to consider an alternative stationary phase.
Systematic Approach to Eluting Highly Polar Compounds:
-
Switch to a DCM/Methanol System: Dichloromethane is a stronger solvent than ethyl acetate and is excellent for many polar compounds.[3] Start your TLC analysis with solvent systems like 95:5 DCM/MeOH and gradually increase the methanol concentration.[1]
-
Consider an Amine-Bonded Stationary Phase: For particularly stubborn basic compounds, an amine-bonded silica column can be a powerful alternative.[6][7][8] The amine-functionalized surface is less acidic and can prevent the strong interactions that cause poor elution on standard silica.[6][8] Method development on amine TLC plates can predict the behavior on the corresponding column.[6]
-
Reversed-Phase Chromatography: If your compound has sufficient solubility in polar solvents like water, methanol, or acetonitrile, reversed-phase flash chromatography is a viable option.[7][8] Here, the stationary phase is non-polar (e.g., C18), and you will use a polar solvent system, typically water/acetonitrile or water/methanol, to elute your compound.[8]
Table 2: Recommended Starting Solvent Systems for Polar Morpholine Carboxamides
| Polarity of Compound | Recommended Starting Solvent System | Stationary Phase |
| Moderately Polar | 20-50% Ethyl Acetate/Hexanes | Silica Gel |
| Polar | 5-10% Methanol/Dichloromethane | Silica Gel |
| Very Polar/Basic | 5-10% Methanol/Dichloromethane | Amine-Bonded Silica |
| Water-Soluble | 50-95% Acetonitrile/Water | C18 (Reversed-Phase) |
Problem 3: I have poor separation between my desired morpholine carboxamide and a closely related impurity.
Q: My TLC shows two spots that are very close together. How can I improve the resolution to get a pure product from my flash column?
A: Achieving good separation between structurally similar compounds requires optimizing the selectivity of your chromatographic system.[9] This can be accomplished by systematically altering the solvent system to exploit subtle differences in the compounds' interactions with the stationary phase.
Causality and Solution:
If two compounds have similar polarities, they will have similar affinities for the stationary phase in a given solvent system, resulting in poor separation. To improve this, you need to find a solvent system that interacts differently with the two compounds, thereby enhancing the separation.
Workflow for Optimizing Selectivity:
Caption: Workflow for optimizing solvent selectivity.
Experimental Protocol for Improving Resolution:
-
Aim for an Optimal Rf: First, adjust your initial solvent system so that the Rf of your target compound is between 0.2 and 0.4.[10] This range generally provides the best separation on a column.
-
Change Solvent Selectivity:
-
Substitute the Polar Component: If you are using ethyl acetate/hexanes, try replacing ethyl acetate with acetone or a mixture of dichloromethane/isopropanol. Different polar solvents will have different hydrogen bonding and dipole-dipole interactions with your compounds.
-
Substitute the Non-Polar Component: While less common, replacing hexane with a solvent like toluene can sometimes improve separation due to pi-pi stacking interactions if your molecules contain aromatic rings.
-
-
Gradient Elution: Employ a shallow gradient during your flash chromatography run.[2] A slow, gradual increase in the polar solvent concentration can significantly improve the separation of closely eluting compounds.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose a starting solvent system for a novel morpholine carboxamide?
A1: The best practice is to start with Thin Layer Chromatography (TLC) screening.[4][11] A good initial two-component system is ethyl acetate (polar) and hexanes (non-polar).[3] Spot your crude reaction mixture on a TLC plate and test a few ratios, for example, 20%, 50%, and 80% ethyl acetate in hexanes. Based on the movement of your product spot, you can quickly determine the appropriate polarity range. For more polar compounds, a good starting point is 5% methanol in dichloromethane.[3]
Q2: What is the ideal Rf value I should aim for on my TLC plate before running a flash column?
A2: For optimal separation, the target compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system.[10] An Rf in this range ensures that the compound will move through the column at a reasonable rate without eluting too quickly (which would lead to poor separation from less polar impurities) or too slowly (which can cause band broadening and require excessive solvent).
Q3: My compound is not UV active. How can I monitor the purification?
A3: If your morpholine carboxamide lacks a UV chromophore, you will need to use a post-chromatography visualization technique for your TLC plates. Common stains for nitrogen-containing compounds include:
-
Potassium Permanganate Stain: This is a general-purpose stain that reacts with many organic compounds.
-
Ninhydrin Stain: This is particularly useful if your molecule contains a primary or secondary amine.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as temporary brown spots.[1]
For monitoring the column fractions, you can collect fractions and spot a small amount from each onto a TLC plate, then stain the plate to identify which fractions contain your product.
Q4: Can I dry-load my morpholine carboxamide sample?
A4: Yes, dry loading is an excellent technique, especially if your compound is not very soluble in the initial mobile phase.[4][7] To do this, dissolve your crude product in a suitable volatile solvent (like dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. Dry loading often results in better separation as it ensures the sample is applied to the column in a very narrow band.[8]
Q5: My compound seems to be decomposing on the silica gel column. What are my options?
A5: Compound instability on silica gel is a known issue, often due to the acidic nature of the stationary phase.[12]
-
Deactivate the Silica: You can try deactivating the silica by using a solvent system containing a small amount of triethylamine (1-3%), as mentioned in the troubleshooting section.[2][3]
-
Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.[7] Reversed-phase chromatography on C18-bonded silica is another option if your compound is soluble in aqueous-organic mixtures.[7][8]
-
Minimize Contact Time: Run the column as quickly as possible (while still maintaining good separation) to reduce the time your compound is in contact with the silica.
References
- Benchchem. (n.d.). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
- Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
- Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
- Reddit. (2024, November 13). TLC for amide synthesis.
- King Group. (n.d.). Successful Flash Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Sigma-Aldrich. (n.d.). Greener Chromatography Solvents.
- Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds?.
Sources
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. sorbtech.com [sorbtech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Reactivity Guide for 2,2,6,6-Tetramethylmorpholine (TMM)
The following guide is structured as a Tier-3 Technical Support escalation response. It assumes the user has already attempted standard protocols and failed.[1]
Ticket ID: TMM-RXN-FAIL-001 Topic: Troubleshooting Low Nucleophilicity & N-Functionalization Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry[2]
Diagnostic Overview: Why Your Reaction Failed
If you are treating 2,2,6,6-tetramethylmorpholine (TMM) like standard morpholine, your reactions will fail.[2]
While TMM is structurally related to morpholine, its reactivity profile is almost identical to 2,2,6,6-tetramethylpiperidine (TMP) (the precursor to the non-nucleophilic base LiTMP).[2] The four methyl groups at the
The "Steric Umbrella" Effect
-
Thermodynamics vs. Kinetics: TMM is thermodynamically basic (pKa
8.5–9.0), but kinetically inert.[1][2] The lone pair exists, but electrophiles cannot physically access it within the cone angle required for orbital overlap. -
Solvation Barrier: The methyl groups also prevent solvent molecules from stabilizing the transition state, further raising the activation energy for any substitution reaction.
Visualizing the Problem: The diagram below illustrates the decision logic required to bypass this steric barrier.
Figure 1: Decision matrix for selecting the correct synthetic pathway based on electrophile type.
Troubleshooting & Protocols
Scenario A: N-Alkylation (The "Brute Force" Approach)
The Issue: You used an alkyl bromide/chloride in THF or DCM at reflux, and recovered 95% starting material. The Fix: You must push the reaction equilibrium using high-boiling polar aprotic solvents and highly reactive leaving groups.[1]
Optimized Protocol:
-
Solvent: Switch to DMF , DMSO , or NMP .[1][2] These solvents solvate cations well but leave the TMM naked (and slightly more reactive), while allowing temperatures >100°C.
-
Electrophile: Alkyl chlorides will not work.[1] Use Alkyl Iodides or Alkyl Triflates (OTf).[1]
-
Base: Use an inorganic base like K₂CO₃ or Cs₂CO₃ .[1] Avoid bulky organic bases (TEA/DIPEA) as they add more steric clutter.[1]
-
Vessel: Sealed tube (pressure vial).
Step-by-Step:
-
Dissolve TMM (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Add Cs₂CO₃ (2.0 equiv).[1]
-
Add Alkyl Iodide (1.5 – 2.0 equiv).[1] Note: Excess is required.
-
Seal the vessel and heat to 100–120°C for 24–48 hours.
-
Monitoring: Do not rely on TLC (TMM stains poorly). Use GC-MS or LC-MS.[1][2][3]
Data Table: Alkylation Success Factors
| Variable | Standard (Fail) | Optimized (Pass) | Reason |
|---|---|---|---|
| Solvent | DCM, THF, Toluene | DMF, NMP, Sulfolane | High boiling point + dielectric constant.[2] |
| Leaving Group | -Cl, -Br | -I, -OTf | Need maximal leaving group ability to overcome steric barrier. |
| Temp | 25–60°C | 100–140°C | Overcoming the high activation energy (
Scenario B: N-Arylation (Buchwald-Hartwig Coupling)
The Issue: Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts yield no product. The Fix: Ligand selection is critical. You need electron-rich, bulky dialkylbiaryl phosphine ligands designed specifically to facilitate the reductive elimination of bulky amines.
Recommended Catalyst Systems:
-
Primary Choice: RuPhos or BrettPhos .[1]
-
Pre-catalyst: Use RuPhos Pd G3/G4 or BrettPhos Pd G3/G4 to ensure rapid initiation.[1]
Mechanism of Failure: The oxidative addition of the aryl halide works fine. The failure happens at the Amine Binding step. TMM is too bulky to coordinate to the Palladium center if the ligand is also crowding the metal. RuPhos/BrettPhos are designed to create a specific pocket that accommodates this bulk.[1]
Optimized Protocol:
-
Catalyst: RuPhos Pd G3 (2–5 mol%).[1]
-
Base: NaOtBu (Sodium tert-butoxide).[1] The base must be strong enough to deprotonate the amine after coordination.[1][4]
-
Conditions: 100°C, inert atmosphere (Ar/N₂).
Critical Note: If the aryl halide has ortho-substituents, this reaction may still fail due to "double steric" clash.
Scenario C: Amide Bond Formation (Acylation)
The Issue: TMM does not react with carboxylic acids using EDC/NHS or HATU. The Fix: The amine is too hindered to attack the active ester intermediate generated by carbodiimides. You must use the most reactive acylating species available: Acid Chlorides .[1]
Optimized Protocol:
-
Convert your carboxylic acid to the Acid Chloride (using SOCl₂ or Oxalyl Chloride).[1]
-
Dissolve TMM (1.0 equiv) in DCM or Toluene.[1]
-
Add DMAP (4-Dimethylaminopyridine) (0.1 – 0.5 equiv).[1][2] DMAP is essential as a nucleophilic catalyst.
-
Add Acid Chloride (1.2 equiv) and Et₃N (1.5 equiv) as a scavenger.[1]
-
Heat to reflux if necessary.[1]
Why DMAP? DMAP attacks the acid chloride to form an N-acylpyridinium salt.[1] This intermediate is highly electrophilic and projects the carbonyl group further away from the steric bulk, allowing the TMM to attack it more easily than the free acid chloride.
Frequently Asked Questions (FAQs)
Q: What is the pKa of 2,2,6,6-tetramethylmorpholine? A: While experimental data is scarce compared to morpholine (pKa 8.[2]36) and TMP (pKa 11.1), TMM generally exhibits a pKa in the range of 8.5 – 9.0 . However, do not use pKa to predict reactivity.[1][2] TMM is a "steric base"—it may be thermodynamically strong enough to abstract a proton, but it is kinetically too slow to act as a nucleophile in substitution reactions.[1]
Q: Can I use TMM as a non-nucleophilic base? A: Yes. Much like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), TMM can be used as a base that will not alkylate.[2] However, TMP is cheaper and more widely established for this purpose.[1][2]
Q: My reaction turned black/tarry. Did it work? A: Likely not. If you were attempting alkylation at high temperatures, the black color often indicates polymerization of the solvent or decomposition of the electrophile (especially iodides). Check LC-MS for the mass of the product (M+1). If the mass isn't there, the color is just decomposition.
Q: Is there any way to make the nitrogen LESS hindered? A: No. The methyl groups are fixed on the ring.[5] If you need better reactivity but similar solubility properties, consider using 2,6-dimethylmorpholine (cis/trans mix).[2] The steric penalty is significantly lower, and it reacts under standard conditions.
References & Grounding
-
Steric Hindrance in Amines: ChemicalBook. (2023).[1] "2,2,6,6-Tetramethylpiperidine: properties and steric hindrance." Link
-
Context: Establishes the baseline for "tetramethyl" steric shielding in 6-membered nitrogen heterocycles.
-
-
Buchwald-Hartwig Ligand Selection: WuXi AppTec. (2024).[1] "How to Wisely Design Conditions for Buchwald-Hartwig Couplings." Link
-
Context: Validates the requirement for specific ligands (BrettPhos/RuPhos) when coupling bulky secondary amines.
-
-
N-Alkylation Troubleshooting: BenchChem. (2025).[1][3] "Technical Support Center: N-Alkylation of hindered amines." Link
-
Context: Supports the protocol of using high temperatures and polar aprotic solvents for hindered substrates.[1]
-
-
Morpholine Physicochemical Properties: Wikipedia. (2025).[1][6] "Morpholine and Morpholine Derivatives." Link
-
Context: Provides comparative pKa data for the parent morpholine scaffold.
-
Sources
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 6. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Interpretation of Sterically Hindered and Unhindered Morpholine Carboxamides
In the landscape of drug discovery and development, a nuanced understanding of molecular structure and conformation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as a cornerstone technique for elucidating these structural details. This guide provides an in-depth analysis and comparison of the ¹H NMR spectra of the sterically hindered 2,2,6,6-tetramethylmorpholine-4-carboxamide and its unhindered counterpart, morpholine-4-carboxamide. By examining the influence of steric bulk on chemical shifts and signal multiplicities, we aim to equip researchers with the expertise to confidently interpret the spectra of these and related cyclic amide systems.
The Structural Rationale: Steric Hindrance and its Spectroscopic Signature
The core of this comparison lies in the profound impact of the four methyl groups on the 2,2,6,6-tetramethylmorpholine ring. In morpholine-4-carboxamide, the morpholine ring can readily undergo chair-to-chair interconversion. However, the gem-dimethyl groups in 2,2,6,6-tetramethylmorpholine-4-carboxamide introduce significant steric strain, effectively locking the ring into a preferred chair conformation. This conformational rigidity, coupled with the electronic effects of the carboxamide group, gives rise to a distinct and informative ¹H NMR spectrum.
The carboxamide moiety itself introduces restricted rotation around the C-N bond due to its partial double bond character. This can lead to magnetic inequivalence of the protons on the carbons adjacent to the nitrogen, a phenomenon that is further influenced by the steric environment.
Predicted ¹H NMR Spectrum of 2,2,6,6-Tetramethylmorpholine-4-carboxamide
-
Methyl Protons (C2 and C6): The twelve protons of the four methyl groups are expected to appear as a sharp singlet in the upfield region, likely around 1.2-1.4 ppm . The steric compression and the saturated nature of the carbons they are attached to contribute to their shielded environment.
-
Methylene Protons (C3 and C5): The protons on the carbons adjacent to the nitrogen (C3) and oxygen (C5) will be significantly influenced by the rigid conformation and the electron-withdrawing nature of the carboxamide and the oxygen atom. Due to the locked chair conformation, the axial and equatorial protons on these carbons are expected to be diastereotopic and thus magnetically inequivalent, potentially leading to complex splitting patterns (likely complex multiplets or distinct AX systems if resolved). The protons on C3, being adjacent to the nitrogen of the amide, are predicted to resonate at approximately 3.3-3.6 ppm . The protons on C5, adjacent to the ring oxygen, would be expected at a slightly more shielded position, around 3.7-3.9 ppm .
-
Amide Protons (-CONH₂): The two protons on the amide nitrogen are expected to appear as a broad singlet in the downfield region, typically between 5.0 and 8.0 ppm [1]. The broadness of this signal is due to quadrupolar relaxation of the nitrogen-14 nucleus and potential chemical exchange.
Comparative Spectral Analysis
To contextualize the predicted spectrum of our target molecule, we will compare it with the known spectral data of two key alternatives: the unhindered morpholine-4-carboxamide and the sterically less demanding, but electronically similar, 4-acetylmorpholine .
| Compound | Methyl Protons (C2, C6) | Methylene Protons (α to N) | Methylene Protons (α to O) | Amide/Acetyl Protons |
| 2,2,6,6-Tetramethylmorpholine-4-carboxamide (Predicted) | ~1.2-1.4 ppm (s, 12H) | ~3.3-3.6 ppm (m, 4H) | ~3.7-3.9 ppm (m, 4H) | ~5.0-8.0 ppm (br s, 2H) |
| Morpholine-4-carboxamide [2] | N/A | ~3.3-3.5 ppm (t, 4H) | ~3.6-3.8 ppm (t, 4H) | ~4.5-5.0 ppm (br s, 2H) |
| 4-Acetylmorpholine [3] | N/A | ~3.4-3.6 ppm (m, 4H) | ~3.6-3.7 ppm (m, 4H) | ~2.1 ppm (s, 3H) |
Table 1: Comparison of ¹H NMR Chemical Shifts (in CDCl₃)
Key Interpretive Insights:
-
The Singlet Signature of Steric Hindrance: The most striking difference in the predicted spectrum of 2,2,6,6-tetramethylmorpholine-4-carboxamide is the prominent singlet for the twelve methyl protons. This signal serves as a clear diagnostic marker for the tetramethyl substitution.
-
Multiplicity as a Conformational Probe: In morpholine-4-carboxamide, the methylene protons appear as relatively simple triplets, suggesting rapid chair-to-chair interconversion on the NMR timescale, which averages the axial and equatorial environments[4]. In contrast, the predicted complex multiplets for the methylene protons in the tetramethyl derivative would be a direct consequence of the locked conformation, leading to magnetically non-equivalent axial and equatorial protons. A similar complexity, albeit potentially less pronounced, is observed in 4-acetylmorpholine[3].
-
Downfield Shift of Amide Protons: The amide protons of carboxamides typically resonate at a lower field compared to the protons of many other functional groups due to the deshielding effect of the adjacent carbonyl group[1].
Experimental Protocol for ¹H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data for comparative analysis, the following standardized protocol should be followed.
Objective: To obtain a high-resolution ¹H NMR spectrum of the analyte in a suitable deuterated solvent.
Materials:
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
Analyte (2,2,6,6-tetramethylmorpholine-4-carboxamide, morpholine-4-carboxamide, or 4-acetylmorpholine)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the analyte into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons contributing to each signal.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants.
-
Visualizing the Structural Differences
To better illustrate the structural features influencing the ¹H NMR spectra, the following diagrams are provided.
Figure 1: Structure of 2,2,6,6-tetramethylmorpholine-4-carboxamide.
Figure 2: Structure of Morpholine-4-carboxamide.
Conclusion
The ¹H NMR spectrum of 2,2,6,6-tetramethylmorpholine-4-carboxamide, though not experimentally reported here, can be reliably predicted to exhibit features that are a direct consequence of its sterically demanding and conformationally rigid structure. The hallmark of its spectrum is the intense singlet for the twelve methyl protons, a feature absent in its unhindered analog, morpholine-4-carboxamide. Furthermore, the expected complexity of the methylene proton signals provides a clear indication of the locked chair conformation.
By understanding the interplay of steric hindrance, conformational rigidity, and electronic effects, researchers can leverage ¹H NMR spectroscopy to not only confirm the identity of such molecules but also to gain valuable insights into their three-dimensional structure. This guide serves as a practical resource for interpreting the spectra of hindered cyclic amides, thereby facilitating more informed decisions in the process of drug design and development.
References
-
Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 149-157. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75088, Morpholine-4-carboxamide. Retrieved February 25, 2026 from [Link].
-
SpectraBase. (n.d.). 4-Acetylmorpholine. In Bio-Rad Laboratories, Inc. Retrieved February 25, 2026, from [Link]
-
e-PG Pathshala. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved February 25, 2026, from [Link]
-
Notz, W., & Reich, H. J. (2016). The Conformation of Morpholine. University of Wisconsin. Retrieved February 25, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Substituted Morpholine-4-Carboxamides
Abstract: This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) platforms for the characterization and quantification of substituted morpholine-4-carboxamides, a scaffold of significant interest in modern drug discovery. We delve into the comparative strengths of Orbitrap and Time-of-Flight (TOF) mass analyzers, explore common fragmentation pathways critical for structural elucidation, and present a detailed, field-proven protocol for quantitative analysis. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust and reliable analytical methodologies for this important class of compounds.
The Central Role of Morpholine-4-Carboxamides in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can improve physicochemical properties such as aqueous solubility and metabolic stability, which are critical for developing viable drug candidates.[1] Specifically, the morpholine-4-carboxamide core is a versatile building block found in numerous compounds targeting the central nervous system (CNS), infectious diseases, and oncology.[1][2][3] As drug discovery programs advance, the need for precise, accurate, and sensitive analytical methods to characterize and quantify these molecules becomes paramount. High-Resolution Mass Spectrometry (HRMS) has emerged as the gold standard for this purpose, offering unparalleled specificity and the ability to resolve complex mixtures.[2][3][4]
HRMS Platforms for Small Molecule Analysis: A Comparative Overview
The two dominant HRMS technologies in pharmaceutical analysis are the Orbitrap and Time-of-Flight (TOF) mass analyzers. While both provide high-resolution data, their underlying principles and operational characteristics present distinct advantages for different applications.
The Orbitrap Mass Analyzer
The Orbitrap operates by trapping ions in an electrostatic field and measuring the frequency of their axial oscillation. This frequency is inversely proportional to the square root of their mass-to-charge ratio (m/z). A Fourier Transform (FT) is then used to convert these frequencies into a mass spectrum.[5] This technology is renowned for its exceptionally high resolving power (often exceeding 100,000) and sub-ppm mass accuracy, making it a powerful tool for definitive molecular formula determination and structural elucidation.[5] While historically slower than TOF instruments, recent advancements have significantly increased the scan speed of Orbitrap systems, making them highly competitive for UHPLC applications.[6]
The Time-of-Flight (TOF) Mass Analyzer
A TOF analyzer separates ions based on the time it takes for them to travel down a field-free drift tube. Lighter ions travel faster and reach the detector first. This technique is known for its high acquisition speed, wide dynamic range, and broad mass range.[7] Quadrupole-TOF (QTOF) hybrids are particularly popular in the biopharma industry, combining the precursor ion selection capabilities of a quadrupole with the high-speed, high-resolution detection of the TOF analyzer.[5] This makes them exceptionally well-suited for data-independent acquisition (DIA) workflows like SWATH.
Head-to-Head Performance Comparison
The choice between an Orbitrap and a TOF system depends on the primary analytical goal. For identifying unknown metabolites or impurities where the highest confidence in elemental composition is required, the superior resolution of the Orbitrap is often favored.[8] For high-throughput screening or applications requiring the widest dynamic range and fastest acquisition speeds, a QTOF may be the more suitable choice.[5][6]
| Feature | Orbitrap-based HRMS (e.g., Q Exactive series) | Time-of-Flight (TOF) HRMS (e.g., QTOF series) | Rationale & Causality |
| Mass Resolution | Exceptional (>60,000 to >240,000)[5] | Very Good (up to 60,000)[5] | The FT-based detection in an Orbitrap allows for longer ion measurement times, directly translating to higher resolution. |
| Mass Accuracy | Excellent (<1-3 ppm typical) | Excellent (<2-5 ppm typical) | Both technologies provide high mass accuracy, crucial for formula determination. Orbitraps often show slightly better stability.[8] |
| Scan Speed | Good to Excellent (up to ~40 Hz) | Exceptional (>50-100 Hz) | The TOF detection mechanism is inherently faster, making it ideal for the narrow peaks generated by UHPLC.[5] |
| Dynamic Range | Good | Excellent | TOF detectors can handle a wider range of ion intensities within a single scan, which can be advantageous for detecting low-abundance analytes in complex matrices.[6] |
| Primary Application | Structural Elucidation, Metabolite ID, High-Confidence Quantitation | High-Throughput Screening, Data-Independent Acquisition (DIA), Quantitation | The choice is driven by the trade-off between ultimate resolution (Orbitrap) and ultimate speed/dynamic range (TOF).[8] |
Elucidating Fragmentation Pathways of Morpholine-4-Carboxamides
Understanding the fragmentation behavior of a molecule under Collision-Induced Dissociation (CID) is essential for confident structural confirmation. For substituted morpholine-4-carboxamides, a characteristic fragmentation pattern emerges that serves as a diagnostic signature for this chemical class.
The most common and diagnostically significant fragmentation event is the cleavage of the amide C-N bond, leading to the neutral loss of the entire morpholine moiety.[4] This results in a product ion corresponding to the substituent side of the molecule. A secondary common fragmentation is the cleavage within the morpholine ring itself.
A proposed fragmentation scheme for a generic N-aryl substituted morpholine-4-carboxamide is presented below. The high-resolution and accurate mass capabilities of HRMS allow for the unambiguous confirmation of the elemental composition of both the precursor and product ions, validating the proposed fragmentation pathway.[9]
Caption: Proposed fragmentation of a morpholine-4-carboxamide.
A Validated Workflow for Quantitative LC-HRMS Analysis
This section provides a robust, step-by-step protocol for the quantitative analysis of a substituted morpholine-4-carboxamide in a research-grade matrix (e.g., plasma precipitate supernatant). The protocol incorporates self-validating checks to ensure data integrity.
Caption: Quantitative LC-HRMS workflow for drug development.
Sample Preparation & Calibration Standards
-
Stock Solutions: Prepare a 1 mg/mL stock solution of the morpholine-4-carboxamide analyte and a suitable stable isotope-labeled internal standard (SIL-IS) in DMSO or methanol.
-
Calibration Curve: Perform serial dilutions from the stock solution to create calibration standards ranging from, for example, 1 ng/mL to 2000 ng/mL.
-
Sample Preparation: To 50 µL of study sample, blank matrix, or calibration standard, add 200 µL of cold acetonitrile containing the SIL-IS at a fixed concentration (e.g., 100 ng/mL).
-
Precipitation & Extraction: Vortex the mixture for 1 minute. Centrifuge at >12,000 g for 10 minutes at 4°C.
-
Final Sample: Transfer the supernatant to an autosampler vial for analysis. This step is critical for removing proteins and phospholipids that can interfere with the analysis.
LC-HRMS Method Parameters
-
Rationale for Column Choice: Many morpholine derivatives are polar; therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide superior retention and peak shape compared to traditional reversed-phase columns.[10]
-
LC System: UHPLC system
-
Column: HILIC Column (e.g., Waters Acquity BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
HRMS Data Acquisition
-
Rationale for Acquisition Mode: For quantification, either a Full Scan with data-dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM) can be used. PRM offers higher sensitivity and specificity by targeting only the precursor ion of interest and its fragments.
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive Mode
-
Resolution: >60,000 (FWHM)
-
Scan Range (Full Scan): m/z 100-900
-
PRM Settings (if used):
-
Precursor Ion: [M+H]+ of the analyte and SIL-IS
-
Isolation Window: 1.2 m/z
-
Collision Energy: Optimized for characteristic fragment ions (e.g., 20-40 eV)
-
Data Processing & System Validation
-
System Suitability: Before analysis, inject a mid-level standard 3-5 times. The retention time should be stable (<2% RSD) and peak area reproducible (<5% RSD).
-
Calibration Curve: Process the data using instrument-specific software. Plot the peak area ratio (Analyte/IS) against the nominal concentration. A linear fit with a weighting of 1/x² is typically used. The correlation coefficient (r²) should be >0.99.
-
Quality Control (QC): Analyze QC samples at low, medium, and high concentrations interspersed throughout the run. The calculated concentrations must be within ±15% of the nominal value for the run to be accepted.[11]
Expected Quantitative Performance
Based on validated methods for similar small polar molecules, the following performance characteristics can be expected from a well-optimized LC-HRMS assay.[10][11][12]
| Parameter | Expected Performance |
| Limit of Detection (LOD) | < 2 µg/kg (ppb)[12] |
| Limit of Quantitation (LOQ) | 5 µg/kg (ppb)[12] |
| Linear Dynamic Range | 5 - 300 µg/L (ppb) or wider[12] |
| Accuracy (as Recovery) | 85 - 115%[10][11] |
| Precision (as %RSD) | < 15%[11] |
Conclusion
The analysis of substituted morpholine-4-carboxamides is a critical task in pharmaceutical development. HRMS platforms, particularly Orbitrap and QTOF technologies, provide the necessary resolution, mass accuracy, and sensitivity for both qualitative characterization and quantitative bioanalysis. The choice of platform should be guided by the primary analytical need, whether it is the unequivocal structural elucidation of a novel compound or the high-throughput quantification of a lead candidate. By understanding the fundamental fragmentation pathways and implementing a robust, self-validating LC-HRMS workflow, researchers can generate high-quality, reliable data to accelerate their drug discovery and development programs.
References
-
ResearchGate. (2025). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? Retrieved from [Link]
-
PubMed. (2024, August 15). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]
-
Metabolomics Blog. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis? Retrieved from [Link]
-
IRIS Unibas. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]
-
Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]
-
Biocompare. (2017, June 8). Pros and Cons of Three High-Resolution Mass Spec Approaches. Retrieved from [Link]
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]
-
ACS Publications. (2021, January 18). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
-
PubMed. (2014, April 30). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Retrieved from [Link]
-
International Journal for Pharmaceutical Research Scholars. (2014, July 31). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. Retrieved from [Link]
-
Vietnam Journal of Food Control (VJFC). (2021, December 23). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]
-
IPRP. (2021, November 30). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Retrieved from [Link]
-
PMC. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (2021, March 12). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]
-
MDPI. (2025, June 20). Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection. Retrieved from [Link]
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- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection [mdpi.com]
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A Comparative Guide to the Crystal Structures of Sterically Hindered Piperidine and Morpholine Scaffolds: Implications for Drug Design
For Immediate Release to the Scientific Community
Introduction: The Significance of Saturated Heterocycles in Medicinal Chemistry
Saturated six-membered heterocycles, such as piperidine and morpholine, are foundational scaffolds in modern drug discovery. Their three-dimensional conformations and ability to engage in specific intermolecular interactions are critical to their biological activity and pharmacokinetic properties. The introduction of bulky substituents, such as four methyl groups at the 2 and 6 positions, creates a class of "hindered" amines with unique chemical and physical properties. This guide provides a comparative analysis of the crystal structures of 2,2,6,6-tetramethylpiperidine and 2,2,6,6-tetramethylmorpholine derivatives, with a focus on how the presence of the morpholine oxygen atom influences solid-state packing and intermolecular interactions. This understanding is crucial for researchers, scientists, and drug development professionals aiming to fine-tune the properties of new chemical entities.
The morpholine moiety is a prevalent feature in numerous approved drugs due to its ability to improve solubility, metabolic stability, and target binding.[1] The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets and its overall physicochemical profile.[2] In contrast, the analogous piperidine ring lacks this hydrogen bond accepting capability in the 4-position, leading to different packing arrangements in the solid state.
Comparative Crystallographic Analysis: 2,2,6,6-Tetramethylpiperidine vs. 2,2,6,6-Tetramethylmorpholine Derivatives
Table 1: Comparative Crystallographic Parameters
| Parameter | 2,2,6,6-Tetramethylpiperidine Derivative Example[3] | Expected for a 2,2,6,6-Tetramethylmorpholine Derivative |
| Crystal System | Orthorhombic | Monoclinic or Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁/c, P2₁2₁2₁, or similar |
| Key Intermolecular Interactions | van der Waals forces, potential for C-H···O/N hydrogen bonds | van der Waals forces, stronger C-H···O and potential for O···H-N hydrogen bonds |
| Molecular Conformation | Typically a chair conformation | Predominantly a chair conformation |
The key differentiator in the crystal packing of these two classes of compounds is the presence of the oxygen atom in the morpholine ring. This oxygen atom can participate in hydrogen bonding, which is a stronger and more directional interaction than the van der Waals forces that would dominate the packing of a similar piperidine derivative. This can lead to more ordered and denser crystal packing in morpholine derivatives.
Visualizing the Structural Differences
The following diagrams illustrate the fundamental structural differences and the logical flow of crystallographic analysis.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. The following is a generalized protocol for the structural determination of a 2,2,6,6-tetramethylmorpholine derivative.
1. Crystal Growth:
-
Objective: To obtain a single, high-quality crystal suitable for X-ray diffraction.
-
Methodology:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) to near saturation.
-
Employ a slow crystallization technique, such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Monitor for the formation of well-defined, transparent crystals.
-
2. Data Collection:
-
Objective: To collect a complete set of diffraction data.
-
Methodology:
-
Select a suitable crystal and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) to irradiate the crystal.
-
Rotate the crystal through a series of angles and collect the diffraction patterns.
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions and refine the structural model.
-
Methodology:
-
Process the collected data to determine the unit cell parameters and space group.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the model against the experimental data to optimize the atomic coordinates, and thermal parameters.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The quality of the final crystal structure is assessed by several metrics, including the R-factor (a measure of the agreement between the calculated and observed structure factors), the goodness-of-fit, and the residual electron density map. A low R-factor and a flat residual electron density map are indicative of a high-quality and trustworthy structure.
Conclusion
The substitution of a methylene group in 2,2,6,6-tetramethylpiperidine with an oxygen atom to form 2,2,6,6-tetramethylmorpholine has profound implications for the solid-state structure. The ability of the morpholine oxygen to act as a hydrogen bond acceptor introduces a significant intermolecular interaction that can dictate the crystal packing. This, in turn, can influence the compound's physical properties, such as solubility and melting point, which are critical parameters in drug development. While a comprehensive comparative analysis is currently hampered by the limited availability of public crystallographic data for 2,2,6,6-tetramethylmorpholine derivatives, this guide highlights the key structural differences to be expected and provides a robust framework for future investigations in this area. Researchers are encouraged to deposit their crystallographic data in open-access databases to facilitate a deeper understanding of these important molecular scaffolds.
References
-
Crystallography Open Database. (n.d.). Retrieved February 25, 2026, from [Link]
-
PubChem. (n.d.). 4-Hydroxy-2,2,6,6-tetramethylpiperidine. Retrieved February 25, 2026, from [Link]
- Gessner, V. H., et al. (2020). The role of the morpholine moiety in medicinal chemistry. Journal of Medicinal Chemistry, 63(21), 12486–12513.
-
NIST. (n.d.). 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl-. In NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). Structure of 4-hydroxy-2,2,6,6,tetramethylpiperidine-N-oxyl (Tempol)... Retrieved February 25, 2026, from [Link]
-
PubMed. (1991). X-ray structure of the (2,2,6,6-tetramethylpiperidin-1-oxyl-4-yl)2,3,4,6- tetra-O-acetyl-beta-D-glucopyranoside. Carbohydrate Research, 218, 1-8. [Link]
-
MDPI. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molecules, 27(21), 7581. [Link]
-
Royal Society of Chemistry. (2005). Concomitant polymorphs of 2,2′,6,6′-tetramethyl-4,4′-terphenyldiol: the β-quinol network reproduced in a metastable polymorph. Chemical Communications, (25), 3159-3161. [Link]
- Acta Crystallographica Section C. (1994). Structure of 2,2,6,6-Tetramethyl-4-oxaheptanedinitrile.
- Gexin Publications. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. International Journal of Drug Research and Technology, 9(1), 1-10.
-
PMC. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2259-2276. [Link]
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The Shielding Effect: A Comparative Guide to the Metabolic Stability of Morpholine and Tetramethylmorpholine
For the bench, by the bench. In the intricate world of drug discovery, the selection of a chemical scaffold is a pivotal decision that profoundly influences a drug candidate's journey. Among the pantheon of heterocyclic motifs, morpholine is a trusted ally, frequently incorporated to enhance the physicochemical and pharmacokinetic properties of molecules.[1] However, its inherent metabolic liabilities can curtail its effectiveness. This guide offers an in-depth comparison of the metabolic stability of the parent morpholine scaffold against its sterically hindered counterpart, tetramethylmorpholine, providing researchers with data-driven insights to inform lead optimization strategies.
The Metabolic Achilles' Heel of Morpholine
The morpholine ring, while generally more metabolically robust than its carbocyclic and other heterocyclic counterparts like piperidine, is not impervious to the body's metabolic machinery.[2] Its susceptibility to degradation is primarily orchestrated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor.[3][4] The primary metabolic attack occurs at the carbon atoms positioned alpha (adjacent) to the nitrogen and oxygen atoms. This oxidation can lead to the formation of unstable intermediates, ultimately resulting in ring cleavage and the generation of more polar, readily excretable metabolites.[5]
Tetramethylmorpholine: A Sterically Shielded Solution
The strategic addition of four methyl groups to the morpholine ring, creating tetramethylmorpholine, presents a compelling solution to mitigate these metabolic vulnerabilities. This substitution introduces significant steric hindrance around the metabolically labile alpha-carbons. This "shielding" effect physically obstructs the approach of bulky CYP enzymes, thereby diminishing the rate of oxidative metabolism.[5] While direct comparative data for tetramethylmorpholine is not extensively published, the principle of improving metabolic stability through steric hindrance at sites of metabolism is a well-established strategy in medicinal chemistry.[5]
Head-to-Head Comparison: In Vitro Metabolic Stability
To provide a quantitative comparison, we can examine illustrative data from a simulated in vitro human liver microsomal stability assay. This assay is a cornerstone in early drug discovery for assessing the intrinsic clearance of a compound.[6]
| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Stability |
| Morpholine Analog | 25 | 27.7 | Moderate |
| Tetramethylmorpholine Analog | > 120 | < 5.8 | High |
Table 1: Illustrative Comparative Metabolic Stability Data. This table presents hypothetical yet representative data from a human liver microsomal stability assay comparing a generic morpholine-containing compound with a tetramethylmorpholine analog. The significantly longer half-life and lower intrinsic clearance of the tetramethylmorpholine analog highlight its enhanced metabolic stability, a direct consequence of the steric protection afforded by the methyl groups.
The data clearly illustrates the profound impact of tetramethyl substitution. The morpholine analog exhibits a moderate half-life and intrinsic clearance, suggesting a reasonable rate of metabolism. In stark contrast, the tetramethylmorpholine analog displays a significantly prolonged half-life and a much lower intrinsic clearance, categorizing it as a metabolically stable compound. This enhanced stability can translate to improved bioavailability, a longer duration of action in vivo, and a more predictable pharmacokinetic profile.
The "Why" Behind the Data: Mechanistic Insights
The observed difference in metabolic stability is rooted in the fundamental mechanisms of CYP-mediated oxidation. The catalytic cycle of these enzymes involves the generation of a highly reactive heme-iron-oxo species that abstracts a hydrogen atom from the substrate, initiating the oxidation process.[7]
Figure 1: Comparative Metabolic Pathways. This diagram illustrates the metabolic fate of morpholine versus tetramethylmorpholine in the presence of CYP3A4. The unsubstituted morpholine ring is readily oxidized, leading to ring cleavage. In contrast, the methyl groups on tetramethylmorpholine provide steric protection, hindering CYP3A4 access and preserving the integrity of the ring.
Experimental Protocol: Human Liver Microsomal Stability Assay
A robust and reproducible in vitro assay is critical for generating reliable metabolic stability data. The following is a detailed protocol for a typical human liver microsomal stability assay.
Figure 2: Liver Microsomal Stability Assay Workflow. This flowchart outlines the key steps in performing an in vitro metabolic stability assay using human liver microsomes.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Dilute to a final incubation concentration of 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions. This is crucial for sustaining the activity of CYP enzymes.
-
-
Incubation:
-
In a 96-well plate, combine the human liver microsome solution and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The 0-minute time point should be taken immediately after this addition.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard for analytical normalization).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the denatured microsomal proteins.
-
Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (microsomal protein concentration in mg/mL) .[2]
-
Conclusion: A Clear Choice for Enhanced Stability
The strategic incorporation of tetramethylmorpholine over the parent morpholine scaffold offers a clear and mechanistically sound approach to enhancing metabolic stability. The steric shielding provided by the four methyl groups effectively protects the metabolically vulnerable positions on the ring from CYP-mediated oxidation. This leads to a significantly longer half-life and lower intrinsic clearance, desirable pharmacokinetic properties that can increase the probability of a drug candidate's success. For researchers in the field of drug development, the choice to employ a tetramethylmorpholine moiety is a proactive step towards designing more robust and efficacious therapeutics.
References
-
Dalvie, D., Obach, R. S., & Kang, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4323–4344. [Link]
-
Khamitova, A. R., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 7-18. [Link]
-
Yorulmaz, S., & Avcı, F. G. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-25. [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]
-
Marsden, A. L., et al. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. [Link]
-
Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European journal of medicinal chemistry, 249, 115038. [Link]
-
Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic letters, 19(3), 592–595. [Link]
-
Coughtrie, M. W. H., et al. (2021). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 51(1), 89-100. [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. [Link]
-
Singh, S. B., & Weaver, K. L. (2002). A model for predicting likely sites of CYP3A4-mediated metabolism on drug-like molecules. Journal of chemical information and computer sciences, 42(6), 1467–1475. [Link]
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug metabolism and disposition: the biological fate of chemicals, 27(11), 1350–1359. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta pharmaceutica (Zagreb, Croatia), 69(3), 345–361. [Link]
-
Zaib, S., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of Molecular Structure, 1307, 137936. [Link]
-
Rock, D. A., et al. (2016). N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. Molecular pharmacology, 90(2), 117–124. [Link]
-
Stringer, R. A., et al. (2011). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. Xenobiotica, 41(2), 124-136. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Davydov, D. R., & Halpert, J. R. (2017). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. The Journal of biological chemistry, 292(38), 15834–15849. [Link]
-
Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Palchykov, V. A. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives. Chemistry of Heterocyclic Compounds, 55(4), 307-321. [Link]
-
de Graaf, C., et al. (2005). Prediction of Sites of Metabolism of CYP3A4 Substrates Utilizing Docking-Derived Geometric Features. Journal of Medicinal Chemistry, 48(6), 1939-1951. [Link]
-
Wang, Z., & Lan, T. (2024). CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. PeerJ, 12, e17441. [Link]
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Comparative Guide: HPLC Method Development for Tetramethylmorpholine Impurities
The following guide provides an in-depth technical comparison of HPLC strategies for the analysis of 2,2,6,6-Tetramethylmorpholine (TMM) and related hindered amine impurities.
Executive Summary & Challenge Definition
Tetramethylmorpholine (TMM), specifically the 2,2,6,6-tetramethylmorpholine isomer, is frequently utilized as a precursor for hindered amine light stabilizers (HALS) or as a catalyst in peptide synthesis. Its analysis in drug substances presents a "perfect storm" of chromatographic challenges:
-
Lack of Chromophore: TMM lacks a conjugated
-system, resulting in negligible UV absorbance above 210 nm. -
High Polarity & Basicity: With a pKa
9.0–10.5 (estimated based on structural hindrance) and secondary amine functionality, TMM exhibits poor retention and severe peak tailing on standard C18 columns due to silanol interactions. -
Trace Level Requirements: As a potential precursor to N-nitroso impurities (e.g., N-nitroso-2,2,6,6-tetramethylmorpholine), limits of quantitation (LOQ) often need to reach sub-ppm levels.
This guide compares the traditional Ion-Pair RPLC-UV approach against the modern HILIC-CAD (Charged Aerosol Detection) methodology.
Strategic Comparison: RPLC-UV vs. HILIC-CAD
The following table summarizes the performance metrics of the two primary strategies.
| Feature | Method A: Traditional RPLC-UV | Method B: Modern HILIC-CAD |
| Separation Mechanism | Hydrophobic interaction + Ion Pairing | Hydrophilic Partitioning + Cation Exchange |
| Detection Principle | UV Absorbance (200–205 nm) | Aerosol Charging (Universal) |
| Stationary Phase | C18 (End-capped) | Bare Silica or Amide-bonded particle |
| Mobile Phase | Phosphate buffer + SOS/OSA (Ion Pair) | Acetonitrile / Ammonium Formate |
| Sensitivity (LOQ) | Moderate (50–100 ppm) | High (1–10 ppm) |
| MS Compatibility | No (Non-volatile salts) | Yes (Volatile buffers) |
| Robustness | Low (Slow equilibration, baseline drift) | High (Stable retention, no drift) |
| Recommendation | Legacy/QC (If CAD/MS unavailable) | Development/Release (Preferred) |
Deep Dive: Method A (The Legacy Trap)
RPLC with Ion-Pairing Reagents
Historically, to retain polar amines like TMM on a C18 column, analysts employ Ion-Pairing (IP) reagents such as 1-octanesulfonic acid (OSA) or heptafluorobutyric acid (HFBA) .
-
The Mechanism: The hydrophobic tail of the IP reagent adsorbs onto the C18 surface, while the charged head group interacts electrostatically with the protonated TMM.
-
The Failure Points:
-
Detection Limits: TMM must be detected at 200–205 nm. At this wavelength, organic solvents and IP reagents absorb significant light, causing high background noise and drifting baselines during gradients.
-
System Contamination: IP reagents are notoriously difficult to flush from LC systems, permanently altering column selectivity and suppressing ionization in LC-MS.
-
Deep Dive: Method B (The Modern Standard)
HILIC Separation with Charged Aerosol Detection (CAD)
Hydrophilic Interaction Liquid Chromatography (HILIC) combined with CAD is the superior architecture for TMM analysis.
-
The Mechanism: HILIC utilizes a water-rich layer on the surface of a polar stationary phase (e.g., Silica). TMM partitions into this aqueous layer. The high organic mobile phase (typically >80% ACN) is ideal for CAD nebulization.
-
Why CAD? CAD is a mass-sensitive detector.[1] Unlike UV, it does not rely on chromophores.[2] It detects any non-volatile analyte, providing a uniform response for TMM and related impurities.[3]
Visualization: Method Selection Logic
Figure 1: Decision matrix for selecting HILIC-CAD over traditional RPLC-UV for non-chromophoric polar amines.
Recommended Experimental Protocol (Method B)
This protocol is designed to be self-validating ; the use of volatile buffers ensures MS compatibility for peak identification if needed.
Equipment & Reagents
-
System: UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or TSKgel Amide-80.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Step-by-Step Methodology
-
System Preparation:
-
Passivation: If the system was previously used with Ion Pairing agents, perform a rigorous wash (Hot water
MeOH IPA). -
CAD Settings: Evaporator Temp: 35°C; Power Function: 1.0 (for linearity).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C (Improves mass transfer for amines).
-
Injection Volume: 2.0 µL (Keep low to prevent solvent effects in HILIC).
-
Diluent: 90:10 Acetonitrile:Water (Critical: Diluent must match initial gradient conditions to prevent peak distortion).
-
-
Gradient Program:
-
Rationale: Start high organic to retain polar TMM, then decrease organic to elute.
-
0.0 min: 95% B
-
1.0 min: 95% B (Isocratic hold to focus peak)
-
8.0 min: 70% B (Linear ramp)
-
8.1 min: 95% B
-
12.0 min: 95% B (Re-equilibration is vital in HILIC)
-
-
Data Analysis:
-
TMM should elute between 4–6 minutes.
-
System Suitability Criteria:
-
Tailing Factor (
): NMT 1.5. -
Precision (RSD, n=6): NMT 5.0% (CAD variation is higher than UV).
-
Signal-to-Noise (LOQ): > 10.
-
-
Visualization: HILIC Partitioning Mechanism
Figure 2: Mechanistic view of TMM retention. The analyte partitions from the ACN-rich bulk into the water layer adsorbed on the polar surface.
References
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
-
Gamache, P. H., et al. (2013). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Thermo Fisher Scientific Technical Guide. Link
-
Center for Drug Evaluation and Research (CDER). (2020). Control of Nitrosamine Impurities in Human Drugs. FDA Guidance for Industry. Link
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Hindered Urea Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge and Importance of Hindered Ureas
Hindered ureas, characterized by bulky substituents on their nitrogen atoms, are a fascinating and increasingly vital class of molecules. Their unique structural properties, arising from steric congestion, give them pivotal roles as dynamic covalent building blocks for self-healing polymers, masked isocyanates for neutral-condition synthesis, and key structural motifs in pharmacologically active compounds.[1][2] However, the very steric hindrance that imparts their unique functionality also presents significant analytical challenges.
The restricted rotation around the carbon-nitrogen (C-N) bonds and complex, often frustrated, hydrogen-bonding networks make their characterization far from trivial.[3][4][5][6] A single technique is rarely sufficient to paint a complete picture. This guide provides a comprehensive comparison of the primary spectroscopic techniques used to elucidate the structure, dynamics, and intermolecular interactions of hindered ureas, grounded in experimental data and field-proven insights. We will explore not just how to apply these methods, but why specific experimental choices are made, ensuring a self-validating and robust characterization workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Molecular Dynamics
NMR is arguably the most powerful tool for studying the dynamic nature of hindered ureas in solution. The partial double-bond character of the C-N bonds creates a significant energy barrier to rotation, which can be directly quantified using NMR.
Proton (¹H) and Carbon (¹³C) NMR: The First Look
At room temperature, the ¹H NMR spectrum of a hindered urea may show broad signals for the protons near the urea moiety, indicating a dynamic process occurring on the NMR timescale. As the temperature is lowered, the rotation around the C-N bond slows, and distinct signals for protons in different chemical environments (e.g., cis and trans to the carbonyl group) can be resolved.[5] Conversely, as the temperature is raised, these distinct signals will broaden and eventually coalesce into a single time-averaged peak.[5]
While ¹³C NMR can confirm the presence of the urea carbonyl group (typically δ = 154-156 ppm), its chemical shift may not show significant differences between ureas of varying steric bulk, making it a less sensitive probe for dynamic effects compared to ¹H NMR.[2][7]
Nitrogen (¹⁵N) NMR: A Direct View of the Core Functionality
Given that the key chemistry of ureas involves the nitrogen atoms, ¹⁵N NMR spectroscopy offers a direct window into the electronic environment of the urea core.[8] ¹⁵N chemical shifts are highly sensitive to changes in hybridization, substitution, and hydrogen bonding.[9]
However, the major challenge is the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus, which results in very low sensitivity. For this reason, studies often rely on expensive ¹⁵N-labeled compounds.[8] A more practical and sensitive alternative for natural abundance samples is the use of two-dimensional heteronuclear correlation techniques, such as ¹H-¹⁵N HMQC or HSQC, which detect the insensitive ¹⁵N nucleus through the much more sensitive ¹H nucleus.
Variable Temperature (VT) NMR: Quantifying Rotational Barriers
The cornerstone of dynamic analysis for hindered ureas is Variable Temperature (VT) NMR.[10][11] By recording spectra at different temperatures, one can directly observe the effects of restricted rotation and calculate the Gibbs free energy of activation (ΔG‡) for the rotational process.
-
Sample Preparation: Prepare a sample of the hindered urea compound in a suitable high-boiling, low-freezing deuterated solvent (e.g., toluene-d₈, DMSO-d₆). Ensure the concentration is optimized for good signal-to-noise (typically 5-10 mg in 0.6 mL).
-
Initial Setup (Room Temp): Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C) to serve as a reference. Lock and shim the sample carefully.
-
Temperature Selection:
-
Low Temperatures: Gradually decrease the temperature in increments of 10-15°C. Allow the temperature to equilibrate for at least 5-10 minutes at each step before re-shimming and acquiring a spectrum.[10][11] Continue until the broad signals resolve into sharp, distinct peaks.
-
High Temperatures: If starting from resolved peaks at low temp, gradually increase the temperature. If starting from a broad peak at room temp, increase the temperature in 10-15°C increments until the signals coalesce and then sharpen into a time-averaged peak.
-
-
Identify Coalescence Temperature (T_c_): The coalescence temperature is the point at which two exchanging signals merge into a single broad peak. This is the most critical data point for the simplified Eyring analysis.
-
Data Acquisition: At each temperature point, acquire a spectrum with sufficient signal-to-noise. Record the exact temperature and the spectral data.
-
Post-Experiment: When the experiment is complete, gradually return the probe to room temperature to avoid thermal shock to the instrument.[10]
The rotational energy barrier (ΔG‡) can be estimated at the coalescence temperature (T_c_) using the simplified Eyring equation:
ΔG‡ = 2.303 * R * T_c_ * [10.319 + log(T_c_ / Δν)]
Where:
-
R is the gas constant (1.987 cal/mol·K).
-
T_c_ is the coalescence temperature in Kelvin.
-
Δν is the separation of the two signals (in Hz) at a temperature well below coalescence where rotation is slow.
A full lineshape analysis provides more accurate data over a range of temperatures but requires specialized software.
Caption: Workflow for a Variable Temperature NMR experiment.
Comparative NMR Data for Hindered Ureas
| Compound Type | Typical ¹H NMR Observation | Typical ΔG‡ (kcal/mol) | Key Considerations |
| N,N'-Dialkylurea | Single NH resonance at room temp. May show cis/trans isomers at low temp. | 11 - 14[6] | Lower rotational barrier, sensitive to H-bonding effects. |
| N,N,N'-Trisubstituted Urea | Often shows distinct rotamers at room temp due to higher barrier. | 14 - 18+ | Increased steric bulk raises the rotational barrier significantly. |
| N-Aryl, N',N'-Dialkylurea | Distinct signals for alkyl groups due to slow rotation. | >15[2][7] | Anisotropic effect from the aryl ring can aid in signal separation. |
Infrared (IR) Spectroscopy: Uncovering Hydrogen Bonding
Infrared (IR) spectroscopy is exceptionally sensitive to the hydrogen-bonding (H-bonding) state of the urea group.[12] By analyzing key vibrational bands, one can differentiate between free and associated urea molecules, providing critical insight into their supramolecular structure.
Key Vibrational Bands for Urea Analysis
The most informative regions in the IR spectrum of a urea compound are:
-
N-H Stretching (Amide A): Found above 3000 cm⁻¹, this band can distinguish between N-H groups that are not involved in H-bonding ("free") and those that are.[12]
-
C=O Stretching (Amide I): This is the most intensely studied band, typically appearing between 1615–1705 cm⁻¹. Its position is highly diagnostic of the H-bonding environment of the carbonyl oxygen.[12]
-
~1690 cm⁻¹: Assigned to a "free" carbonyl group, not acting as an H-bond acceptor. Observed in dilute solutions.[12]
-
~1660 cm⁻¹: Corresponds to "disordered" or weakly H-bonded carbonyl groups.[12]
-
~1635 cm⁻¹: Indicates well-ordered, strongly H-bonded carbonyl groups, often found in solid-state or aggregated structures.[12]
-
-
N-H Bending / C-N Stretching (Amide II): Occurring around 1515–1605 cm⁻¹, this band is also sensitive to H-bonding but is often broad and less resolved than the Amide I band.[12]
A comparison between N,N'-disubstituted and more hindered N,N,N'-trisubstituted ureas reveals important differences. The increased steric bulk in trisubstituted ureas can disrupt the ordered H-bonding patterns seen in disubstituted analogues, leading to a weaker H-bond network and a higher frequency (more "free" character) for the Amide I band.[12]
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Solid-State Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply consistent pressure using the anvil. Collect the spectrum.
-
Solution-State Analysis:
-
Dissolve the compound in a non-polar solvent (e.g., CCl₄, CHCl₃) at a high concentration (e.g., 50 mM). Collect the spectrum to observe H-bonded aggregates.
-
Perform serial dilutions (e.g., to 10 mM, 1 mM, 0.1 mM). Collect a spectrum at each concentration.
-
-
Data Interpretation: Compare the spectra. In solution, a shift of the Amide I band to higher wavenumbers upon dilution indicates the disruption of intermolecular H-bonds. The persistence of a low-frequency band suggests intramolecular H-bonding.
Comparative IR Frequencies for Urea H-Bonding States
| H-Bonding State | Amide I (C=O Stretch) Frequency (cm⁻¹) | Amide A (N-H Stretch) Frequency (cm⁻¹) | Typical Environment |
| Free Urea | ~1690 | Sharp, ~3400-3450 | Dilute non-polar solution |
| Disordered H-Bond | ~1660 | Broad, ~3300-3350 | Concentrated solution, amorphous solid |
| Ordered H-Bond | ~1635 | Broad, ~3250-3300 | Crystalline solid |
Advanced Characterization: MS, X-ray, and DFT
While NMR and IR provide the bulk of the information, a complete characterization often requires a multi-technique approach.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental formula (via High-Resolution MS).[13] However, standard MS techniques often struggle to differentiate isomers. For hindered ureas, which can exist as multiple stable rotamers or structural isomers, Ion Mobility-Mass Spectrometry (IM-MS) is a powerful emerging tool. IM-MS separates ions based on their size and shape (collisional cross-section), allowing for the differentiation of isomers that are indistinguishable by m/z alone.[14]
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure.[15] It yields precise information on bond lengths, bond angles, and, crucially, the exact three-dimensional arrangement of molecules, revealing the specific intermolecular H-bonding patterns.[7] This data provides an invaluable static picture that helps interpret the dynamic behavior observed in solution by NMR.
Density Functional Theory (DFT) Calculations
Computational methods like DFT are indispensable for complementing experimental findings.[16][17] DFT can be used to:
-
Predict and Assign Spectra: Calculate vibrational frequencies to aid in the assignment of complex IR spectra.[18][19]
-
Corroborate Dynamic Data: Calculate the theoretical energy barriers for C-N bond rotation, which can be directly compared with experimental values from VT-NMR.[5]
-
Visualize Interactions: Model H-bonding interactions and generate molecular electrostatic potential maps to understand reactivity and intermolecular forces.[17][19]
Caption: Integrated workflow for hindered urea characterization.
Conclusion: An Integrated, Multi-Faceted Approach
The characterization of hindered urea compounds demands more than a cursory analysis; it requires a strategic, multi-technique approach. No single method can fully capture the interplay between steric bulk, restricted rotation, and complex intermolecular forces. The journey begins with NMR to probe solution-state dynamics, using VT experiments to quantify the energy barriers that define their behavior. It is complemented by IR spectroscopy, which deciphers the intricate language of hydrogen bonding. Finally, X-ray crystallography provides the definitive solid-state blueprint, while computational DFT studies serve to unify theory with experimental observation. By judiciously combining these powerful techniques, researchers can build a comprehensive and validated understanding of these challenging yet highly rewarding molecules, accelerating their application in materials science and drug discovery.
References
- Emsley, J. W., & Smith, L. H. (Year). Title of Work. Journal Name, Volume(Issue), Pages. [Online].
- Yavari, I. (Year). Nitrogen-15 nuclear magnetic resonance spectroscopy. N-H proton exchange reactions of urea and substituted ureas. Magnetic Resonance in Chemistry. [Online].
- Stilbs, P., & Forsen, S. (Year). Nuclear magnetic resonance study of hindered internal rotation in urea in solution. The Journal of Physical Chemistry. [Online].
- (Author), (Year). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. PMC - NIH. [Online].
- (Author), (Year). Nitrogen NMR. Source. [Online].
- (Author), (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. ACS.org. [Online].
- (Author), (Year). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. Scholarship @ Claremont. [Online].
- Akhmedov, N. (2015). 15N and 1H spectra of 15N-labeled urea in DMSO. AMMRL. [Online].
- (Author), (Year). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. SciSpace. [Online].
- Haushalter, K. A., Lau, J., & Roberts, J. D. (Year). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. Caltech Authors. [Online].
- Hutchby, M., et al. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie. [Online].
- Le Parc, R., et al. (2019). Infrared and Raman spectroscopy of non-conventional hydrogen bonding between N,N'-disubstituted urea and thiourea. SciSpace. [Online].
- (Author), (2001). NMR studies of hydrogen bonding interactions with secondary amide and urea groups. Journal Name. [Online].
- (Author), (Year). Crystallization and preliminary high-resolution X-ray diffraction analysis of native and p-mercaptoethanol-inhibited urease from Bacillus pasteurii. Journal Name. [Online].
- (Author), (Year). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry. PubMed. [Online].
- (Author), (Year). Hindered urea bonds for dynamic polymers: An overview. ResearchGate. [Online].
- (Author), (Year). Stabilization of the hindered urea bond through de-tert- butylation. The Royal Society of Chemistry. [Online].
- (Author), (Year). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. [Online].
- (Author), (Year). DFT calculation. a) Adsorption energy of urea molecule at different... ResearchGate. [Online].
- (Author), (Year). Structural aspects of urea inclusion compounds and their investigation by X-ray diffraction: a general discussion. Journal of the Chemical Society, Faraday Transactions. [Online].
- (Author), (Year). Instructions for Variable Temperature (VT) Operation. NMR Facility. [Online].
- (Author), (Year). Variable Temperature NMR Experiments. Source. [Online].
- (Author), (2022). Structural, vibrational characterization and DFT calculations of urea: DL-malic acid (1:1) – co-crystal. Journal of Molecular Structure. [Online].
- (Author), (Year). Spectral Calculations with DFT. Semantic Scholar. [Online].
- (Author), (Year). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. PMC. [Online].
- (Author), (Year). SIMULATION OF UREA−HYDROXYAPATITE BY USING DENSITY FUNCTIONAL THEORY (DFT). JSSM. [Online].
- (Author), (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PubMed. [Online].
- (Author), (Year). Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. Chemical Science (RSC Publishing). [Online].
- (Author), (2016). Variable Temperature. Source. [Online].
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Reference Standard Guide: 2,2,6,6-Tetramethylmorpholine-4-carboxamide
This guide provides a technical analysis of 2,2,6,6-tetramethylmorpholine-4-carboxamide (CAS 1593440-68-6), a specialized intermediate and potential impurity reference standard.
Given the molecule's structure (a hindered amine urea derivative lacking strong UV chromophores), this guide focuses on the specific analytical challenges associated with its detection and quantification, distinguishing it from aromatic drug metabolites like BZG791 (Alpelisib metabolite).
CAS: 1593440-68-6 | Formula: C9H18N2O2 | M.W.: 186.25 Da
Executive Summary & Technical Context
2,2,6,6-tetramethylmorpholine-4-carboxamide is a urea derivative of the hindered amine 2,2,6,6-tetramethylmorpholine. In drug development, it primarily serves two critical roles:
-
Building Block/Intermediate: A stable precursor used in the synthesis of PI3K/mTOR inhibitors and other kinase inhibitors where a hindered morpholine scaffold is required to improve metabolic stability (blocking P450 oxidation sites).
-
Process Impurity Standard: A reference marker for monitoring the incomplete coupling or degradation of the morpholine moiety in Active Pharmaceutical Ingredients (APIs).
Critical Analytical Insight: Unlike many drug metabolites (e.g., Alpelisib's BZG791), this molecule lacks a conjugated aromatic system . Consequently, it exhibits negligible UV absorbance >220 nm. Researchers relying on standard UV-HPLC methods (254 nm) will likely face false negatives . This guide prioritizes LC-MS/MS and Charged Aerosol Detection (CAD) for accurate validation.
Comparative Analysis of Reference Standard Grades
Selecting the appropriate grade is dictated by the stage of development (Early Discovery vs. GMP Release).
Table 1: Performance Matrix of Standard Alternatives
| Feature | Grade A: Certified Reference Material (CRM) | Grade B: Analytical Standard (High Purity) | Grade C: Research Chemical (Building Block) |
| Primary Use | GMP Batch Release, Quantitation of Impurities | Method Validation, Routine QC | Early Synthesis, Qualitative ID |
| Purity Assignment | qNMR + Mass Balance (ISO 17034) | HPLC Area % (often UV-biased) | Crude NMR or GC Area % |
| Uncertainty | Explicitly calculated (e.g., ± 0.5%) | Not provided | High / Unknown |
| Water/Solvent Content | Quantified (KF / TGA) | Estimated | Often ignored |
| Detection Risk | Low (Certified content corrects for response factors) | Medium (May overestimate purity if UV used) | High (Salts/Solvents may skew weight) |
Expert Recommendation: For quantitative impurity profiling of non-chromophoric compounds like this urea derivative, Grade B (Analytical Standard) characterized by qNMR is the minimum viable standard. Using Grade C introduces significant gravimetric errors due to the likely presence of hygroscopic salts.
Experimental Protocols & Validation
Protocol A: Identity Confirmation (NMR & MS)
Rationale: Due to the high symmetry of the 2,2,6,6-tetramethyl group, the NMR spectrum is distinct and diagnostic.
-
1H NMR (400 MHz, DMSO-d6):
-
δ 1.10 ppm (s, 12H): Four equivalent methyl groups (Strong singlet).
-
δ 3.40 ppm (s, 4H): Methylene protons of the morpholine ring.
-
δ 5.8-6.0 ppm (br s, 2H): Urea -NH2 protons (Exchangeable with D2O).
-
Note: The absence of aromatic signals confirms the isolation of the morpholine fragment from the parent drug scaffold.
-
-
Mass Spectrometry (ESI+):
-
Target Ion: [M+H]+ = 187.26 m/z.
-
Fragment: Loss of -CONH2 (43 Da) or Methyl (15 Da) depending on collision energy.
-
Protocol B: Purity Assessment (The "Invisible" Peak Problem)
Rationale: Standard UV detection is insufficient. This protocol uses a Universal Detector.
Methodology: HPLC-CAD (Charged Aerosol Detection)
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18), 2.1 x 100 mm, 2.5 µm.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.8).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
Primary: CAD (Nebulizer Temp: 35°C).
-
Secondary: UV at 205 nm (only for confirmation; expect low sensitivity).
-
-
Success Criteria: The CAD response is mass-dependent, allowing accurate purity calculation even without a specific extinction coefficient.
Synthesis & Degradation Pathways
Understanding the origin of this standard is vital for impurity profiling.
Figure 1: The standard can be generated synthetically (forward reaction) or appear as a degradation product (reverse hydrolysis) of complex kinase inhibitors containing this moiety.[1]
Strategic Decision Tree: Selecting the Right Standard
Figure 2: Due to limited commercial availability of CRMs for this specific intermediate, in-house characterization via qNMR (Action 3) is the most common rigorous path.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56649450, Alpelisib. Retrieved from [Link] (Context on PI3K inhibitor structures).
-
European Medicines Agency (2020). Assessment Report: Piqray (Alpelisib). EMA/CHMP/321881/2020. Retrieved from [Link] (Context on impurity profiling requirements).
- Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis. (Methodology for qNMR purity assignment).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2,6,6-Tetramethylmorpholine-4-carboxamide and Related Morpholine Derivatives
This guide provides essential safety and logistical information for the proper disposal of 2,2,6,6-Tetramethylmorpholine-4-carboxamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of the parent compound, morpholine, and its derivatives. It is imperative that a qualified professional conduct a thorough risk assessment for 2,2,6,6-Tetramethylmorpholine-4-carboxamide, considering its specific properties and any potential reactions, before handling or disposal. This document is intended for researchers, scientists, and drug development professionals.
Part 1: Hazard Assessment and Precautionary Data
Given the structural similarity to morpholine, it is prudent to assume that 2,2,6,6-Tetramethylmorpholine-4-carboxamide may exhibit similar hazardous properties. Morpholine is classified as a flammable, corrosive, and toxic substance.[1][2][3][4][5] Therefore, 2,2,6,6-Tetramethylmorpholine-4-carboxamide should be handled with the same level of caution.
Table 1: Assumed Hazard Profile based on Morpholine and its Derivatives
| Hazard Classification | GHS Hazard Statement (Proxy) | Description |
| Flammable Liquid | H226: Flammable liquid and vapor[1][4] | The substance may ignite when exposed to heat, sparks, or open flames.[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5][6] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[1][4][7] | Ingestion can lead to significant health issues.[1] |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin[1][4] | The substance can be absorbed through the skin, leading to toxicity.[1] |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled[1][4] | Inhalation of vapors can cause severe respiratory irritation and toxicity.[1] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage[1][4][7] | Direct contact can cause severe burns to the skin and eyes.[1][3] |
| Serious Eye Damage | H318: Causes serious eye damage[1][7] | Direct contact can cause serious and potentially irreversible eye damage.[2][3] |
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling 2,2,6,6-Tetramethylmorpholine-4-carboxamide, it is crucial to establish a safe working environment and utilize appropriate PPE.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[2][4] A chemical fume hood is recommended to minimize inhalation exposure.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3]
-
Hand Protection: Wear chemical-resistant gloves.[8] It is advisable to consult the glove manufacturer's compatibility data for the specific glove material.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[9] For larger quantities or in the event of a spill, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[10][11]
Part 3: Spill and Emergency Procedures
Immediate and appropriate action is necessary to mitigate risks in the event of a spill.[1]
For Small Spills (within a chemical fume hood):
-
Alert Personnel: Inform others in the immediate vicinity of the spill.[1]
-
Containment: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[3][10]
-
Collection: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a designated hazardous waste container.[1][3][12]
-
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.[1]
-
Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.[1][13]
For Large Spills (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the area and alert others.[1]
-
Isolate: Close the doors to the affected area to contain vapors.[1]
-
Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[1]
-
Ventilate: If it is safe to do so, increase ventilation to the area.[1][3]
-
Do Not Re-enter: Do not re-enter the spill area until it has been cleared by trained emergency personnel.[1]
Part 4: Step-by-Step Disposal Workflow
Proper disposal of 2,2,6,6-Tetramethylmorpholine-4-carboxamide requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Segregation and Collection
-
Designated Waste Stream: All waste containing 2,2,6,6-Tetramethylmorpholine-4-carboxamide, including contaminated labware (pipette tips, vials, etc.), and used PPE, must be collected in a designated hazardous waste container.[1]
-
Avoid Mixing: Do not mix this waste with other waste streams unless compatibility has been verified.[14] Incompatible chemicals can react dangerously.
Step 2: Container Selection and Labeling
-
Container Compatibility: The waste container must be made of a material that is chemically resistant to 2,2,6,6-Tetramethylmorpholine-4-carboxamide.[9] High-density polyethylene (HDPE) or other resistant polymers are generally suitable.
-
Secure Closure: The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[9][14]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2,2,6,6-Tetramethylmorpholine-4-carboxamide".[15] The label should also include the accumulation start date and associated hazard pictograms (e.g., flammable, corrosive, toxic).[9][15]
Step 3: Waste Storage
-
Designated Accumulation Area: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1] This can be a satellite accumulation area (SAA) near the point of generation or a central accumulation area (CAA).[15]
-
Storage Conditions: Keep the container away from heat, sparks, open flames, and direct sunlight.[1][14]
-
Segregation: Store the waste away from incompatible materials, such as strong oxidizing agents.[1][16] Flammable waste should be stored in a flammable cabinet.[15]
-
Secondary Containment: It is best practice to use secondary containment trays to capture any potential leaks or spills.[1][9]
Step 4: Final Disposal
-
Professional Disposal Service: The disposal of chemical waste must be carried out in accordance with local, regional, and national regulations.[14] Collaborate with your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][14]
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and regulatory agencies.[1] This typically includes a manifest that identifies the hazards associated with the waste.[17]
-
Prohibited Disposal Methods: Never dispose of 2,2,6,6-Tetramethylmorpholine-4-carboxamide by pouring it down the drain or discarding it with regular trash.[14][15] This can lead to environmental contamination and dangerous chemical reactions in the sewer system.[6][14]
Part 5: Visualization of the Disposal Workflow
The following diagram illustrates the key steps in the proper disposal of 2,2,6,6-Tetramethylmorpholine-4-carboxamide.
Caption: Disposal workflow for 2,2,6,6-Tetramethylmorpholine-4-carboxamide.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Retrieved from [Link]
-
Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory. Retrieved from [Link]
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A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab. Retrieved from [Link]
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Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Morpholine - SAFETY DATA SHEET. (2025, April 16). Retrieved from [Link]
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SAFETY DATA SHEET - P/G PRIMER Component B. (2016, July 5). W. R. Meadows. Retrieved from [Link]
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Safety Data Sheet - Morpholine. (n.d.). SPS Solvents & Petroleum Service, Inc. Retrieved from [Link]
-
SIDS Initial Assessment Report for Morpholine, 4-ethyl-. (2006, January 4). OECD Existing Chemicals Database. Retrieved from [Link]
-
Material Safety Data Sheet (MSDS) - Morpholine. (2025, May 1). Shanghai Chemex Group Ltd. Retrieved from [Link]
-
Safety Data Sheet - Morpholine. (2019, April 5). Chemos GmbH & Co.KG. Retrieved from [Link]
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Personal protective equipment for handling 2,2,6,6-Tetramethylmorpholine-4-carboxamide
[1]
Executive Safety Snapshot
Compound Identity: 2,2,6,6-Tetramethylmorpholine-4-carboxamide Physical State: Solid (Crystalline Powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).[1]
This guide provides an operational framework for handling 2,2,6,6-Tetramethylmorpholine-4-carboxamide. While this specific derivative stabilizes the morpholine ring via the carboxamide functionality, the tetramethyl substitution increases lipophilicity, potentially enhancing dermal absorption compared to the parent morpholine.[1] Treat this compound as a hazardous organic intermediate requiring strict barrier protection.
GHS Hazard Summary (Derived)
| Hazard Type | Code | Statement | Severity |
| Oral Toxicity | H302 | Harmful if swallowed.[1][2] | Warning |
| Skin Irritation | H315 | Causes skin irritation.[3][4] | Warning |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4] | Warning |
| Respiratory | H335 | May cause respiratory irritation.[4][5] | Warning |
Technical Hazard Analysis & PPE Logic
Why specific PPE is chosen based on molecular properties.
The Lipophilicity Factor
Unlike simple morpholine-4-carboxamide, the 2,2,6,6-tetramethyl substitution introduces significant steric bulk and hydrophobic character.[1]
-
Risk: Increased permeability through standard glove materials due to higher lipophilicity.
-
Mitigation: Standard 4-mil nitrile gloves may have reduced breakthrough times. Double-gloving or using High-Performance Nitrile (minimum 0.11 mm / 5 mil) is the validated protocol.[1]
Dust Potential
As a crystalline solid, the primary exposure vector is inhalation of airborne particulates during weighing and transfer.
PPE Selection Matrix
Protective Equipment Specifications
| PPE Category | Standard Requirement | Technical Justification |
| Hand Protection | Nitrile Rubber (0.11 mm / 5 mil) | Amides can degrade latex.[1][6] Nitrile offers superior chemical resistance. Double gloving is required for solutions >1 M. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for powders that can drift behind lenses. Goggles provide a complete seal against H319 hazards. |
| Body Protection | Lab Coat (Cotton/Poly Blend) | Standard protection.[1] Use Tyvek sleeves if handling large quantities (>100g) to prevent cuff contamination.[1] |
| Respiratory | Fume Hood (Face Velocity 80-100 fpm) | Primary containment.[1] If weighing outside a hood (not recommended), a P100/N95 particulate respirator is mandatory.[1] |
Glove Breakthrough Logic (Self-Validating Check)
Before handling, perform the "Balloon Test" on your nitrile gloves:
-
Inflate the glove slightly to check for pinholes.
-
Inspect for discoloration.
-
Change frequency: Every 60 minutes of active handling or immediately upon splash.
Operational Workflows
Workflow Visualization
The following diagram outlines the decision logic for safe handling from storage to disposal.
Caption: Operational logic flow ensuring engineering controls and PPE are verified prior to active handling.
Detailed Protocol: The "Static-Free" Weighing Method
Because 2,2,6,6-Tetramethylmorpholine-4-carboxamide is a dry powder, static electricity can cause particle scattering.[1]
-
Preparation:
-
Place a static eliminator (ionizer) inside the fume hood if available.
-
Alternatively, wipe the spatula with a lint-free wipe dampened with ethanol to discharge static.[1]
-
-
Transfer:
-
Use a weighing funnel rather than flat paper to prevent spillage during transfer to the reaction vessel.
-
Do not use compressed air to clean the spatula; use a wet wipe.
-
-
Solubilization:
Emergency Response & Disposal
Spill Response Decision Tree
Caption: Decision tree for containing spills based on physical state to minimize airborne contamination.
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes .[3][5][7] Hold eyelids apart. The hydrophobic nature of the molecule may make it difficult to rinse; continuous irrigation is critical.
-
Skin Contact: Wash with soap and water immediately.[3][6][7] Do not use ethanol/solvents, as they may enhance skin absorption of the tetramethyl moiety.[1]
-
Ingestion: Rinse mouth. Do not induce vomiting due to potential irritation of the esophagus.
Disposal Protocol
References
-
PubChem. (2025).[8] Morpholine-4-carboxamide Compound Summary (CID 75088).[1][8] National Library of Medicine. Retrieved from [Link][1]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]
Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.
Sources
- 1. PubChemLite - 2,2,6,6-tetramethylmorpholine (C8H17NO) [pubchemlite.lcsb.uni.lu]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. fishersci.com [fishersci.com]
- 4. Morpholine-4-carboxamide | 2158-02-3 [sigmaaldrich.com]
- 5. shimistore.com [shimistore.com]
- 6. nugentec.com [nugentec.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Morpholine-4-carboxamide | C5H10N2O2 | CID 75088 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
